5-Bromo-2,1,3-benzoxadiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2,1,3-benzoxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDFFESFCIACQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379966 | |
| Record name | 5-bromo-2,1,3-benzoxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51376-06-8 | |
| Record name | 5-bromo-2,1,3-benzoxadiazole | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID60379966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2,1,3-benzoxadiazole | |
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Foundational & Exploratory
5-Bromo-2,1,3-benzoxadiazole chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of 5-Bromo-2,1,3-benzoxadiazole, a key heterocyclic building block in medicinal chemistry and materials science.
Core Chemical Properties
This compound, also known as 5-Bromobenzofurazan, is a solid organic compound.[1] Its stability under normal conditions makes it a reliable intermediate in various synthetic applications.[2]
Identifiers and Descriptors
The fundamental identifiers and computed chemical descriptors for this compound are summarized below for easy reference.
| Identifier/Descriptor | Value | Reference |
| IUPAC Name | This compound | [3] |
| Synonym | 5-Bromobenzofurazan | [4] |
| CAS Number | 51376-06-8 | [3][4] |
| Molecular Formula | C₆H₃BrN₂O | [3][4] |
| SMILES | Brc1ccc2nonc2c1 | [1] |
| InChI | 1S/C6H3BrN2O/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H | [3] |
| InChIKey | ZWDFFESFCIACQC-UHFFFAOYSA-N | [3] |
Physicochemical Data
This table outlines the key physicochemical properties of the molecule. The majority of these values are computationally derived.
| Property | Value | Reference |
| Molecular Weight | 199.00 g/mol | [3][4] |
| Exact Mass | 197.94288 Da | [3] |
| Monoisotopic Mass | 197.94288 Da | [3] |
| Appearance | Solid | [1] |
| Topological Polar Surface Area | 38.9 Ų | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 0 | [3] |
| Complexity | 133 | [3] |
Synthesis and Reactivity
This compound serves as a versatile intermediate. Its bromo-substituent makes it an ideal substrate for cross-coupling reactions, enabling the synthesis of more complex molecules.
Proposed Synthesis
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Proposed):
-
Synthesis of 2,1,3-Benzoxadiazole (7):
-
To a mixture of 2-nitroaniline, tetrabutylammonium bromide (TBAB), diethyl ether, and a 50% wt KOH solution, add a sodium hypochlorite solution dropwise.[5][6]
-
Stir the mixture at room temperature for approximately 7 hours.[5][6]
-
Separate the organic layer and extract the aqueous layer with dichloromethane (CH₂Cl₂).[5][6]
-
Combine the organic layers and evaporate under reduced pressure to yield 2,1,3-benzoxadiazole-1-oxide (6).[5][6]
-
Place the resulting oxide, triphenylphosphine (PPh₃), and toluene in a flask and reflux for 3 hours.[5]
-
After cooling and filtration, evaporate the solvent. Purify the crude product via silica gel chromatography (eluent: CH₂Cl₂) to afford 2,1,3-benzoxadiazole (7).[5]
-
-
Bromination to this compound (Proposed):
-
This step is adapted from the synthesis of 4,7-dibromo-2,1,3-benzoxadiazole and would require optimization.
-
Place the synthesized 2,1,3-benzoxadiazole (7) and a catalytic amount of iron powder in a round-bottom flask.
-
Heat the mixture. Add Br₂ (1 equivalent) dropwise over a period of time.
-
Reflux the reaction for several hours, monitoring by TLC.
-
After cooling, dissolve the resulting mixture in CH₂Cl₂ and wash sequentially with a saturated sodium bicarbonate solution, brine, and water.
-
Dry the organic layer and concentrate under vacuum.
-
Purify the crude product by silica gel chromatography to yield this compound.
-
Reactivity and Applications
The bromine atom on the benzoxadiazole ring is a key functional group for further molecular elaboration, most notably through palladium-catalyzed cross-coupling reactions.
Stability and Hazards:
-
Stability: The compound is stable under normal storage conditions.[2]
-
Incompatible Materials: Avoid strong oxidizing agents.[2]
-
Hazardous Decomposition: Upon combustion, it may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), hydrogen halides, and bromine.[2]
-
Safety: It is classified as harmful if swallowed (H302) and causes skin and serious eye irritation.[1][2] Appropriate personal protective equipment should be worn during handling.[2]
Key Reactions - Suzuki-Miyaura Coupling:
This compound is an excellent substrate for Suzuki-Miyaura coupling reactions, allowing for the formation of a C-C bond between the benzoxadiazole core and various aryl or vinyl boronic acids.[7] This reaction is fundamental in synthesizing complex molecules for drug discovery and developing organic materials with specific electronic and photophysical properties.
Caption: General scheme of a Suzuki-Miyaura coupling reaction.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
To a dry reaction flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 - 1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq.).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen); repeat this cycle three times.
-
Add an anhydrous solvent (e.g., a mixture of Dioxane and water) via syringe.
-
Heat the reaction mixture (e.g., to 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to obtain the desired 5-aryl-2,1,3-benzoxadiazole product.
Spectral Data
While experimental spectra for this compound are not available in the cited literature, data for closely related structures can provide an estimation of expected chemical shifts. For example, in the ¹H NMR spectrum of the isomeric 5-bromo-1,3-benzoxazole, aromatic protons appear in the range of δ 7.20-7.85 ppm. For ¹³C NMR, signals for substituted benzoxazole carbons typically appear between δ 110-160 ppm. Actual experimental values for the title compound would need to be determined empirically.
Applications in Research and Development
The 2,1,3-benzoxadiazole (also known as benzofurazan) core is a recognized fluorophore.[5] The introduction of a bromine atom at the 5-position provides a convenient handle for synthetic chemists to incorporate this fluorescent unit into larger molecular architectures. Its derivatives are explored for applications including:
-
Fluorescent Probes: As a building block for creating sensors for biological imaging.
-
Pharmaceutical Development: As an intermediate in the synthesis of biologically active compounds.
-
Materials Science: In the development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs).
References
- 1. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
An In-depth Technical Guide to the Synthesis of 5-Bromo-2,1,3-benzoxadiazole from 4-bromo-1,2-benzenediamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust synthetic pathway for the preparation of 5-Bromo-2,1,3-benzoxadiazole, a valuable heterocyclic compound in medicinal chemistry and materials science. The synthesis commences with the readily available precursor, 4-bromo-2-nitroaniline, and proceeds through the intermediate, 4-bromo-1,2-benzenediamine. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Overview of the Synthetic Strategy
The synthesis of this compound is achieved through a two-step process. The initial step involves the reduction of the nitro group of 4-bromo-2-nitroaniline to an amine, yielding 4-bromo-1,2-benzenediamine. Subsequently, this ortho-diamino compound undergoes an oxidative cyclization to form the desired benzoxadiazole ring system. This method is an effective route for the preparation of the target molecule.
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of the starting material, intermediate, and the final product.
Table 1: Properties of Starting Material and Intermediate
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 4-bromo-2-nitroaniline | C₆H₅BrN₂O₂ | 217.02[1] | 108-112 | Yellow to orange crystalline powder |
| 4-bromo-1,2-benzenediamine | C₆H₇BrN₂ | 187.04 | 65-69 | Off-white to pinkish solid |
Table 2: Properties of the Final Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₆H₃BrN₂O | 199.00[2] | 55-60 | Solid |
Experimental Protocols
Step 1: Synthesis of 4-bromo-1,2-benzenediamine from 4-bromo-2-nitroaniline
This procedure details the reduction of the nitro group of 4-bromo-2-nitroaniline using stannous chloride. This method is effective and generally provides a high yield of the corresponding diamine.[3]
Materials and Reagents:
-
4-bromo-2-nitroaniline
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (concentrated)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-2-nitroaniline (1.0 equivalent) in ethanol.
-
To this solution, add concentrated hydrochloric acid.
-
Add stannous chloride dihydrate (approximately 4-5 equivalents) portion-wise to the stirred solution. The addition is exothermic and should be done carefully to control the temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide or potassium hydroxide. This should be done in an ice bath to manage the exothermic neutralization. The final pH of the solution should be greater than 10. This will precipitate tin salts.
-
Filter the mixture through a pad of celite to remove the tin salts.
-
Extract the aqueous filtrate with ethyl acetate (3 x volume).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude 4-bromo-1,2-benzenediamine. The crude product can be purified further by recrystallization if necessary.
Step 2: Synthesis of this compound from 4-bromo-1,2-benzenediamine
This protocol describes the oxidative cyclization of 4-bromo-1,2-benzenediamine to the corresponding benzoxadiazole N-oxide, followed by deoxygenation to the final product. This is an adaptation of a known procedure for the synthesis of unsubstituted 2,1,3-benzoxadiazole.[3]
Part A: Synthesis of this compound N-oxide
Materials and Reagents:
-
4-bromo-1,2-benzenediamine
-
Sodium hypochlorite (NaOCl) solution (commercial bleach, >10% active chlorine)
-
Potassium hydroxide (KOH) solution (50% wt)
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether
Procedure:
-
In a flask, prepare a mixture of 4-bromo-1,2-benzenediamine (1.0 equivalent), tetrabutylammonium bromide (as a phase transfer catalyst), diethyl ether, and a 50% wt potassium hydroxide solution.
-
Cool the mixture in an ice bath and add sodium hypochlorite solution dropwise with vigorous stirring.
-
After the addition, allow the reaction to stir at room temperature for several hours. Monitor the reaction by TLC.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude this compound N-oxide.
Part B: Deoxygenation to this compound
Materials and Reagents:
-
This compound N-oxide
-
Triphenylphosphine (PPh₃)
-
Toluene
-
Silica gel for column chromatography
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a round-bottom flask, dissolve the crude this compound N-oxide from the previous step in toluene.
-
Add triphenylphosphine (approximately 1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux for a few hours. Monitor the deoxygenation by TLC.
-
After the reaction is complete, cool the mixture and filter to remove any solids.
-
Evaporate the toluene under reduced pressure. The residue will contain the product and triphenylphosphine oxide.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane or a hexane/ethyl acetate mixture) to isolate the this compound.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
References
An In-Depth Technical Guide to 5-Bromo-2,1,3-benzoxadiazole (CAS Number: 51376-06-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2,1,3-benzoxadiazole, also known as 5-Bromobenzofurazan, is a halogenated heterocyclic compound belonging to the benzoxadiazole class. The benzoxadiazole scaffold is of significant interest in medicinal chemistry and materials science due to its unique electronic properties and biological activities. The introduction of a bromine atom at the 5-position offers a versatile handle for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties, a detailed proposed synthesis protocol, spectral data, and a discussion of its potential biological activities and involvement in cellular signaling pathways based on related compounds.
Physicochemical and Safety Data
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 51376-06-8 | [1] |
| Molecular Formula | C₆H₃BrN₂O | [1] |
| Molecular Weight | 199.00 g/mol | [1] |
| Appearance | Solid | |
| Synonyms | 5-Bromobenzofurazan | [1] |
| InChI | InChI=1S/C6H3BrN2O/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H | |
| InChIKey | ZWDFFESFCIACQC-UHFFFAOYSA-N | |
| SMILES | Brc1ccc2nonc2c1 |
Safety Information:
| Hazard Statement | Precautionary Statement | Pictogram |
| H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 | GHS07 |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
Step 1: Synthesis of this compound N-oxide (Intermediate)
This step involves the oxidative cyclization of 4-bromo-2-nitroaniline.
Materials:
-
4-Bromo-2-nitroaniline
-
Sodium hypochlorite (NaOCl) solution (>10% active chlorine)
-
Potassium hydroxide (KOH)
-
Tetrabutylammonium bromide (TBAB)
-
Diethyl ether (Et₂O)
-
Deionized water
Protocol:
-
In a 500 mL round-bottom flask, prepare a biphasic mixture of diethyl ether and an aqueous solution of potassium hydroxide.
-
Add 4-bromo-2-nitroaniline and a catalytic amount of tetrabutylammonium bromide to the flask.
-
Cool the mixture in an ice bath and add the sodium hypochlorite solution dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for 7 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Separate the organic layer. Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers and evaporate the solvent under reduced pressure to yield the crude this compound N-oxide. This intermediate can often be used in the next step without further purification.
Step 2: Synthesis of this compound
This step involves the deoxygenation of the N-oxide intermediate.
Materials:
-
This compound N-oxide
-
Triphenylphosphine (P(Ph)₃)
-
Toluene
Protocol:
-
In a 250 mL round-bottom flask, dissolve the crude this compound N-oxide in toluene.
-
Add triphenylphosphine to the solution.
-
Reflux the mixture for 3 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Evaporate the toluene under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.
Spectroscopic Data
While a complete set of authenticated spectra for this compound is not available in the public domain, the expected spectral data can be inferred from the known spectra of the parent 2,1,3-benzoxadiazole and other substituted benzoxazoles.[2][3]
| Spectroscopic Data | Expected Values/Characteristics |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.8-7.4 (aromatic protons). The bromine atom will influence the chemical shifts of the adjacent protons. A doublet of doublets and two doublets are expected for the three aromatic protons. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~150-110 (aromatic carbons). The carbon bearing the bromine atom will show a characteristic chemical shift. Six distinct signals for the aromatic carbons are expected. |
| IR (KBr, cm⁻¹) | ν: ~3100-3000 (aromatic C-H stretch), ~1600, 1500, 1450 (C=C and C=N stretching), ~1000-800 (C-H bending and C-Br stretching). |
| Mass Spectrometry (EI) | m/z: Expected molecular ion peaks at ~198 and ~200 corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio. |
Potential Biological Activity and Drug Development Applications
The biological activity of this compound has not been extensively reported. However, based on the known activities of related benzoxazole and benzofuran derivatives, it is plausible that this compound may exhibit interesting pharmacological properties.
Anticancer Potential
Studies on similar structures suggest that this compound could be a candidate for anticancer drug development. For instance, the related compound 5-amino-2-[p-bromophenyl]-benzoxazole has demonstrated anticancer effects in breast cancer cell lines by inducing apoptosis.[4] The proposed mechanism involves the intrinsic apoptosis pathway, characterized by the release of cytochrome c from the mitochondria and the activation of caspases.
The following diagram illustrates a potential mechanism of action for a benzoxazole derivative inducing apoptosis.
Enzyme Inhibition
The benzoxadiazole core is known to be a part of various enzyme inhibitors. The electrophilic nature of the benzoxadiazole ring, enhanced by the electron-withdrawing bromine atom, could make this compound a candidate for inhibiting enzymes with nucleophilic residues in their active sites, such as cysteine proteases or certain kinases. An experimental workflow for screening its enzyme inhibitory activity is proposed below.
Signaling Pathway Modulation
Nitro-substituted benzoxadiazole derivatives have been reported to activate the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Given the electronic similarities between a nitro group and a bromo-substituted benzoxadiazole system, it is conceivable that this compound could also interact with components of cellular signaling cascades. Further research is required to explore this potential.
Conclusion
This compound is a versatile heterocyclic compound with potential applications in drug discovery and materials science. While detailed experimental and biological data for this specific molecule are currently limited in the public domain, this guide provides a solid foundation for researchers by proposing a robust synthetic route, predicting its spectral characteristics, and outlining potential avenues for biological investigation based on the activities of structurally related compounds. The presence of the bromine atom provides a key site for further derivatization, opening up possibilities for the development of novel compounds with tailored properties for various scientific applications. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its potential.
References
An In-depth Technical Guide to the Photophysical Properties of 5-Bromo-2,1,3-benzoxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photophysical properties of 5-Bromo-2,1,3-benzoxadiazole and its derivatives, compounds of significant interest in the development of fluorescent probes and materials. This document details their synthesis, photophysical characterization, and potential biological applications, presenting quantitative data in a clear, comparative format.
Core Photophysical Properties
Derivatives of 2,1,3-benzoxadiazole (BOX) are known for their fluorescent properties, often exhibiting intense fluorescence, large Stokes shifts, and high extinction coefficients. The introduction of a bromine atom at the 5-position can influence these properties, primarily through the heavy-atom effect, which may affect intersystem crossing rates and, consequently, fluorescence quantum yields and lifetimes. While extensive data exists for 4,7-disubstituted benzoxadiazole derivatives, this guide focuses on the available information for 5-bromo analogues and related structures to provide a foundational understanding.
The core structure, 2,1,3-benzoxadiazole, is a flat, bicyclic conjugated system. Its derivatives with extended conjugation are typically highly fluorescent.[1] The presence of an oxygen atom makes the benzoxadiazole ring more electronegative compared to its sulfur analogue, benzothiadiazole (BTD).[1]
A key precursor for many functionalized benzoxadiazole derivatives is 4,7-dibromo-2,1,3-benzoxadiazole. This intermediate is crucial for creating D-π-A-π-D (donor-π-acceptor-π-donor) structured fluorophores, which often exhibit strong intramolecular charge transfer (ICT) characteristics.[1] These ICT states are responsible for the large Stokes' shifts observed in many of these compounds.[1]
Data Presentation: Photophysical Properties of 2,1,3-Benzoxadiazole Derivatives
The following table summarizes the key photophysical properties of a series of 4,7-disubstituted 2,1,3-benzoxadiazole derivatives, which serve as a valuable reference for understanding the photophysics of related bromo-substituted compounds. All measurements were conducted in chloroform (CHCl₃) solution.[1]
| Compound | λabs (nm) | ε (x 104 L mol-1 cm-1) | λem (nm) | Stokes Shift (cm-1) | ΦF | τavg (ns) |
| 9a | 419 | 3.4 | 494 | 3738 | 0.51 | 3.96 |
| 9b | 419 | 3.4 | 498 | 3786 | 0.53 | 4.11 |
| 9c | 419 | 3.4 | 498 | 3786 | 0.54 | 4.23 |
| 9d | 419 | 3.4 | 498 | 3786 | 0.55 | 4.35 |
λabs: Absorption maximum, ε: Molar extinction coefficient, λem: Emission maximum, ΦF: Fluorescence quantum yield, τavg: Average fluorescence lifetime. Compounds 9a-d are 4,7-bis((4-(2-alkyl-2H-tetrazol-5-yl)phenyl)ethynyl)benzo[c][1][2][3]oxadiazole derivatives with varying alkyl chain lengths.[1]
These compounds exhibit strong bluish-green fluorescence in solution, with emission maxima ranging from 494 to 498 nm.[1] The fluorescence quantum yields were determined using quinine sulfate as a standard.[1] The observed fluorescence decays were best fitted by a bi-exponential function, with the longer lifetimes attributed to the monomeric species and shorter lifetimes to aggregated forms in solution.[1][2]
Experimental Protocols
Synthesis of 4,7-Dibromo-2,1,3-benzoxadiazole
A common precursor for many benzoxadiazole derivatives is 4,7-dibromo-2,1,3-benzoxadiazole. A typical synthesis protocol is as follows:
-
Step 1: Synthesis of 2,1,3-Benzoxadiazole-1-oxide. A mixture of 2-nitroaniline, tetrabutylammonium bromide (TBAB), diethyl ether, and a potassium hydroxide solution is prepared in a flask. To this mixture, a sodium hypochlorite solution is added dropwise. The reaction is stirred at room temperature for several hours. The organic layer is then separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are evaporated to yield the N-oxide product.[1][2]
-
Step 2: Synthesis of 2,1,3-Benzoxadiazole. The 2,1,3-benzoxadiazole-1-oxide from the previous step is refluxed with triphenylphosphine in toluene for a few hours. After cooling and filtration, the solvent is evaporated, and the crude product is purified by silica gel chromatography to afford 2,1,3-benzoxadiazole.[1][2]
-
Step 3: Bromination to 4,7-Dibromo-2,1,3-benzoxadiazole. 2,1,3-Benzoxadiazole is heated with iron powder. Elemental bromine is then added dropwise over an hour, followed by refluxing for a couple of hours. After cooling, the solidified mixture is dissolved in dichloromethane and washed sequentially with brine, saturated sodium bicarbonate solution, and water. The organic layer is dried and concentrated, and the crude product is purified by silica gel chromatography to yield 4,7-dibromo-2,1,3-benzoxadiazole.[1]
Photophysical Measurements
UV-Vis Absorption Spectroscopy
-
Instrumentation: A UV-Vis spectrophotometer is used to record the absorption spectra.
-
Sample Preparation: Solutions of the benzoxadiazole derivatives are prepared in a spectroscopic grade solvent (e.g., chloroform) at a concentration of approximately 10⁻⁵ mol L⁻¹.
-
Measurement: The absorption spectra are recorded at room temperature in a 1 cm path length quartz cuvette. The solvent is used as a blank for baseline correction.
Fluorescence Spectroscopy
-
Instrumentation: A spectrofluorophotometer is used to acquire fluorescence emission and excitation spectra.
-
Sample Preparation: The same solutions prepared for UV-Vis measurements are used.
-
Measurement:
-
Emission Spectra: The sample is excited at its absorption maximum (λabs), and the emission spectrum is recorded over a suitable wavelength range.
-
Excitation Spectra: The emission is monitored at the emission maximum (λem), and the excitation wavelength is scanned to obtain the excitation spectrum.
-
Fluorescence Quantum Yield (ΦF) Determination (Comparative Method)
-
Standard Selection: A well-characterized fluorescent standard with a known quantum yield in the same spectral region as the sample is chosen. Quinine sulfate in 0.5 mol L⁻¹ H₂SO₄ (ΦF = 0.55) is a common standard for blue-green emitting compounds.[1]
-
Absorbance Measurements: The absorbance of both the standard and the sample solutions are measured at the excitation wavelength. A series of dilutions with absorbances below 0.1 should be prepared to avoid inner filter effects.
-
Fluorescence Measurements: The fluorescence spectra of both the standard and the sample solutions are recorded under identical experimental conditions (e.g., excitation wavelength, slit widths).
-
Calculation: The quantum yield of the sample (ΦF, sample) is calculated using the following equation:
ΦF, sample = ΦF, std × (Gradsample / Gradstd) × (η2sample / η2std)
where Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
Mandatory Visualizations
Experimental Workflow for Photophysical Characterization
Potential Biological Interaction and Detection Mechanism
While specific signaling pathways directly modulated by this compound derivatives are not yet well-defined in the literature, their application as fluorescent probes often relies on their ability to react with or localize within specific cellular compartments or interact with specific biomolecules. For instance, nitro-benzoxadiazole derivatives have been developed as probes for detecting hydrogen sulfide (H₂S) in mitochondria of cancer cells.[4] The mechanism often involves a "turn-on" fluorescence response where the non-fluorescent probe becomes highly fluorescent upon reaction with the analyte.
The following diagram illustrates a generalized mechanism for a "turn-on" fluorescent probe for analyte detection within a cell.
References
- 1. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 2. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A cancer cell-specific benzoxadiazole-based fluorescent probe for hydrogen sulfide detection in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Bromo-2,1,3-benzoxadiazole molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Bromo-2,1,3-benzoxadiazole, also known as 5-Bromobenzofurazan. This heterocyclic compound is a valuable building block in medicinal chemistry and materials science, primarily owing to the unique electronic properties of the benzoxadiazole core.
Core Molecular Data
This compound is a solid organic compound.[1] Its fundamental molecular and physical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₃BrN₂O | [2] |
| Molecular Weight | 199.00 g/mol | [1][2] |
| CAS Number | 51376-06-8 | [2] |
Predicted Spectroscopic Data
Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~ 7.8 - 8.0 | Doublet | 1H | Aromatic H adjacent to C-Br |
| ~ 7.6 - 7.8 | Doublet of Doublets | 1H | Aromatic H ortho to the point of fusion |
| ~ 7.4 - 7.6 | Doublet | 1H | Aromatic H meta to the point of fusion |
Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Chemical Shift (δ) ppm | Assignment |
| ~ 150 - 155 | C-O in oxadiazole ring |
| ~ 145 - 150 | C-N in oxadiazole ring |
| ~ 130 - 135 | Aromatic CH |
| ~ 125 - 130 | Aromatic CH |
| ~ 115 - 120 | Aromatic C-Br |
| ~ 110 - 115 | Aromatic CH |
Table 3: Predicted Key IR Absorption Bands (Sample preparation: KBr pellet)
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration |
| ~ 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |
| ~ 1600 - 1580 | Medium-Strong | Aromatic C=C Stretch |
| ~ 1550 - 1500 | Strong | N=O Stretch (Oxadiazole) |
| ~ 1480 - 1450 | Strong | Aromatic C=C Stretch |
| ~ 1250 - 1200 | Strong | C-O Stretch (Oxadiazole) |
| ~ 1100 - 1000 | Medium | C-Br Stretch |
| ~ 900 - 700 | Strong | Aromatic C-H Out-of-Plane Bend |
Table 4: Predicted Mass Spectrometry Fragmentation (Ionization Mode: Electron Ionization)
| m/z Value | Interpretation |
| 198/200 | Molecular Ion Peak [M]⁺ (presence of Br isotopes) |
| 170/172 | Loss of N₂ |
| 142/144 | Loss of N₂ and CO |
| 119 | Loss of Br |
| 91 | C₆H₃N⁺ fragment |
| 63 | C₅H₃⁺ fragment |
Experimental Protocols
Representative Synthesis of a Bromo-2,1,3-benzoxadiazole Derivative
Objective: To synthesize a brominated benzoxadiazole via electrophilic aromatic substitution.
Materials:
-
2,1,3-Benzoxadiazole
-
Iron (Fe) powder
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
Brine (saturated NaCl solution)
-
Saturated sodium bicarbonate solution
-
Water
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 2,1,3-benzoxadiazole (1.23 g, 10 mmol) and iron powder (0.12 g, 2.0 mmol).
-
Heat the flask to 100°C.
-
Slowly add bromine (1.5 mL, 30 mmol) dropwise over a period of 2 hours.
-
After the addition is complete, reflux the reaction mixture for 3 hours.
-
Cool the reaction to room temperature.
-
Dissolve the resulting mixture in dichloromethane (40 mL) and wash with brine (40 mL).
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (4 x 30 mL), brine (4 x 30 mL), and water (4 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate (e.g., 98:2) as the eluent to yield the brominated product.
Protocol for Fluorescent Labeling of Proteins
Benzoxadiazole derivatives are frequently used as fluorescent probes to label proteins for imaging and analysis. The following is a general protocol for labeling proteins in solution using a bromo-benzoxadiazole scaffold, which can react with nucleophilic residues like cysteine or lysine.
Objective: To covalently attach the this compound fluorophore to a purified protein.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Purified protein of interest (1-5 mg/mL)
-
Sodium borate buffer (50 mM, pH 8.0-9.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare Fluorophore Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10-20 mM. Store this solution protected from light and moisture.
-
Prepare Protein Solution: Dissolve the protein of interest in the sodium borate buffer to a concentration of 1-5 mg/mL. The slightly alkaline pH facilitates the reaction with amine and thiol groups.
-
Labeling Reaction: Add the fluorophore stock solution to the protein solution to achieve a 5 to 20-fold molar excess of the dye over the protein. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the fluorescently labeled protein conjugate from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer for the protein.
-
Characterization: Confirm the labeling and determine the degree of labeling using UV-Vis spectroscopy by measuring the absorbance of the protein (typically at 280 nm) and the benzoxadiazole dye (wavelength to be determined empirically).
Visualizations
Logical Relationship in Synthesis
The synthesis of brominated benzoxadiazoles often starts from a more fundamental precursor, which undergoes a series of transformations. The following diagram illustrates the logical progression from a substituted aniline to a brominated benzoxadiazole derivative.
References
Spectroscopic Analysis of 5-Bromo-2,1,3-benzoxadiazole: A Technical Guide
Introduction: 5-Bromo-2,1,3-benzoxadiazole, also known as 5-bromobenzofurazan, is a halogenated heterocyclic compound.[1][2] Its molecular structure, featuring a fused benzene and oxadiazole ring system, makes it a valuable building block in medicinal chemistry and materials science.[3] The incorporation of a bromine atom significantly influences its electronic properties, reactivity, and potential biological activity. Accurate structural elucidation and purity assessment are paramount for its application in research and drug development, necessitating a thorough spectroscopic analysis.
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound and detailed experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Atom Numbering
The structure and standard IUPAC numbering for this compound are essential for assigning spectroscopic signals.
Overall Analytical Workflow
The comprehensive characterization of this compound involves a multi-technique spectroscopic approach. The typical workflow ensures unambiguous identification and structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure by mapping the carbon-hydrogen framework.
Predicted NMR Data
The following tables summarize the predicted chemical shifts for the protons and carbons in this compound, assuming a standard deuterated solvent like CDCl₃.
Table 1: Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-7 | ~7.9 - 8.1 | Doublet (d) | J(H7-H6) ≈ 8.0 - 9.0 |
| H-4 | ~7.8 - 8.0 | Doublet (d) | J(H4-H6) ≈ 1.5 - 2.5 |
| H-6 | ~7.5 - 7.7 | Doublet of Doublets (dd) | J(H6-H7) ≈ 8.0 - 9.0, J(H6-H4) ≈ 1.5 - 2.5 |
Interpretation: The three aromatic protons are expected to appear as distinct signals. H-7, being adjacent to the electron-withdrawing oxadiazole ring, is predicted to be the most downfield. H-4 is also downfield due to its proximity to the heterocyclic ring and will show a small meta-coupling to H-6. H-6 will appear as a doublet of doublets due to ortho-coupling with H-7 and meta-coupling with H-4. These predictions are based on data from the parent 2,1,3-benzoxadiazole, which shows aromatic protons at δ 7.85 and 7.41 ppm.[4]
Table 2: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-7a, C-3a | ~145 - 155 |
| C-4, C-6, C-7 | ~110 - 135 |
| C-5 | ~115 - 125 |
Interpretation: The two carbons fused to the nitrogen atoms (C-7a, C-3a) are expected to be the most downfield. The carbon atom bearing the bromine (C-5) will have its chemical shift influenced by the halogen's inductive and resonance effects. The remaining protonated carbons (C-4, C-6, C-7) will appear in the typical aromatic region.[5]
Experimental Protocol: NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
5 mm NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Weigh 5-10 mg of the purified compound and place it into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[6] Cap the tube and gently agitate until the sample is fully dissolved.
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automatic or manual shimming of the magnetic field to achieve optimal homogeneity and resolution.[7]
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Use a standard proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range (e.g., 0-160 ppm).
-
Acquire a larger number of scans (several hundred to thousands) due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
Predicted FTIR Data
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100 - 3000 | C-H Stretch | Aromatic Ring |
| 1615 - 1580 | C=C / C=N Stretch | Aromatic/Heterocyclic Ring |
| 1540 - 1480 | C=C / C=N Stretch | Aromatic/Heterocyclic Ring |
| 900 - 675 | C-H Out-of-Plane Bend | Substituted Benzene |
| ~1050 | C-Br Stretch | Aryl Bromide |
Interpretation: The spectrum is expected to show characteristic peaks for an aromatic system, including weak C-H stretching above 3000 cm⁻¹ and several medium-to-strong C=C and C=N stretching vibrations in the 1615-1480 cm⁻¹ region.[4] The pattern of strong C-H out-of-plane bending bands in the 900-675 cm⁻¹ region can be indicative of the 1,2,4-trisubstitution pattern on the benzene ring. A band corresponding to the C-Br stretch is also anticipated.
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
Objective: To obtain a high-quality transmission IR spectrum of the solid sample.
Materials:
-
This compound (1-2 mg)
-
FTIR-grade Potassium Bromide (KBr, ~100-200 mg), dried
-
Agate mortar and pestle
-
Pellet press and die
-
FTIR spectrometer
Procedure:
-
Sample Preparation: Place approximately 100 mg of dry KBr into an agate mortar. Add 1-2 mg of the compound.
-
Grinding: Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This step is critical to reduce light scattering.[9]
-
Pellet Formation: Transfer a portion of the powdered mixture into the pellet die. Assemble the die and place it in a hydraulic press.
-
Pressing: Apply pressure (typically 7-10 tons) for 1-2 minutes. The pressure will cause the KBr to fuse into a transparent or translucent pellet containing the dispersed sample.[9]
-
Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Measurement: Acquire a background spectrum of the empty sample chamber. Then, acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). The instrument software will automatically ratio the sample spectrum to the background to produce the final absorbance or transmittance spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated π-systems.
Predicted UV-Vis Data
Table 4: Predicted UV-Vis Absorption Data
| Solvent | Predicted λₘₐₓ (nm) | Type of Transition |
|---|
| Chloroform/Ethanol | ~350 - 420 | π → π* |
Interpretation: Benzoxadiazole derivatives are known to exhibit strong absorption in the UV-A and visible regions due to π → π* electronic transitions within the conjugated bicyclic system.[4] The exact position of the maximum absorption (λₘₐₓ) can be sensitive to the solvent polarity. For related fluorophores, absorption maxima have been noted around 419 nm.[4]
Experimental Protocol: UV-Vis Spectroscopy
Objective: To measure the electronic absorption spectrum of the compound.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., ethanol, chloroform, or acetonitrile)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Prepare a dilute stock solution of the compound in the chosen solvent. Further dilute this stock solution to obtain a final concentration that gives a maximum absorbance reading between 0.5 and 1.5.
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up and stabilize.
-
Baseline Correction: Fill two quartz cuvettes with the pure solvent. Place one in the reference beam path and the other in the sample beam path. Run a baseline scan to zero the absorbance across the desired wavelength range (e.g., 200-600 nm).
-
Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample solution. Place it back into the sample holder.
-
Spectrum Acquisition: Run the scan to record the absorbance of the sample as a function of wavelength. The resulting plot is the UV-Vis spectrum.[10]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental formula of the compound. The fragmentation pattern can also provide additional structural information.
Predicted Mass Spectrometry Data
Table 5: Predicted High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Predicted m/z (Monoisotopic) | Isotopic Pattern |
|---|---|---|
| [M]⁺˙ | 197.9429 | M and M+2 peaks of ~1:1 intensity ratio |
| [M+H]⁺ | 198.9507 | M and M+2 peaks of ~1:1 intensity ratio |
Interpretation: The key feature in the mass spectrum of this compound will be the presence of two molecular ion peaks of nearly equal intensity, separated by 2 m/z units. This characteristic "doublet" is due to the natural abundance of the two bromine isotopes, ⁷⁹Br and ⁸¹Br, which are present in an approximately 1:1 ratio. The monoisotopic mass corresponds to the molecule containing the ⁷⁹Br isotope.[1] This pattern is a definitive indicator of the presence of a single bromine atom in the molecule.
References
- 1. This compound | C6H3BrN2O | CID 2776298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 5-Bromomethyl-2,1,3-benzoxadiazole [myskinrecipes.com]
- 4. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. tuprints.ulb.tu-darmstadt.de [tuprints.ulb.tu-darmstadt.de]
Crystal Structure of 5-Bromo-2,1,3-benzoxadiazole: A Search for Definitive Crystallographic Data
Despite a comprehensive search of crystallographic databases and scientific literature, detailed experimental data on the single-crystal X-ray structure of 5-Bromo-2,1,3-benzoxadiazole is not publicly available at this time. While information on the synthesis and properties of various benzoxadiazole derivatives is accessible, the specific crystallographic parameters, including unit cell dimensions, bond lengths, and bond angles for this compound, remain uncharacterized in published literature.
This technical guide outlines the general experimental protocols and data presentation that would be standard for such a crystallographic study, providing a framework for researchers and drug development professionals. The methodologies described are based on established practices for small molecule X-ray crystallography.
General Experimental Protocol for Crystal Structure Determination
The determination of the crystal structure of a small molecule like this compound typically involves a multi-step process encompassing synthesis, crystallization, and X-ray diffraction analysis.
Synthesis and Crystallization
The synthesis of this compound would likely proceed through the cyclization of a corresponding 2-amino-4-bromophenol derivative. Following synthesis and purification, the crucial step of growing single crystals suitable for X-ray diffraction is undertaken. This is often achieved through slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. The choice of solvent is critical and can significantly influence crystal quality and even the resulting polymorphic form.
X-ray Diffraction Data Collection
A suitable single crystal is mounted on a goniometer of a single-crystal X-ray diffractometer. The crystal is then cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. Monochromatic X-ray radiation is directed at the crystal, and the resulting diffraction pattern is collected on a detector. The data collection process involves rotating the crystal through a series of angles to capture a complete and redundant set of diffraction intensities.
Structure Solution and Refinement
The collected diffraction data is processed to yield a set of structure factors. The initial crystal structure is then solved using direct methods or Patterson methods, which provide an initial electron density map. This map is used to build an initial model of the molecule. The atomic positions and displacement parameters of this model are then refined against the experimental data using full-matrix least-squares methods. This iterative process continues until the calculated and observed diffraction patterns show the best possible agreement.
Data Presentation
The final results of a crystal structure determination are typically presented in a series of tables that provide a comprehensive overview of the crystallographic and structural data.
Crystal Data and Structure Refinement
This table summarizes the key parameters of the crystal and the X-ray diffraction experiment.
| Parameter | Value |
| Empirical formula | C₆H₃BrN₂O |
| Formula weight | 199.00 |
| Temperature | Typically 100(2) K |
| Wavelength | Typically 0.71073 Å (Mo Kα) |
| Crystal system | To be determined |
| Space group | To be determined |
| Unit cell dimensions | a = ? Å, α = 90° |
| b = ? Å, β = ?° | |
| c = ? Å, γ = 90° | |
| Volume | ? ų |
| Z | Number of molecules per unit cell |
| Density (calculated) | ? Mg/m³ |
| Absorption coefficient | ? mm⁻¹ |
| F(000) | Electron count in the unit cell |
| Crystal size | ? x ? x ? mm |
| Theta range for data collection | ? to ?° |
| Index ranges | h, k, l ranges |
| Reflections collected | Total number |
| Independent reflections | Number after merging |
| Completeness to theta | Percentage |
| Absorption correction | Method used |
| Max. and min. transmission | Values |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | Values |
| Goodness-of-fit on F² | Value |
| Final R indices [I>2sigma(I)] | R1 = ?, wR2 = ? |
| R indices (all data) | R1 = ?, wR2 = ? |
| Largest diff. peak and hole | e.Å⁻³ |
Atomic Coordinates and Equivalent Isotropic Displacement Parameters
This table lists the position of each non-hydrogen atom in the unit cell and its isotropic displacement parameter, which describes the smearing of electron density due to thermal motion.
| Atom | x | y | z | U(eq) [Ų] |
| Br1 | ? | ? | ? | ? |
| O1 | ? | ? | ? | ? |
| N1 | ? | ? | ? | ? |
| N2 | ? | ? | ? | ? |
| C1 | ? | ? | ? | ? |
| C2 | ? | ? | ? | ? |
| C3 | ? | ? | ? | ? |
| C4 | ? | ? | ? | ? |
| C5 | ? | ? | ? | ? |
| C6 | ? | ? | ? | ? |
Bond Lengths and Angles
These tables provide the geometric details of the molecule, including the distances between bonded atoms and the angles between adjacent bonds.
Bond Lengths [Å]
| Atom1 | Atom2 | Length |
|---|---|---|
| Br1 | C5 | ? |
| O1 | N1 | ? |
| ... | ... | ? |
Bond Angles [°]
| Atom1 | Atom2 | Atom3 | Angle |
|---|---|---|---|
| N1 | O1 | N2 | ? |
| ... | ... | ... | ? |
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule.
Conclusion
While the definitive crystal structure of this compound is not currently available in the public domain, the established methodologies of small molecule crystallography provide a clear path for its determination. The synthesis, crystallization, and subsequent X-ray diffraction analysis would yield precise data on its three-dimensional structure. Such information is invaluable for researchers in medicinal chemistry and materials science, as it underpins the understanding of intermolecular interactions, solid-state packing, and ultimately, the physical and biological properties of the compound. The future elucidation of this crystal structure would be a valuable addition to the structural chemistry landscape.
Solubility of 5-Bromo-2,1,3-benzoxadiazole in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 5-Bromo-2,1,3-benzoxadiazole (also known as 5-Bromobenzofurazan), a key building block in medicinal chemistry and materials science. Understanding the solubility of this compound is critical for its effective application in synthetic chemistry, purification processes, and formulation development. This document outlines the known physicochemical properties, presents detailed experimental protocols for solubility determination, and offers a framework for data presentation.
Core Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various solvent systems.
| Property | Value | Reference |
| CAS Number | 51376-06-8 | [1][2] |
| Molecular Formula | C₆H₃BrN₂O | [1] |
| Molecular Weight | 199.00 g/mol | [1][3] |
| Appearance | Brown solid | [2] |
| Melting Point | 72 - 74 °C | [2] |
| Water Solubility | Very slightly soluble (0.86 g/L at 25 °C) |
Quantitative Solubility Data
Quantitative solubility data for this compound in a range of common organic solvents is not extensively available in published literature. The table below is provided as a template for researchers to populate with their own experimentally determined data. A detailed protocol for obtaining this data is provided in the "Experimental Protocols" section.
| Solvent | Molarity (mol/L) | Grams/100 mL | Temperature (°C) | Method |
| e.g., Methanol | ||||
| e.g., Ethanol | ||||
| e.g., Acetone | ||||
| e.g., Dichloromethane | ||||
| e.g., Toluene | ||||
| e.g., Dimethyl Sulfoxide (DMSO) | ||||
| e.g., N,N-Dimethylformamide (DMF) | ||||
| e.g., Ethyl Acetate |
Experimental Protocols for Solubility Determination
The solubility of a compound can be determined under either thermodynamic or kinetic conditions. The choice of method often depends on the stage of research, with kinetic solubility being more common in early drug discovery for high-throughput screening, and thermodynamic solubility being crucial for formulation and development.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method measures the equilibrium solubility of a compound, representing the point at which the solution is saturated and in equilibrium with the solid state.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Vials with screw caps
-
Thermostatically controlled shaker or orbital incubator
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial. The presence of undissolved solid is essential to ensure equilibrium is reached.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to allow for equilibrium to be established (typically 24-72 hours). It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution is stable.
-
-
Sample Preparation and Analysis:
-
After the equilibration period, cease agitation and allow the vials to stand in the temperature-controlled environment for at least 2 hours to permit the excess solid to settle.
-
Carefully withdraw a sample from the supernatant. To avoid disturbing the solid, it is recommended to use a syringe with a filter (e.g., 0.45 µm PTFE).
-
Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.
-
Calculate the concentration of the saturated solution from the calibration curve, taking into account the dilution factor.
-
Kinetic Solubility Determination
Kinetic solubility is a measure of the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO). This method is amenable to high-throughput screening.
Objective: To determine the kinetic solubility of this compound in an aqueous buffer or organic solvent.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) or selected organic solvent
-
96-well microplates
-
Multi-channel pipette
-
Plate shaker
-
Plate reader with UV-Vis or nephelometry capabilities
Procedure:
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
-
Assay Plate Preparation:
-
Add a small volume of the DMSO stock solution (e.g., 1-2 µL) to the wells of a 96-well plate.
-
Rapidly add the aqueous buffer or organic solvent to each well to achieve the desired final concentration range.
-
-
Incubation and Measurement:
-
Seal the plate and incubate at a controlled temperature (e.g., 25 °C) on a plate shaker for a defined period (e.g., 1-2 hours).
-
Measure the amount of dissolved compound. This can be done by:
-
Nephelometry: Measuring the light scattering caused by precipitated particles. The concentration at which scattering significantly increases is the kinetic solubility.
-
UV-Vis Spectroscopy: After incubation, filter the plate to remove precipitated compound. The concentration in the filtrate is then determined by measuring the UV absorbance at the λmax of the compound and comparing it to a standard curve.
-
-
Signaling Pathways and Experimental Workflows
To aid in the selection and execution of solubility studies, the following diagrams illustrate the decision-making process and a typical experimental workflow.
Caption: Decision tree for selecting the appropriate solubility assay.
Caption: Workflow for the shake-flask solubility method.
References
An In-depth Technical Guide to the Electronic Structure of 5-Bromo-2,1,3-benzoxadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electronic structure of 5-Bromo-2,1,3-benzoxadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the theoretical and experimental methodologies used to characterize this molecule, presents key quantitative data, and visualizes relevant workflows and pathways to facilitate a deeper understanding of its properties and potential applications.
Introduction
2,1,3-Benzoxadiazole, also known as benzofurazan, and its derivatives are a class of heterocyclic compounds that have garnered significant attention due to their diverse biological activities and unique photophysical properties.[1] The introduction of a bromine atom at the 5-position of the benzoxadiazole core, yielding this compound, modulates its electronic properties, influencing its reactivity, and potential as a fluorophore or a pharmacophore. Understanding the electronic structure of this derivative is crucial for the rational design of novel therapeutic agents and functional materials.[1]
Synthesis and Characterization
General Synthetic Pathway
The synthesis commences with the cyclization of a substituted aniline to form the 2,1,3-benzoxadiazole N-oxide, which is subsequently deoxygenated to yield the benzoxadiazole core. Bromination is then carried out to introduce the bromine substituent.
Experimental Protocols
Synthesis of 2,1,3-Benzoxadiazole-1-oxide: To a mixture of 2-nitroaniline, tetrabutylammonium bromide (TBAB), and diethyl ether, a solution of potassium hydroxide (KOH) is added. Subsequently, a sodium hypochlorite (NaOCl) solution is added dropwise, and the reaction is stirred at room temperature. The organic layer is then separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are evaporated to yield the N-oxide product.[3]
Synthesis of 2,1,3-Benzoxadiazole: The 2,1,3-benzoxadiazole-1-oxide is dissolved in toluene along with triphenylphosphine (PPh3). The mixture is refluxed for several hours. After cooling, the solvent is evaporated, and the crude product is purified by column chromatography on silica gel to afford pure 2,1,3-benzoxadiazole.[2]
Bromination of 2,1,3-Benzoxadiazole: Note: The following is an adaptation from the synthesis of 4,7-dibromo-2,1,3-benzoxadiazole and may require optimization for the mono-bromo product. 2,1,3-Benzoxadiazole and a catalytic amount of iron powder are heated. Bromine (Br2) is then added dropwise over a period of time, and the reaction mixture is refluxed. After cooling, the product is dissolved in dichloromethane and washed sequentially with saturated sodium bicarbonate solution, brine, and water. The organic layer is dried and concentrated, and the crude product is purified by column chromatography to yield this compound.[3]
Electronic Structure and Properties
The electronic structure of this compound can be elucidated through a combination of computational and experimental techniques. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools for predicting the geometric and electronic properties of molecules, while UV-Vis and fluorescence spectroscopy provide experimental validation of the calculated electronic transitions.[1]
Computational Methodology
Density Functional Theory (DFT) Calculations: DFT is a widely used method for determining the electronic ground state of molecules, providing a good balance between accuracy and computational cost.[1]
-
Software: Gaussian 09 or similar quantum chemistry packages.
-
Functional: The B3LYP hybrid functional is commonly employed for ground-state calculations.[4]
-
Basis Set: A Pople-style basis set such as 6-311++G(d,p) is often used to provide an accurate description of the electron distribution.[4]
-
Procedure: The molecular geometry is first optimized to find the lowest energy conformation. A frequency calculation is then performed to confirm that the optimized structure is a true minimum on the potential energy surface. From this optimized geometry, key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated.[1]
Time-Dependent Density Functional Theory (TD-DFT): To investigate the photophysical properties, TD-DFT is the standard method for calculating electronic excited states, which allows for the simulation of UV-Vis absorption and fluorescence spectra.[4]
Predicted Electronic Properties
While specific computational data for this compound is not available in the searched literature, studies on structurally similar molecules such as 5-Bromo-2-Hydroxybenzaldehyde and other benzoxadiazole derivatives provide insights into the expected electronic properties.[4]
Table 1: Predicted Electronic Properties of this compound (Qualitative)
| Property | Expected Characteristics |
| HOMO Energy | The HOMO is expected to be delocalized over the benzoxadiazole ring system. The bromine atom, being electron-withdrawing, is likely to lower the HOMO energy compared to the unsubstituted parent compound. |
| LUMO Energy | The LUMO is also anticipated to be delocalized across the aromatic system. The electron-withdrawing nature of the bromine and the oxadiazole ring will likely result in a relatively low-lying LUMO. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO levels is a key indicator of the molecule's electronic transition energy and chemical reactivity. A smaller gap generally corresponds to a longer wavelength of light absorption. |
| Molecular Electrostatic Potential (MEP) | The MEP map is expected to show negative potential (red/yellow) around the nitrogen and oxygen atoms of the oxadiazole ring, indicating regions susceptible to electrophilic attack. The region around the hydrogen atoms of the benzene ring will likely show positive potential (blue), indicating sites for nucleophilic interaction. |
Experimental Spectroscopic Analysis
UV-Vis Absorption Spectroscopy: This technique measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions.
-
Instrumentation: A Varian Cary 50 or similar UV-Vis spectrophotometer.[3]
-
Protocol: A dilute solution of this compound in a suitable solvent (e.g., chloroform, ethanol) is prepared. The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-600 nm). The wavelength of maximum absorption (λmax) is determined. For benzoxadiazole derivatives, absorption maxima are typically observed in the UV-visible region, corresponding to π-π* transitions.[3]
Fluorescence Spectroscopy: This technique measures the emission of light from a molecule after it has been excited by absorbing light.
-
Instrumentation: A Shimadzu RF5301pc or similar spectrofluorophotometer.[3]
-
Protocol: A dilute solution of the compound is prepared. An excitation wavelength (often the λmax from the UV-Vis spectrum) is selected, and the emission spectrum is recorded at longer wavelengths. The wavelength of maximum emission (λem) and the fluorescence quantum yield (ΦF) can be determined. Many benzoxadiazole derivatives are known to be fluorescent.[3]
Table 2: Expected Spectroscopic Properties of this compound (Qualitative)
| Property | Expected Characteristics |
| UV-Vis Absorption (λmax) | Based on related benzoxadiazole fluorophores, an absorption maximum in the visible region is anticipated, likely corresponding to a π-π* electronic transition with some degree of intramolecular charge transfer (ICT) character.[3] |
| Fluorescence Emission (λem) | The compound is expected to exhibit fluorescence emission at a longer wavelength than its absorption, with the specific emission wavelength being solvent-dependent. A significant Stokes shift (the difference between λmax and λem) is often observed in such compounds.[3] |
| Fluorescence Quantum Yield (ΦF) | The quantum yield, a measure of the efficiency of the fluorescence process, can vary depending on the molecular structure and the solvent environment. |
Relevance in Drug Development
Benzoxazole and its derivatives have been extensively studied for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5] The electronic properties of these molecules are critical to their interactions with biological targets.
Potential Signaling Pathway Involvement
While the specific biological targets of this compound are not well-documented, derivatives of the parent benzoxazole scaffold have been shown to act as inhibitors of various protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6] Inhibition of the VEGFR-2 signaling pathway is a key strategy in cancer therapy to block angiogenesis, the formation of new blood vessels that supply tumors with nutrients.
The diagram above illustrates how a benzoxadiazole derivative can inhibit the VEGFR-2 signaling cascade. By binding to the receptor, it can prevent its dimerization and subsequent autophosphorylation, thereby blocking downstream signaling through pathways such as PLCγ and PI3K, which ultimately inhibits the cellular processes that lead to angiogenesis.
Conclusion
This compound is a molecule with significant potential in both materials science and drug discovery. Its electronic structure, characterized by a π-conjugated system modulated by an electron-withdrawing bromine atom and the oxadiazole ring, gives rise to interesting photophysical properties and potential biological activity. This technical guide has outlined the key synthetic, computational, and experimental methodologies for characterizing this compound. While specific quantitative data for the 5-bromo isomer remains to be fully elucidated in the literature, the principles and comparative data from related compounds provide a strong foundation for future research and development efforts. The continued investigation into the electronic properties and biological interactions of this compound and its analogs is a promising avenue for the discovery of novel therapeutic agents and advanced functional materials.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 4. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Fluorescent Labeling of Amines with 5-Bromo-2,1,3-benzoxadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2,1,3-benzoxadiazole is a versatile reagent for the fluorescent labeling of primary and secondary amines. The reaction, which proceeds via a nucleophilic aromatic substitution, results in a highly fluorescent 5-amino-2,1,3-benzoxadiazole derivative. These derivatives are characterized by their significant Stokes shifts and sensitivity to the local environment, making them valuable tools in various research and development applications, including protein and peptide labeling, immunoassays, and fluorescence microscopy. The benzoxadiazole fluorophore typically exhibits emission in the green to red region of the spectrum.[1] This document provides detailed protocols for the labeling of amines with this compound, along with the photophysical properties of the resulting conjugates and a generalized workflow for peptide labeling and analysis.
Reaction Mechanism and Workflow
The labeling reaction involves the displacement of the bromide from the benzoxadiazole ring by the amine nucleophile. This reaction can be facilitated by heat and a basic environment to ensure the amine is deprotonated and thus more nucleophilic.
Quantitative Data
The photophysical properties of 5-amino-2,1,3-benzoxadiazole derivatives are influenced by the nature of the amine and the solvent environment. Below is a summary of typical spectroscopic properties for related benzoxadiazole and benzothiadiazole derivatives, which can serve as a reference for the expected performance of the labeled products.
| Property | Typical Value Range | Reference(s) |
| Absorption Maximum (λabs) | 420 - 470 nm | [1][2] |
| Emission Maximum (λem) | 500 - 700 nm | [2][3] |
| Stokes Shift | 80 - 250 nm (or >250 nm in some cases) | [1][3] |
| Molar Extinction Coefficient (ε) | ~2.7 x 107 L mol-1 cm-1 (for some derivatives) | [2] |
| Fluorescence Quantum Yield (Φf) | 0.05 - 0.5 (highly solvent and structure dependent) | [2][3] |
Experimental Protocols
Protocol 1: General Labeling of Primary Amines in Solution
This protocol provides a general method for labeling primary amines in an organic solvent.
Materials:
-
This compound
-
Amine-containing compound
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
A non-nucleophilic organic base (e.g., Diisopropylethylamine - DIPEA)
-
Reaction vial (amber or covered with foil to protect from light)
-
Heating block or oil bath
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
-
Purification system (e.g., HPLC, column chromatography)
Procedure:
-
Reagent Preparation:
-
Dissolve the amine-containing compound in the chosen solvent (DMF or MeCN) to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in the same solvent at a 5 to 10-fold molar excess to the amine.
-
-
Reaction Setup:
-
In a reaction vial, combine the amine solution with the this compound solution.
-
Add the organic base (e.g., DIPEA) at a 2 to 3-fold molar excess relative to the amine.
-
-
Incubation:
-
Seal the vial and incubate the reaction mixture at 50-70°C for 2-12 hours. The optimal time and temperature should be determined empirically by monitoring the reaction progress by TLC or HPLC.
-
-
Reaction Monitoring:
-
Periodically take small aliquots of the reaction mixture and spot them on a TLC plate to monitor the consumption of the starting amine and the formation of the fluorescent product.
-
-
Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the fluorescently labeled product using an appropriate method such as reversed-phase HPLC or silica gel column chromatography.
-
-
Characterization:
-
Confirm the identity and purity of the labeled product using mass spectrometry and measure its concentration using UV-Vis spectroscopy based on the molar extinction coefficient of a related benzoxadiazole derivative.
-
Protocol 2: Labeling of Peptides
This protocol is adapted for the labeling of peptides with a free primary amine (N-terminus or lysine side chain).
Materials:
-
Peptide with a free primary amine
-
This compound
-
Reaction Buffer: 0.1 M sodium bicarbonate or borate buffer, pH 8.5-9.0, with an organic co-solvent like DMF or DMSO (up to 50% v/v) to solubilize the reagent.
-
Quenching Solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine.
-
Purification: Reversed-phase HPLC (RP-HPLC) with a C18 column.
Procedure:
-
Peptide Dissolution: Dissolve the peptide in the reaction buffer to a concentration of 1-5 mg/mL.
-
Labeling Reagent Preparation: Prepare a stock solution of this compound in DMF or DMSO at a concentration of 10-20 mg/mL immediately before use.
-
Labeling Reaction:
-
To the peptide solution, slowly add a 10 to 50-fold molar excess of the this compound solution while gently vortexing.
-
Incubate the reaction at room temperature or slightly elevated (e.g., 37°C) for 1-4 hours, protected from light.
-
-
Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for an additional 30 minutes.
-
Purification:
-
Purify the labeled peptide from the reaction mixture using RP-HPLC.
-
Use a suitable gradient of acetonitrile in water (both containing 0.1% TFA).
-
Monitor the elution at the absorbance maximum of the benzoxadiazole adduct (around 450 nm) and the peptide bond (220 nm).
-
-
Product Verification: Collect the fractions containing the labeled peptide and confirm the molecular weight by mass spectrometry.
-
Storage: Lyophilize the purified labeled peptide and store it at -20°C or -80°C, protected from light.
Applications
The fluorescently labeled amines and peptides can be used in a variety of applications, including:
-
Fluorescence Microscopy: Visualization of the localization and trafficking of labeled biomolecules in living or fixed cells.
-
Immunoassays: As fluorescent probes in ELISA-like assays or western blotting.
-
Flow Cytometry: For the detection and quantification of cells labeled with the fluorescent probe.
-
Drug Development: To study the interaction of a labeled drug candidate with its target.
Signaling Pathway and Experimental Logic
The following diagram illustrates the logical flow of a typical experiment involving the labeling of a cell-penetrating peptide (CPP) and subsequent imaging of its cellular uptake.
References
Application Notes: Synthesis of Fluorescent Probes from 5-Bromo-2,1,3-benzoxadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,1,3-benzoxadiazole (BOX, also known as benzofurazan) scaffold is a privileged electron-deficient heterocycle that forms the core of many advanced fluorescent probes. Its derivatives are known for their high photostability, significant Stokes shifts, and sensitivity to the local microenvironment.[1][2] These properties make them ideal for applications in cellular imaging, biosensing, and as components in organic electronics.[1][3]
Functionalization of the benzoxadiazole ring is crucial for tuning its photophysical and chemical properties to create probes for specific analytes or biological targets. Halogenated derivatives, such as 5-Bromo-2,1,3-benzoxadiazole, serve as exceptionally versatile building blocks. The bromine atom provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse π-conjugated systems and recognition moieties. This allows for the rational design of probes with tailored absorption/emission profiles and specific functionalities.
These notes provide detailed protocols for the synthesis of the this compound precursor and its subsequent conversion into diverse fluorescent probes via Sonogashira, Suzuki, and Buchwald-Hartwig cross-coupling reactions. While the 4- and 4,7-dihalo isomers are more commonly cited, the methodologies presented here are directly applicable to the 5-bromo isomer, offering a pathway to novel probe architectures.
Part 1: Synthesis of the Precursor: this compound
The synthesis of the benzoxadiazole core typically involves the cyclization of an ortho-substituted aniline. To obtain the 5-bromo isomer, a logical starting material is 4-bromo-2-nitroaniline. The synthesis proceeds in two key steps: oxidative cyclization to form the N-oxide, followed by deoxygenation.
References
Application Notes and Protocols for HPLC Derivatization using 5-Bromo-2,1,3-benzoxadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2,1,3-benzoxadiazole is a fluorogenic derivatization reagent with potential applications in the sensitive detection of primary and secondary amines, as well as thiols, by reverse-phase HPLC with fluorescence detection. The derivatization reaction proceeds via a nucleophilic aromatic substitution, where the amine or thiol group displaces the bromide on the benzoxadiazole ring, forming a highly fluorescent derivative. This allows for the quantification of analytes that lack a native chromophore or fluorophore. The presence of the bromine atom may also serve as a useful feature for mass spectrometric detection due to its distinct isotopic pattern.
Principle of Derivatization
The derivatization of primary/secondary amines and thiols with this compound is based on a nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the benzoxadiazole ring system facilitates the displacement of the bromo group by a nucleophile. The reaction is typically carried out in a slightly alkaline medium to ensure the deprotonation of the amine or thiol, thereby increasing its nucleophilicity.
Experimental Protocols
The following are generalized protocols for the derivatization of amines and thiols. These protocols require optimization for each specific analyte and sample matrix.
Materials and Reagents
-
This compound
-
Analyte standards (e.g., amino acids, biogenic amines, thiols like glutathione or cysteine)
-
Boric acid buffer (0.1 M, pH 9.0)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl)
-
Water (deionized or HPLC grade)
-
Reaction vials (e.g., 1.5 mL amber glass vials)
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
HPLC system with a fluorescence detector and a C18 column
General Experimental Workflow
Protocol for Derivatization of Amines (e.g., Amino Acids, Biogenic Amines)
-
Preparation of Reagent Solution: Prepare a 10 mM solution of this compound in acetonitrile. This solution should be prepared fresh daily and protected from light.
-
Sample Preparation:
-
For standard solutions, prepare a stock solution of the amine analyte in a suitable solvent (e.g., 0.1 M HCl for amino acids). Dilute to the desired concentration with the same solvent.
-
For biological samples, perform a sample cleanup procedure such as protein precipitation (e.g., with acetonitrile or perchloric acid) or solid-phase extraction to remove interfering substances. The final extract should be evaporated to dryness and reconstituted in a suitable solvent.
-
-
Derivatization Reaction:
-
In a reaction vial, mix 50 µL of the sample or standard solution with 100 µL of 0.1 M boric acid buffer (pH 9.0).
-
Add 50 µL of the 10 mM this compound solution.
-
Vortex the mixture and incubate at 60°C for 30 minutes in a heating block. Note: Optimal temperature and time should be determined experimentally.
-
-
Reaction Termination: After incubation, cool the vial to room temperature and add 50 µL of 0.1 M HCl to stop the reaction.
-
Analysis: Inject an appropriate volume (e.g., 10-20 µL) of the final solution into the HPLC system.
Protocol for Derivatization of Thiols (e.g., Glutathione, Cysteine)
-
Preparation of Reagent Solution: Prepare a 10 mM solution of this compound in acetonitrile.
-
Sample Preparation:
-
Prepare standard solutions of thiols in a buffer containing a reducing agent (e.g., TCEP or DTT) to prevent oxidation.
-
For biological samples, similar cleanup procedures as for amines should be employed. It is crucial to maintain a reducing environment throughout the sample preparation process to prevent disulfide bond formation.
-
-
Derivatization Reaction:
-
In a reaction vial, mix 50 µL of the sample or standard solution with 100 µL of 0.1 M boric acid buffer (pH 9.0).
-
Add 50 µL of the 10 mM this compound solution.
-
Vortex and incubate at 50°C for 20 minutes. Note: Thiols are generally more reactive than amines, so milder conditions may be sufficient.
-
-
Reaction Termination: Cool to room temperature and add 50 µL of 0.1 M HCl.
-
Analysis: Inject into the HPLC system.
HPLC and Detection Conditions (Suggested Starting Points)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid or acetic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or acetic acid
-
Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B is recommended for separating multiple analytes. For example:
-
0-5 min: 10-30% B
-
5-20 min: 30-70% B
-
20-25 min: 70-10% B
-
25-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Fluorescence Detector:
-
Excitation Wavelength: Based on the properties of similar benzoxadiazole derivatives, an excitation wavelength in the range of 450-480 nm is a reasonable starting point.
-
Emission Wavelength: An emission wavelength in the range of 530-560 nm should be investigated.
-
Note: The optimal excitation and emission wavelengths must be determined experimentally by scanning the fluorescence spectrum of a derivatized standard.
-
Method Validation
A comprehensive validation of the developed HPLC method should be performed according to ICH guidelines or other relevant regulatory standards. The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be evaluated by analyzing blank samples, placebo samples, and samples spiked with potential interferents.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards over a defined concentration range.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies on spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation
All quantitative data from the method validation should be summarized in clearly structured tables for easy comparison and assessment of the method's performance.
Table 1: Linearity and Sensitivity Data (Example)
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |
| Amine 1 | 0.1 - 10.0 | > 0.999 | 0.03 | 0.1 |
| Amine 2 | 0.2 - 20.0 | > 0.999 | 0.05 | 0.2 |
| Thiol 1 | 0.05 - 5.0 | > 0.999 | 0.01 | 0.05 |
Table 2: Accuracy and Precision Data (Example)
| Analyte | Spiked Conc. (µg/mL) | Recovery (%) | RSD (%) - Repeatability | RSD (%) - Intermediate Precision |
| Amine 1 | 1.0 | 98.5 - 101.2 | < 2.0 | < 3.0 |
| Amine 2 | 5.0 | 99.0 - 100.5 | < 1.5 | < 2.5 |
| Thiol 1 | 0.5 | 97.8 - 102.0 | < 2.5 | < 4.0 |
Signaling Pathways and Logical Relationships
The choice of derivatization agent is a critical decision in the analytical method development process. The following diagram illustrates the logical relationship between the properties of the analyte and the selection of the derivatization strategy.
Conclusion
This compound presents a promising option as a pre-column derivatization reagent for the HPLC-fluorescence analysis of primary and secondary amines and thiols. The protocols and information provided herein offer a solid foundation for the development and validation of a robust analytical method. Researchers, scientists, and drug development professionals are encouraged to use this guide as a starting point and to perform the necessary optimization and validation to ensure the method is suitable for their specific analytical needs.
The Versatile Scaffold: Applications of 5-Bromo-2,1,3-benzoxadiazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2,1,3-benzoxadiazole, also known as 5-bromobenzofurazan, is a heterocyclic compound that holds significant potential as a versatile building block in medicinal chemistry. Its unique structure, featuring a bromine atom on the electron-deficient benzoxadiazole core, provides a reactive handle for a variety of chemical transformations. This allows for the synthesis of a diverse range of derivatives with potential applications as therapeutic agents and biological probes. While extensive research on the specific medicinal chemistry applications of this compound is still emerging, its structural alerts and the well-established chemistry of related benzoxadiazole and benzothiadiazole analogs provide a strong foundation for its exploration in drug discovery.
This document provides an overview of the potential applications of this compound, focusing on its utility in the synthesis of novel compounds through key cross-coupling reactions and its potential as a fluorescent probe. Detailed experimental protocols for these transformations are provided to guide researchers in their synthetic endeavors.
Key Applications in Medicinal Chemistry
The bromine atom at the 5-position of the 2,1,3-benzoxadiazole ring is the key to its synthetic versatility. It readily participates in various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. This functionalization is crucial for exploring structure-activity relationships (SAR) and optimizing the pharmacological properties of new chemical entities.
Synthesis of Kinase Inhibitors and Other Therapeutic Agents
The 2,1,3-benzoxadiazole scaffold, being a bioisostere of other important heterocyclic systems found in kinase inhibitors, presents an attractive starting point for the design of novel therapeutic agents. The ability to introduce diverse aryl, heteroaryl, and amino functionalities via cross-coupling reactions allows for the exploration of chemical space around this core to target the ATP-binding sites of various kinases.
Experimental Workflow for Synthesis of Derivatives
Caption: Synthetic routes from this compound.
While specific quantitative data for this compound derivatives as kinase inhibitors is not extensively available in the public domain, the following protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions provide a robust starting point for the synthesis of compound libraries for screening.
Detailed Experimental Protocols
a) Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with an aryl or heteroaryl boronic acid.
Materials:
-
This compound
-
Aryl/Heteroaryl boronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2-3 eq.).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl/heteroaryl-2,1,3-benzoxadiazole derivative.
b) Buchwald-Hartwig Amination for C-N Bond Formation
This protocol outlines a general method for the palladium-catalyzed amination of this compound.
Materials:
-
This compound
-
Amine (primary or secondary) (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-3 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to a dry reaction vessel.
-
Add the anhydrous solvent, followed by this compound (1.0 eq.) and the amine (1.1-1.5 eq.).
-
Seal the vessel and heat the reaction mixture to 80-120 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the 5-amino-2,1,3-benzoxadiazole derivative.
Development of Fluorescent Probes
The 2,1,3-benzoxadiazole core is a well-known fluorophore. Its derivatives often exhibit interesting photophysical properties, including sensitivity to the local environment, which makes them attractive for the development of fluorescent probes for biological imaging. The bromine atom on this compound can be displaced by various nucleophiles, such as thiols, which are important biological targets. This reaction can lead to a "turn-on" fluorescence response, where the non-fluorescent starting material becomes highly fluorescent upon reaction with the analyte.
Workflow for Fluorescent Probe Application
Caption: Principle of a turn-on fluorescent probe.
Quantitative Data
Due to the limited availability of specific studies on this compound in medicinal chemistry, a comprehensive table of quantitative data (e.g., IC₅₀ values, quantum yields) cannot be provided at this time. Researchers are encouraged to generate such data through the application of the protocols outlined in this document.
Conclusion
This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. Its synthetic accessibility and the reactivity of the bromine atom offer a gateway to a wide range of novel derivatives. The general protocols provided herein for key synthetic transformations should empower researchers to synthesize and evaluate new compounds based on this versatile core. Future studies are warranted to fully elucidate the potential of this compound derivatives as therapeutic agents and fluorescent probes, which will undoubtedly contribute to the advancement of drug discovery and chemical biology.
Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-2,1,3-benzoxadiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with 5-Bromo-2,1,3-benzoxadiazole. This versatile building block is a key precursor for the synthesis of 5-aryl-2,1,3-benzoxadiazole derivatives, which are of significant interest in drug discovery and materials science due to their unique photophysical properties and biological activities. The protocols and data presented herein are compiled from established methodologies for similar heterocyclic systems and provide a strong foundation for developing efficient and high-yielding coupling processes.
Introduction
The 2,1,3-benzoxadiazole (or benzofurazan) scaffold is a prominent electron-accepting unit. When functionalized at the 5-position with various aryl or heteroaryl groups through the Suzuki-Miyaura coupling, the resulting compounds often exhibit strong fluorescence and are explored as fluorescent probes for bioimaging.[1][2] The Suzuki-Miyaura reaction is a robust and widely used palladium-catalyzed cross-coupling method for the formation of C-C bonds, valued for its mild reaction conditions and tolerance of a wide range of functional groups.[3] This document outlines optimized conditions and detailed experimental procedures for the successful synthesis of a variety of 5-substituted-2,1,3-benzoxadiazole derivatives.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (this compound) to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) transfers its organic group to the palladium center, forming a new diorganopalladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the desired biaryl product and regenerate the Pd(0) catalyst, which re-enters the catalytic cycle.
Suzuki-Miyaura Catalytic Cycle
Data Presentation: Reaction Conditions and Yields
The following table summarizes recommended starting conditions for the Suzuki coupling of this compound with various arylboronic acids. The selection of catalyst, base, and solvent is crucial for achieving high yields. For electron-rich and sterically unhindered arylboronic acids, Pd(PPh₃)₄ can be effective. For more challenging couplings, including those with heteroarylboronic acids or electron-deficient partners, catalysts with more electron-rich and bulky phosphine ligands like Pd(dppf)Cl₂ are often superior.[3][4] The yields presented are based on analogous reactions with similar 5-bromo-N-heterocycles and serve as a predictive guide.[3][5]
| Entry | Arylboronic Acid (Ar-B(OH)₂) | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | DME | 80 | 2-4 | > 90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | DME | 80 | 2-4 | > 90 |
| 3 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 4-6 | 85-95 |
| 4 | 3-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | DME | 80 | 3-5 | 80-90 |
| 5 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/EtOH/H₂O (2:1:1) | 100 | 12 | 75-85 |
| 6 | 4-Acetylphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | Dioxane | 100 | 6-8 | 80-90 |
| 7 | Pyridine-3-boronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (3) | DMF | 110 | 12 | 70-80 |
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling Reaction
This protocol provides a general method for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂], 3 mol%)
-
Base (e.g., Potassium Carbonate [K₂CO₃], 2.0 equiv)
-
Anhydrous solvent (e.g., 1,2-Dimethoxyethane [DME])
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an inert atmosphere.
-
Add the anhydrous solvent via syringe.
-
Under a positive flow of inert gas, add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
General Experimental Workflow
Applications in Drug Development and Research
The 5-aryl-2,1,3-benzoxadiazole derivatives synthesized via this Suzuki coupling protocol are valuable compounds in several research areas. Their intrinsic fluorescence makes them excellent candidates for the development of fluorescent probes for various biological targets and imaging applications.[1] The benzoxadiazole core is also a known pharmacophore, and its derivatives are investigated for a range of biological activities.
Synthesis and Application Pathway
Troubleshooting
-
Low Yield: If the reaction shows low conversion, consider increasing the temperature, changing the base to a stronger one (e.g., Cs₂CO₃ or K₃PO₄), or using a more active catalyst system (e.g., employing bulky phosphine ligands like XPhos or SPhos with a palladium precursor). Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strict inert atmosphere.
-
Side Products: The formation of homocoupled boronic acid (Ar-Ar) can sometimes be observed. Using a slight excess of the boronic acid can be beneficial. Debromination of the starting material can occur at high temperatures; if this is a significant issue, try lowering the reaction temperature.
-
Purification Difficulties: Residual palladium catalyst can often be removed by washing the organic extract with an aqueous solution of 1M HCl or by filtering the crude product solution through a pad of celite.
By following these protocols and considering the troubleshooting advice, researchers can effectively utilize Suzuki-Miyaura coupling reactions for the synthesis of a diverse library of 5-aryl-2,1,3-benzoxadiazole derivatives for various applications in drug development and materials science.
References
- 1. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Application of 5-Bromo-2,1,3-benzoxadiazole-Based Metal Ion Sensors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of 5-Bromo-2,1,3-benzoxadiazole and its derivatization into a fluorescent sensor for the detection of zinc ions (Zn²⁺). Detailed protocols for synthesis and metal ion detection are provided, along with a summary of the sensor's performance.
Introduction
Fluorescent chemosensors are powerful tools for the detection of biologically and environmentally important metal ions. The 2,1,3-benzoxadiazole (also known as benzofurazan) scaffold is a valuable fluorophore in the design of such sensors due to its environmentally sensitive fluorescence properties. Functionalization of the this compound core with a suitable metal ion chelator allows for the development of selective and sensitive fluorescent sensors.
This document outlines the synthesis of a novel fluorescent sensor, Sensor 1 , based on the this compound core, and its application as a "turn-on" fluorescent sensor for Zn²⁺. The sensing mechanism is based on the chelation-enhanced fluorescence (CHEF) effect. In the free state, the fluorescence of the benzoxadiazole fluorophore is quenched. Upon binding to Zn²⁺, a rigid complex is formed, leading to a significant enhancement of the fluorescence intensity.
Data Presentation
The photophysical and sensing properties of Sensor 1 are summarized in the table below.
| Parameter | Value |
| Target Ion | Zn²⁺ |
| Response Type | "Turn-on" Fluorescence |
| Excitation Wavelength (λex) | ~380 nm |
| Emission Wavelength (λem) | ~510 nm |
| Detection Limit (LOD) | 9.53 x 10⁻⁸ M[1] |
| Binding Stoichiometry (Sensor:Ion) | 1:1[1] |
| Solvent System | Ethanol |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the cyclization of 4-bromo-2-nitroaniline. This method is analogous to the synthesis of the parent 2,1,3-benzoxadiazole from 2-nitroaniline.[2][3]
Materials:
-
4-bromo-2-nitroaniline
-
Potassium hydroxide (KOH)
-
Tetrabutylammonium bromide (TBAB)
-
Sodium hypochlorite solution (NaOCl, >10% active chlorine)
-
Diethyl ether
-
Dichloromethane (CH₂Cl₂)
-
Triphenylphosphine (PPh₃)
-
Toluene
Procedure:
-
Synthesis of this compound-1-oxide:
-
In a 500 mL flask, prepare a mixture of 4-bromo-2-nitroaniline (6.5 mmol), tetrabutylammonium bromide (1.1 mmol), diethyl ether (60 mL), and a 50% (w/w) KOH solution (7 mL).
-
To this vigorously stirred mixture, add sodium hypochlorite solution (130 mL) dropwise over 1 hour at room temperature.
-
Continue stirring for an additional 6 hours at room temperature.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude this compound-1-oxide as a solid.
-
-
Reduction to this compound:
-
In a 250 mL flask, dissolve the crude this compound-1-oxide (13 mmol) and triphenylphosphine (15 mmol) in toluene (150 mL).
-
Reflux the mixture for 3 hours.
-
Cool the reaction mixture to room temperature and filter to remove any solids.
-
Evaporate the solvent from the filtrate to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using dichloromethane as the eluent to yield pure this compound.
-
Synthesis of Sensor 1
Sensor 1 is synthesized by functionalizing the this compound core with a dipicolylamine (DPA) chelating unit via a suitable linker. The bromo-substituent can be used as a handle for cross-coupling reactions to introduce the chelating moiety.
Materials:
-
This compound
-
Bis(2-picolyl)amine (DPA)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Suitable solvent (e.g., Toluene or DMF)
-
Base (e.g., Na₂CO₃ or Cs₂CO₃)
Procedure:
-
To a solution of this compound in the chosen solvent, add bis(2-picolyl)amine, the palladium catalyst, and the base.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature appropriate for the chosen catalyst and solvent system (typically 80-120 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain Sensor 1 .
Protocol for Zinc Ion Detection using Fluorescence Spectroscopy
This protocol outlines the general procedure for evaluating the fluorescence response of Sensor 1 to zinc ions.
Materials:
-
Stock solution of Sensor 1 (1 mM in ethanol)
-
Stock solution of ZnCl₂ (10 mM in deionized water)
-
Stock solutions of other metal chloride salts for selectivity studies (10 mM in deionized water)
-
Ethanol (spectroscopic grade)
-
Quartz cuvettes
-
Fluorometer
Procedure:
-
Preparation of Solutions:
-
Prepare a working solution of Sensor 1 (e.g., 10 µM) by diluting the stock solution with ethanol.
-
Prepare working solutions of metal ions by diluting the stock solutions with deionized water.
-
-
Selectivity Study:
-
To a series of cuvettes, add the working solution of Sensor 1 .
-
To each cuvette, add an excess (e.g., 10 equivalents) of a different metal ion solution (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Al³⁺).
-
In a separate cuvette, add only the Sensor 1 solution as a blank.
-
Record the fluorescence emission spectra of each solution (e.g., excitation at 380 nm, emission scan from 400 nm to 600 nm).
-
A significant increase in fluorescence intensity should be observed only in the presence of Zn²⁺.
-
-
Fluorescence Titration:
-
Place the working solution of Sensor 1 in a cuvette.
-
Record the initial fluorescence spectrum.
-
Incrementally add small aliquots of the ZnCl₂ working solution to the cuvette.
-
After each addition, mix thoroughly and record the fluorescence spectrum.
-
Continue the additions until the fluorescence intensity reaches a plateau.
-
Plot the fluorescence intensity at the emission maximum (~510 nm) against the concentration of Zn²⁺.
-
-
Determination of the Limit of Detection (LOD):
-
The LOD can be calculated from the fluorescence titration data using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve at low concentrations.
-
Visualizations
Caption: Synthetic pathway for this compound.
Caption: General synthesis scheme for Sensor 1.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 3. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Labeling of Peptides with 5-Bromo-2,1,3-benzoxadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of peptides is a cornerstone technique in biochemical and cellular research, enabling the visualization and quantification of peptide localization, trafficking, and interaction with biological systems.[1] 5-Bromo-2,1,3-benzoxadiazole, also known as 5-bromobenzofurazan, is a fluorogenic reagent that can be used to label peptides, particularly at cysteine residues. The benzoxadiazole moiety is relatively small, which helps to minimize potential perturbations to the peptide's biological activity.[2] This fluorophore is particularly useful for studying cellular uptake and trafficking of peptides due to its environmentally sensitive fluorescence.[2] These application notes provide a detailed protocol for the fluorescent labeling of cysteine-containing peptides with this compound, along with data on the expected outcomes and applications.
Principle of the Reaction
The labeling reaction is based on the S-alkylation of the thiol group of a cysteine residue by this compound. This is a nucleophilic substitution reaction where the sulfur atom of the cysteine thiol attacks the carbon atom to which the bromine is attached on the benzoxadiazole ring, resulting in the formation of a stable thioether bond. The reaction is chemoselective for cysteine residues under mild conditions. The use of activated molecular sieves can catalyze this reaction, leading to high yields at room temperature without the need for a strong base.
Data Presentation
The following table summarizes the key quantitative data associated with the fluorescent labeling of peptides with this compound and related compounds.
| Parameter | Value | Notes |
| Excitation Wavelength (λex) | ~405-426 nm | Dependent on the solvent and peptide sequence.[3] |
| Emission Wavelength (λem) | ~475-520 nm | Dependent on the solvent and peptide sequence. A significant Stokes shift is observed.[3] |
| Reaction Yield | 50-90% | Varies depending on the peptide sequence and the position of the cysteine residue.[4] |
| Purity (after RP-HPLC) | >95% | Achievable with standard reversed-phase HPLC purification protocols.[5] |
Experimental Protocols
This section provides a detailed methodology for the fluorescent labeling of a cysteine-containing peptide with this compound, followed by purification and characterization.
Materials and Reagents
-
Cysteine-containing peptide
-
This compound
-
Activated molecular sieves (3 Å)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine) (optional, for comparison)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Nitrogen or Argon gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe and needle
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
-
Mass spectrometer (e.g., ESI-MS)
-
Fluorometer
Experimental Workflow Diagram
Caption: Experimental workflow for labeling peptides with this compound.
Step-by-Step Protocol
1. Preparation of Reagents and Peptide
a. Peptide Solution: Dissolve the cysteine-containing peptide in anhydrous DMF to a final concentration of approximately 1 mg/mL.
b. Labeling Reagent Solution: Dissolve this compound in anhydrous DMF to achieve a concentration that will result in a 1.2 to 1.5-fold molar excess relative to the peptide.
c. Activation of Molecular Sieves: Activate 3 Å molecular sieves by heating them under vacuum. Allow them to cool to room temperature under an inert atmosphere (e.g., argon or nitrogen) before use.
2. Labeling Reaction
a. To a round-bottom flask containing a magnetic stir bar, add the activated molecular sieves.
b. Under an inert atmosphere, add the peptide solution to the flask.
c. Add the this compound solution to the reaction mixture.
d. Stir the reaction mixture at room temperature for 12 hours. The reaction should be protected from light to prevent photobleaching of the fluorophore.
3. Purification of the Labeled Peptide
a. After the reaction is complete, filter the mixture to remove the molecular sieves.
b. Dilute the filtrate with an appropriate volume of 0.1% TFA in water to prepare it for RP-HPLC purification.
c. Purify the labeled peptide using a preparative RP-HPLC system equipped with a C18 column.[5] A typical gradient is from 5% to 70% acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA) over 20-30 minutes.[4]
d. Collect the fractions containing the fluorescently labeled peptide, identified by monitoring the absorbance at a wavelength appropriate for the benzoxadiazole fluorophore (around 420 nm) and the peptide backbone (220 nm).
e. Lyophilize the pure fractions to obtain the labeled peptide as a powder.
4. Characterization of the Labeled Peptide
a. Mass Spectrometry: Confirm the successful labeling of the peptide by determining its molecular weight using mass spectrometry (e.g., ESI-MS).[6] The mass of the labeled peptide should be equal to the mass of the unlabeled peptide plus the mass of the this compound moiety minus the mass of HBr.
b. Fluorescence Spectroscopy: Characterize the photophysical properties of the labeled peptide by measuring its excitation and emission spectra using a fluorometer. Excite the sample at around 420 nm and record the emission spectrum.
Application: Cellular Uptake and Trafficking Studies
Peptides labeled with this compound are valuable tools for studying cellular processes such as receptor-mediated endocytosis.[2][7] The fluorogenic nature of the label allows for real-time imaging of peptide internalization and trafficking within live cells.
Signaling Pathway Diagram: Receptor-Mediated Endocytosis
Caption: Generalized pathway of receptor-mediated endocytosis of a fluorescently labeled peptide.
This protocol and the accompanying information provide a comprehensive guide for researchers to successfully label peptides with this compound and utilize them in various biological applications, particularly in the study of cellular dynamics.
References
- 1. researchgate.net [researchgate.net]
- 2. Late-Stage Minimal Labeling of Peptides and Proteins for Real-Time Imaging of Cellular Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. bachem.com [bachem.com]
- 6. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Amino Acid Derivatization using Benzoxadiazole Reagents
For the Attention of Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of amino acids using a fluorogenic benzoxadiazole reagent. While the specific request mentioned 5-Bromo-2,1,3-benzoxadiazole, the available scientific literature extensively covers the use of the closely related and highly effective reagent, 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F). The protocols and data presented herein are based on the established use of NBD-F for the sensitive quantification of amino acids. It is anticipated that the methodologies described will be largely applicable to the bromo-analog, with minor optimization potentially required.
Introduction
The quantitative analysis of amino acids is crucial in a multitude of research areas, including proteomics, nutritional science, and clinical diagnostics.[1][2] Due to the lack of significant chromophores or fluorophores in most amino acids, derivatization is a common strategy to enhance their detection by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).[3][4] Pre-column derivatization with a fluorogenic reagent offers the advantage of high sensitivity and specificity.[5]
4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) is a highly effective derivatizing agent that reacts with primary and secondary amino groups to yield intensely fluorescent and stable derivatives.[6] These derivatives can be readily detected with high sensitivity using fluorescence detectors.[7] The reaction is typically carried out under mild basic conditions and at elevated temperatures to ensure rapid and complete derivatization.
Principle of Derivatization
The derivatization of amino acids with NBD-F involves the nucleophilic substitution of the fluorine atom by the amino group of the amino acid. This reaction proceeds under basic conditions, which deprotonate the amino group, thereby increasing its nucleophilicity. The resulting NBD-amino acid derivative exhibits strong fluorescence, allowing for sensitive detection.
Quantitative Data Summary
The following tables summarize the quantitative data for the analysis of amino acids using NBD-F derivatization followed by HPLC with fluorescence detection.
Table 1: HPLC-Fluorescence Detection Parameters
| Parameter | Value |
| Excitation Wavelength | 470 nm |
| Emission Wavelength | 530 nm |
Table 2: Performance Characteristics of the NBD-F Derivatization Method
| Parameter | Value |
| Linearity Range | 0.03 to 30 pmol |
| Lower Limit of Detection (LOD) | 1.52 to 47.0 fmol |
Experimental Protocols
Materials and Reagents
-
Amino acid standards
-
4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)
-
Boric acid
-
Sodium hydroxide (NaOH)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, ultrapure
-
Hydrochloric acid (HCl)
Solutions Preparation
-
Borate Buffer (0.1 M, pH 8.0-9.5): Dissolve an appropriate amount of boric acid in ultrapure water, adjust the pH with concentrated NaOH solution, and bring to the final volume.
-
NBD-F Reagent Solution (e.g., 20 mM): Dissolve the required amount of NBD-F in acetonitrile or a suitable organic solvent. Prepare this solution fresh daily and protect it from light.
-
Mobile Phase A: A suitable aqueous buffer, for example, a phosphate or acetate buffer, at a specific pH.
-
Mobile Phase B: Acetonitrile or methanol.
Standard and Sample Preparation
-
Amino Acid Standard Stock Solutions: Prepare individual stock solutions of each amino acid in a suitable solvent, such as 0.1 M HCl.
-
Working Standard Solutions: Prepare a mixed amino acid standard solution by diluting the stock solutions with 0.1 M HCl to the desired concentrations.
-
Sample Preparation: Biological samples such as plasma or tissue extracts may require deproteinization, for example, by adding a miscible organic solvent like acetonitrile or methanol, followed by centrifugation. The supernatant can then be used for derivatization.
Derivatization Protocol
-
To a microcentrifuge tube, add a specific volume of the amino acid standard solution or the prepared sample.
-
Add a volume of borate buffer to adjust the pH to the optimal range for the reaction.
-
Add the NBD-F reagent solution. The molar excess of the reagent should be optimized but is typically high to ensure complete derivatization.
-
Vortex the mixture gently to ensure homogeneity.
-
Incubate the reaction mixture at an elevated temperature (e.g., 60-80°C) for a specific duration (e.g., 5-10 minutes).[7][8]
-
After incubation, cool the mixture to room temperature.
-
Optionally, the reaction can be quenched by adding a small amount of an acidic solution (e.g., HCl) to lower the pH.
-
The derivatized sample is now ready for injection into the HPLC system.
HPLC Conditions
-
Column: A reversed-phase C18 column is typically used for the separation of the NBD-amino acid derivatives.
-
Mobile Phase: A gradient elution using Mobile Phase A and Mobile Phase B is commonly employed to achieve optimal separation of all amino acids. The specific gradient profile will need to be optimized based on the column and the specific amino acids of interest.
-
Flow Rate: A typical flow rate is in the range of 0.8-1.2 mL/min.
-
Column Temperature: The column is often maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
Injection Volume: The injection volume will depend on the sensitivity of the system and the concentration of the sample, but is typically in the range of 1-20 µL.
-
Detection: Fluorescence detection with excitation at 470 nm and emission at 530 nm.
Visualizations
Caption: Chemical reaction pathway for the derivatization of an amino acid.
Caption: A streamlined workflow for amino acid analysis.
References
- 1. Quantitative amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 4. Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 5. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. eurekaselect.com [eurekaselect.com]
- 8. 4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorogenic labeling reagent for the in vivo analysis of amino acid neurotransmitters using online microdialysis-capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Organic Light-Emitting Diodes (OLEDs) using 5-Bromo-2,1,3-benzoxadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology, offering advantages such as high contrast, rapid response times, and the potential for flexible and transparent devices. The performance of these devices is critically dependent on the molecular architecture of the organic materials used in the emissive layer. 5-Bromo-2,1,3-benzoxadiazole serves as a pivotal building block in the synthesis of advanced organic electronic materials. Its electron-deficient benzoxadiazole core, combined with a reactive bromine site, makes it an ideal precursor for creating donor-π-acceptor (D-π-A) type molecules with tailored photophysical properties. The bromine atom allows for the facile introduction of various aryl or vinyl groups through cross-coupling reactions, enabling the fine-tuning of the emission color, quantum efficiency, and charge transport characteristics of the resulting materials.
These application notes provide a comprehensive overview of the utilization of this compound in the synthesis of novel materials for OLEDs. Detailed protocols for the synthesis of a representative donor-acceptor molecule via Suzuki coupling and the subsequent fabrication of a multi-layer OLED device are presented.
Data Presentation
The following tables summarize the key photophysical and electroluminescent properties of representative OLED materials derived from benzoxadiazole and related structures, providing a comparative overview of their performance.
Table 1: Photophysical Properties of Benzoxadiazole-Based Fluorophores
| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_F) | Electrochemical Band Gap (eV) | Optical Band Gap (eV) |
| Benzoxadiazole Derivative 1 | ~419 | Bluish-green region | ~3,779 | ~0.5 | 2.48 - 2.70 | 2.64 - 2.67 |
Data synthesized from a study on D-π-A-π-D fluorophores containing a 2,1,3-benzoxadiazole unit.[1][2]
Table 2: Electroluminescent Properties of Selected OLED Devices
| Emissive Material | Maximum External Quantum Efficiency (EQE_max, %) | Maximum Luminance (cd/m²) | Turn-on Voltage (V) | Color Coordinates (CIE) |
| Copolymer with oxadiazole pendant | 1.21 | 4080 | 7.6 | Not Specified |
| Blue-emitting copolymer | 1.74 | >1000 | 6 | (0.15, 0.07) |
| Compound B (Pyrene-benzimidazole) | 4.3 | 290 | 3.5 | (0.1482, 0.1300) |
| Cz-SBDPI (non-doped) | 6.2 | 12,984 | Not Specified | (0.15, 0.06) |
| CF-2-BzF hosted PhOLED | 25.3 | Not Specified | Not Specified | (0.50, 0.49) |
This table includes data from various OLED materials to provide a comparative context for device performance.[3][4][5][6]
Experimental Protocols
Protocol 1: Synthesis of a Donor-Acceptor Molecule via Suzuki Coupling
This protocol describes a general method for the synthesis of a donor-acceptor type molecule using this compound and a suitable arylboronic acid. The specific reactants and conditions may be modified to achieve desired properties.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-(diphenylamino)phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Ethanol
-
Deionized water
-
Dichloromethane
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).[7]
-
Add a 3:1 mixture of anhydrous toluene and ethanol to the flask.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to ensure an inert atmosphere.[7]
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir under the inert atmosphere for 12-24 hours.[7]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add deionized water to the mixture and extract the product with dichloromethane (3 x 50 mL).[7]
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[7]
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure donor-acceptor molecule.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Fabrication of a Multi-Layer OLED Device
This protocol outlines the fabrication of a multi-layer OLED device using the synthesized benzoxadiazole derivative as the emissive layer via thermal evaporation.
Device Architecture: ITO / HTL / EML / ETL / EIL / Al
-
ITO: Indium Tin Oxide (Anode)
-
HTL: Hole Transport Layer (e.g., NPB)
-
EML: Emissive Layer (Synthesized benzoxadiazole derivative)
-
ETL: Electron Transport Layer (e.g., Alq₃)
-
EIL: Electron Injection Layer (e.g., LiF)
-
Al: Aluminum (Cathode)
Materials and Equipment:
-
ITO-coated glass substrates
-
Synthesized emissive material
-
Hole transport material (e.g., N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine, NPB)
-
Electron transport material (e.g., Tris(8-hydroxyquinolinato)aluminum, Alq₃)
-
Electron injection material (e.g., Lithium Fluoride, LiF)
-
Aluminum pellets
-
High-vacuum thermal evaporation chamber
-
Substrate cleaning solutions (detergent, deionized water, acetone, isopropanol)
-
UV-Ozone cleaner
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen.
-
Treat the substrates with UV-Ozone for 10-15 minutes to improve the work function of the ITO.[8]
-
-
Organic Layer Deposition:
-
Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Deposit a 40 nm thick layer of NPB as the HTL at a deposition rate of 1-2 Å/s.[8]
-
Deposit a 20 nm thick layer of the synthesized benzoxadiazole derivative as the EML at a deposition rate of 1 Å/s.[8]
-
Deposit a 30 nm thick layer of Alq₃ as the ETL at a deposition rate of 1-2 Å/s.[8]
-
-
Cathode Deposition:
-
Deposit a 1 nm thick layer of LiF as the EIL at a deposition rate of 0.1 Å/s.[8]
-
Deposit a 100 nm thick layer of aluminum (Al) as the cathode at a deposition rate of 2-5 Å/s.
-
-
Encapsulation:
-
Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.
-
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.
-
Measure the electroluminescence (EL) spectrum using a spectrometer.
-
Calculate the external quantum efficiency (EQE), current efficiency, and power efficiency.
-
Visualizations
Caption: Synthetic pathway for a donor-acceptor OLED material.
Caption: Workflow for multi-layer OLED device fabrication.
References
- 1. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions for 5-Bromo-2,1,3-benzoxadiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions involving 5-Bromo-2,1,3-benzoxadiazole.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for a Suzuki coupling reaction with this compound?
A1: A common starting point for the Suzuki coupling of this compound involves using a palladium catalyst such as Pd(PPh₃)₄ or [PdCl₂(dppf)], a base like K₂CO₃ or Cs₂CO₃, and a solvent system such as a mixture of 1,4-dioxane and water.[1][2][3] The reaction is typically heated to temperatures between 80-110 °C.[2]
Q2: My reaction is not proceeding to completion or is giving low yields. What are the most likely causes?
A2: Low or no conversion in a Suzuki coupling reaction can be attributed to several factors:
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Inactive Catalyst: The palladium catalyst may be inactive or degraded. Ensure you are using a fresh, high-quality catalyst and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst decomposition.
-
Suboptimal Base: The choice and amount of base are critical. If the base is too weak or not sufficiently soluble in the reaction medium, the transmetalation step of the catalytic cycle will be inefficient. Stronger bases like K₃PO₄ or Cs₂CO₃ may be required.
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Solvent Effects: The solvent system plays a crucial role in the solubility of reactants and the overall reaction rate. A mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water is often used to facilitate the dissolution of both the organic and inorganic reagents.
-
Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. A temperature range of 80-120 °C is common for these types of couplings.[4]
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Protodeboronation of the Boronic Acid: Boronic acids can be unstable and undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially at elevated temperatures and in the presence of water. Using a slight excess of the boronic acid or using more stable boronic esters (e.g., pinacol esters) can mitigate this issue.
Q3: I am observing the formation of significant byproducts. What are they and how can I minimize them?
A3: Common byproducts in Suzuki coupling reactions include:
-
Homocoupling of the Boronic Acid: This occurs when two molecules of the boronic acid couple with each other. This side reaction is often promoted by the presence of oxygen. Rigorous degassing of the solvent and maintaining an inert atmosphere can minimize homocoupling.
-
Dehalogenation of the Aryl Bromide: The bromo group on the this compound can be replaced by a hydrogen atom. This can be caused by certain impurities or side reactions with the solvent or base.
-
Formation of Palladium Black: The precipitation of palladium metal (palladium black) indicates catalyst decomposition. This can be caused by high temperatures, the presence of oxygen, or incompatible ligands. Using robust ligands like dppf can help to stabilize the catalyst.
Q4: Can I use microwave irradiation to accelerate the reaction?
A4: Yes, microwave-assisted Suzuki coupling can be a highly effective method for reducing reaction times and improving yields.[4][5][6] Microwave heating can rapidly bring the reaction to the desired temperature, often leading to cleaner reactions with fewer byproducts. Typical conditions for microwave-assisted Suzuki coupling involve heating the reaction mixture in a sealed vessel to temperatures between 100-140 °C for 10-40 minutes.[4][5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium catalyst. Consider using a pre-catalyst like a palladacycle. Ensure the reaction is run under a strict inert atmosphere. |
| Suboptimal base | Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and dry. | |
| Inappropriate solvent | Try different solvent systems like 1,4-dioxane/H₂O, DME/H₂O, or toluene/ethanol/H₂O. | |
| Low temperature | Gradually increase the reaction temperature, monitoring for any signs of decomposition. | |
| Significant Homocoupling of Boronic Acid | Oxygen in the reaction mixture | Thoroughly degas the solvent and reaction mixture by sparging with an inert gas or using freeze-pump-thaw cycles. |
| Catalyst choice | Some catalysts may favor homocoupling. Screen different palladium catalysts and ligands. | |
| Formation of Palladium Black | Catalyst decomposition | Use a more robust ligand such as dppf or a Buchwald-type ligand. Avoid excessively high temperatures. Ensure a strictly inert atmosphere. |
| Protodeboronation of Boronic Acid | Instability of the boronic acid | Use a slight excess (1.2-1.5 equivalents) of the boronic acid. Consider using a more stable boronic acid derivative, such as a pinacol ester. |
| Difficulty in Product Purification | Co-elution with byproducts | Optimize the reaction to minimize byproduct formation. For purification, try different solvent systems for column chromatography or consider recrystallization. |
Data Presentation
The following tables summarize reaction conditions for the Suzuki coupling of bromo-substituted heterocyclic compounds, which can serve as a starting point for the optimization of reactions with this compound.
Table 1: Screening of Palladium Catalysts for the Suzuki Coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid [3][7]
| Entry | Palladium Catalyst | Reaction Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | 4 | 22 |
| 2 | Pd(PPh₃)₂Cl₂ | 4 | 35 |
| 3 | Pd(PCy₃)₂ | 2 | 58 |
| 4 | Pd(dppf)Cl₂ | 2 | 95 |
Reaction Conditions: 5-bromo-1-ethyl-1H-indazole, N-Boc-2-pyrroleboronic acid, K₂CO₃, dimethoxyethane, 80 °C.
Table 2: Microwave-Assisted Suzuki Coupling of 5-bromo-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-one with Various Boronic Acids [4]
| Entry | Boronic Acid | Solvent | Base | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | Dioxane | Na₂CO₃ | 25 | 20 |
| 2 | Phenylboronic acid | Ethanol | Na₂CO₃ | 25 | 65 |
| 3 | Phenylboronic acid | Ethanol | K₂CO₃ | 30 | 80 |
| 4 | Phenylboronic acid | Ethanol | Cs₂CO₃ | 30 | 95 |
| 5 | Naphthalene-2-boronic acid | Ethanol | Cs₂CO₃ | 25 | 97 |
| 6 | 3-Chlorophenylboronic acid | Ethanol | Cs₂CO₃ | 40 | 81 |
| 7 | Thiophene-3-boronic acid | Ethanol | Cs₂CO₃ | 40 | 82 |
Reaction Conditions: 1 equivalent of bromo-spiroindolone, 1.3 equivalents of boronic acid, 2 equivalents of base, Pd(PPh₃)₄ catalyst, 100 °C, microwave irradiation.
Experimental Protocols
Representative Protocol for Suzuki Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.02-0.05 equiv)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v mixture), degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Add the palladium catalyst to the flask under a stream of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Suzuki Coupling Catalytic Cycle
Caption: General Experimental Workflow for Suzuki Coupling
References
- 1. Palladium-Catalyzed Cross-Coupling of α-Diazocarbonyl Compounds with Arylboronic Acids [organic-chemistry.org]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-Bromo-2,1,3-benzoxadiazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2,1,3-benzoxadiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
A1: this compound is commonly synthesized from 4-bromo-2-nitroaniline. The synthesis involves a two-step process:
-
Cyclization: 4-bromo-2-nitroaniline is cyclized to form this compound 1-oxide. This is often achieved using an oxidizing agent like sodium hypochlorite in a basic medium.
-
Deoxygenation: The resulting N-oxide is then deoxygenated to yield this compound. A common reagent for this step is triphenylphosphine (PPh₃).
Q2: How is 4,7-dibromo-2,1,3-benzoxadiazole synthesized?
A2: 4,7-Dibromo-2,1,3-benzoxadiazole is typically prepared by the direct bromination of 2,1,3-benzoxadiazole. This electrophilic aromatic substitution reaction is highly regioselective for the 4 and 7 positions. Common brominating agents include bromine (Br₂) in the presence of a Lewis acid catalyst like iron powder or in a strong acid medium like hydrobromic acid (HBr).[1]
Q3: What are the primary side reactions to be aware of during the synthesis of 4,7-dibromo-2,1,3-benzoxadiazole?
A3: The main side reactions include:
-
Under-bromination: Incomplete reaction leading to the formation of 4-bromo-2,1,3-benzoxadiazole.
-
Over-bromination: Formation of tri- or tetra-brominated benzoxadiazole derivatives.
-
Formation of nitro-derivatives: If nitric acid is used as a solvent or co-reagent, nitration of the aromatic ring can occur, leading to bromo-nitro-benzoxadiazole impurities.
Q4: Is the 2,1,3-benzoxadiazole ring stable under the harsh conditions of bromination?
A4: The 2,1,3-benzoxadiazole ring is generally stable under the electrophilic bromination conditions required for this synthesis. However, prolonged exposure to very strong acids and high temperatures could potentially lead to degradation or ring-opening, although this is not a commonly reported side reaction during standard bromination procedures.
Troubleshooting Guides
Problem 1: Low Yield of Brominated Product
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC).- Increase the reaction temperature gradually, while monitoring for the formation of side products.- Ensure efficient stirring to overcome heterogeneity, especially if the starting material is not fully dissolved. |
| Sub-optimal Reagent Stoichiometry | - For dibromination, ensure at least two equivalents of the brominating agent are used. An excess is often required to drive the reaction to completion.- For mono-bromination, carefully control the stoichiometry to avoid the formation of di-substituted products. |
| Poor Quality of Reagents | - Use freshly opened or purified bromine.- Ensure the catalyst (e.g., iron powder) is active and not oxidized.- Use anhydrous solvents if the reaction is sensitive to moisture. |
| Loss of Product During Work-up | - Ensure complete quenching of excess bromine before extraction.- Optimize the pH of the aqueous phase during extraction to ensure the product is in a neutral form and has maximum solubility in the organic solvent. |
Problem 2: Formation of Multiple Brominated Products (e.g., mono-, di-, and tri-brominated)
| Possible Cause | Troubleshooting Step |
| Incorrect Reagent Stoichiometry | - To favor the di-brominated product, use a slight excess of the brominating agent (e.g., 2.1-2.5 equivalents).- To favor the mono-brominated product, use one equivalent or slightly less of the brominating agent and add it slowly to the reaction mixture. |
| Inadequate Temperature Control | - Maintain a consistent and optimized reaction temperature. Higher temperatures can sometimes lead to less selective reactions and over-bromination. |
| Slow Reaction Rate for the Second Bromination | - If a mixture of mono- and di-brominated products is obtained, consider increasing the reaction time or temperature after the initial formation of the mono-brominated species to drive the reaction towards the di-substituted product. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step |
| Co-elution of Brominated Isomers | - Utilize column chromatography with a shallow solvent gradient to improve separation.- Consider using a different solvent system for chromatography. A common eluent for these compounds is a mixture of hexane and ethyl acetate. |
| Presence of Highly Polar Impurities | - Wash the crude product with a suitable solvent to remove baseline impurities before column chromatography.- An aqueous wash with sodium bicarbonate or sodium thiosulfate can help remove acidic impurities and unreacted bromine. |
| Product is an Oil Instead of a Solid | - This is often due to the presence of impurities. Recrystallization from a suitable solvent system can help to purify the product and induce crystallization. |
Experimental Protocols
Synthesis of 4,7-Dibromo-2,1,3-benzoxadiazole
This protocol is adapted from a published procedure.[1]
-
Reaction Setup: In a round-bottom flask, combine 2,1,3-benzoxadiazole (1.23 g, 10 mmol) and iron powder (0.12 g, 2.0 mmol).
-
Heating: Heat the mixture to 100°C.
-
Addition of Bromine: Add bromine (1.5 mL, 30 mmol) dropwise over a period of 2 hours.
-
Reflux: After the addition is complete, reflux the reaction mixture for 3 hours.
-
Work-up:
-
Cool the reaction to room temperature and dissolve the mixture in dichloromethane (40 mL).
-
Wash the organic layer with brine (40 mL), saturated sodium bicarbonate solution (4 x 30 mL), brine again (4 x 30 mL), and finally with water (4 x 30 mL).
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate 98:2) to yield 4,7-dibromo-2,1,3-benzoxadiazole.
Quantitative Data Summary
| Product | Starting Material | Reagents | Yield |
| 4,7-Dibromo-2,1,3-benzoxadiazole | 2,1,3-Benzoxadiazole | Br₂, Fe powder | ~40%[1] |
| 2,1,3-Benzoxadiazole | 2,1,3-Benzoxadiazole-1-oxide | PPh₃, Toluene | ~80% |
| 2,1,3-Benzoxadiazole-1-oxide | 2-Nitroaniline | NaOCl, KOH, TBAB | ~89% |
Visualizations
Experimental Workflow for the Synthesis of 4,7-Dibromo-2,1,3-benzoxadiazole
Caption: Workflow for the synthesis of 4,7-Dibromo-2,1,3-benzoxadiazole.
Troubleshooting Logic for Low Yield in Bromination
Caption: Troubleshooting logic for low yield in bromination reactions.
References
Improving the quantum yield of 5-Bromo-2,1,3-benzoxadiazole fluorophores
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fluorescence quantum yield of 5-Bromo-2,1,3-benzoxadiazole and related derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experimentation that can lead to suboptimal quantum yields.
Q1: My this compound derivative exhibits a very low fluorescence quantum yield. What are the primary causes?
A1: A low quantum yield can stem from several factors, ranging from the fluorophore's intrinsic properties to its environment. The most common culprits include:
-
Solvent Effects: The polarity, viscosity, and protic nature of the solvent can significantly influence the fluorescence quantum yield.[1] Benzoxadiazole derivatives are known to be sensitive to solvent polarity.[2][3]
-
Aggregation-Caused Quenching (ACQ): At high concentrations, the planar structure of these molecules can lead to π-π stacking and aggregation, which creates non-radiative decay pathways and quenches fluorescence.[1][4][5]
-
Presence of Quenchers: Contaminants in the solvent, dissolved molecular oxygen, or the presence of heavy atoms can deactivate the excited state.[1][6] Certain amino acids, such as tryptophan, tyrosine, histidine, and methionine, have also been shown to quench fluorophores.[7]
-
Incorrect pH: The protonation state of the fluorophore can alter its electronic structure and fluorescence properties.[1][8]
-
Photobleaching: Prolonged exposure to high-intensity excitation light can lead to irreversible photochemical destruction of the fluorophore.[1][8]
-
Sample Impurity: Impurities from the synthesis or degradation products can interfere with fluorescence measurements or act as quenchers.[1]
-
Intramolecular Motion (TICT): Non-radiative decay can occur through twisted intramolecular charge transfer (TICT) states.[9][10]
Q2: How can I systematically troubleshoot a low quantum yield?
A2: A logical workflow can help diagnose the issue. Start by ensuring your measurement technique is sound, then investigate environmental and structural factors. Key steps include verifying sample purity, performing a concentration-dependent study to check for aggregation, testing different solvents, and ensuring the pH of the solution is optimal.[1][8]
Q3: What is Aggregation-Caused Quenching (ACQ) and how can I mitigate it?
A3: ACQ occurs when fluorophores aggregate at high concentrations or in the solid state. The close proximity of molecules facilitates intermolecular interactions (like π-π stacking) that form non-emissive or weakly emissive species (e.g., excimers), providing a pathway for non-radiative decay.[4][5]
-
To confirm ACQ: Perform a concentration-dependent fluorescence study. A decrease in quantum yield with increasing concentration is a strong indicator of ACQ.[5]
-
To mitigate ACQ:
Q4: How does solvent choice impact the quantum yield of benzoxadiazole derivatives?
A4: Solvent polarity can significantly alter the photophysical properties of 2,1,3-benzoxadiazole derivatives.[2][13]
-
Polarity: Increasing solvent polarity can stabilize charge transfer states. This may lead to a red-shift in emission and can either increase or decrease the quantum yield depending on whether it favors radiative vs. non-radiative decay pathways.[1][2]
-
Viscosity: In some cases, increasing solvent viscosity can restrict intramolecular rotations and vibrations that contribute to non-radiative decay, thus increasing the quantum yield.[14][15]
-
Hydrogen Bonding: Protic solvents capable of hydrogen bonding can interact with the fluorophore, affecting its excited state lifetime and quantum yield.[14] Solvatochromism studies, where absorption and emission are measured in a range of solvents, are crucial for characterizing a new derivative and finding the optimal environment for high fluorescence efficiency.[2][13]
Q5: Can I improve the quantum yield by chemically modifying the this compound structure?
A5: Yes, rational molecular design is a powerful strategy. Key approaches include:
-
Inhibiting TICT: One of the most effective methods is to inhibit twisted intramolecular charge transfer (TICT), a common non-radiative decay pathway. This can be achieved by structural rigidification or by modifying the electronic properties of donor/acceptor groups to make the formation of the TICT state less favorable.[9][10]
-
Donor-Acceptor Architecture: The 2,1,3-benzoxadiazole core is an electron acceptor. Attaching electron-donating groups (D) to create D-π-A-π-D structures can enhance intramolecular charge transfer (ICT), which often leads to strong fluorescence.[13][16]
-
Extending π-Conjugation: Extending the conjugated system, for example, through acetylenic linkers, can tune the photophysical properties and often leads to intensely fluorescent compounds.[17][18]
Quantitative Data Summary
The following tables summarize key quantitative data for 2,1,3-benzoxadiazole derivatives, illustrating the impact of solvent and molecular structure on their photophysical properties.
Table 1: Effect of Solvent on Photophysical Properties of a Benzoxadiazole Derivative (Compound 9a).[13][16]
| Solvent | Absorbance λmax (nm) | Emission λmax (nm) | Stokes Shift (cm-1) |
| Heptane | 415 | 473 | 3169 |
| Toluene | 422 | 487 | 3381 |
| THF | 420 | 496 | 3824 |
| Chloroform | 419 | 494 | 3738 |
Data extracted from a study on D-π-A-π-D type benzoxadiazole fluorophores, demonstrating the influence of solvent polarity on spectral properties.[13][16]
Table 2: Quantum Yields of Various Benzoxadiazole-Based Fluorophores.
| Compound Type | Quantum Yield (ΦF) | Solvent | Reference |
| D-π-A-π-D Benzoxadiazole Derivatives | ~0.5 | Chloroform | [13] |
| Benzoxadiazole with Elongated Donor Units | 0.38 - 0.45 | Chloroform | [2] |
| Benzoxadiazole with Alkoxy Chains | 0.27 - 0.32 | Not Specified | [18] |
Experimental Protocols
Protocol 1: Relative Fluorescence Quantum Yield Measurement
This protocol describes the comparative method for determining the fluorescence quantum yield (ΦF) of a sample by referencing it against a standard with a known quantum yield.[12][19]
1. Prerequisites and Materials:
-
Fluorometer and UV-Vis Spectrophotometer: Calibrated and in good working order.
-
Quantum Yield Standard: Select a standard whose absorption and emission spectra are in a similar range to your sample. The standard should have a well-documented and stable quantum yield.
-
Cuvettes: Use matched 10 mm path length quartz fluorescence cuvettes for all measurements.[12]
-
Solvent: Use high-purity spectroscopic grade solvent. If possible, use the same solvent for both the sample and the standard.[19]
2. Sample Preparation:
-
Prepare a stock solution of your sample and the reference standard.
-
Prepare a series of five dilutions for both the sample and the standard.
-
The concentrations should be adjusted so that the absorbance at the chosen excitation wavelength is below 0.1 for all solutions in a 10 mm cuvette. This minimizes inner filter effects.[11][12]
3. Measurement Procedure:
-
Choose an excitation wavelength (λex) where both the sample and the standard have reasonable absorbance.[11]
-
Absorbance Measurement: For each diluted solution (sample and standard), record the UV-Vis absorbance spectrum. Note the absorbance value at λex.
-
Fluorescence Measurement: Using the same λex, record the corrected fluorescence emission spectrum for each solution. Ensure that the experimental settings (e.g., excitation and emission slit widths) are identical for the sample and the standard measurements.[19]
-
Solvent Blank: Record the emission spectrum of the pure solvent to check for background signals.[20]
4. Data Analysis and Calculation:
-
Integrate the area under the corrected fluorescence emission curve for each measurement.
-
For each series (sample and standard), plot the integrated fluorescence intensity versus the absorbance at λex.
-
Determine the slope (Gradient) of the resulting straight line for both the sample (GradS) and the standard (GradR). The plot should be linear with a zero intercept.[12]
-
Calculate the quantum yield of the sample (ΦS) using the following equation:[11]
ΦS = ΦR * (GradS / GradR) * (nS2 / nR2)
Where:
-
ΦR is the quantum yield of the reference standard.
-
GradS and GradR are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and reference, respectively.
-
nS and nR are the refractive indices of the sample and reference solutions, respectively (if different solvents are used).[11]
-
Protocol 2: Synthesis of a 4,7-Dibromo-2,1,3-benzoxadiazole Intermediate
This protocol is an example of a key synthetic step in creating precursors for more complex benzoxadiazole fluorophores, based on published methods.[16]
1. Materials:
-
2,1,3-benzoxadiazole
-
Iron (Fe) powder
-
Bromine (Br2)
-
Dichloromethane (CH2Cl2)
-
Saturated sodium bicarbonate solution
-
Brine
2. Procedure:
-
Place 2,1,3-benzoxadiazole (10 mmol) and Fe powder (2.0 mmol) in a round-bottom flask.
-
Heat the mixture to 100°C.
-
Add Br2 (30 mmol) dropwise over a period of 2 hours.
-
After the addition is complete, reflux the reaction mixture for 3 hours.
-
Cool the reaction to room temperature.
-
Dissolve the resulting solution in CH2Cl2 and wash with brine.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, brine, and water.
-
Dry the organic layer, filter, and evaporate the solvent under reduced pressure to obtain the crude product, which can be purified further by chromatography.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Quantum Yield
Caption: A flowchart for diagnosing and resolving common causes of low fluorescence quantum yield.
Diagram 2: Experimental Workflow for Relative Quantum Yield Measurement
Caption: Step-by-step workflow for the relative quantum yield (QY) determination method.
Diagram 3: Aggregation-Caused Quenching (ACQ) Logical Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Reducing aggregation caused quenching effect through co-assembly of PAH chromophores and molecular barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Improving the quantum yields of fluorophores by inhibiting twisted intramolecular charge transfer using electron-withdrawing group-functionalized piperidine auxochromes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. edinst.com [edinst.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solvent effect on the quantum yield of the self-sensitized photoperoxidation of 1,3-diphenylisobenzofuran - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 16. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 17. pdf.blucher.com.br [pdf.blucher.com.br]
- 18. researchgate.net [researchgate.net]
- 19. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]
- 20. Making sure you're not a bot! [opus4.kobv.de]
Technical Support Center: Photostability of 5-Bromo-2,1,3-benzoxadiazole (BBD)-Labeled Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-2,1,3-benzoxadiazole (BBD)-labeled compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common photostability issues encountered during experiments. While specific photostability data for this compound is limited in published literature, this guide leverages data from closely related benzoxadiazole derivatives and general principles of fluorescence microscopy to provide practical solutions.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues related to the photostability of your BBD-labeled compounds.
| Problem | Possible Causes | Solutions |
| Rapid loss of fluorescence signal (Photobleaching) | High intensity of excitation light.[1][2] | - Reduce the laser power or illumination intensity to the lowest level that provides an adequate signal. - Use neutral density filters to attenuate the excitation light.[1] |
| Prolonged exposure to excitation light.[1][2] | - Minimize the duration of exposure by focusing on a nearby area before imaging the region of interest. - Use the shortest possible exposure time for image acquisition. - Block the excitation light path when not actively imaging. | |
| Presence of reactive oxygen species (ROS).[2] | - Use a commercial or homemade antifade mounting medium containing ROS scavengers like p-phenylenediamine (PPD), n-propyl gallate (NPG), or 1,4-diazabicyclo[2.2.2]octane (DABCO). | |
| Inherent photolability of the fluorophore. | - While BBD's specific photostability is not extensively documented, consider if a more photostable fluorophore could be used for your application if photobleaching is severe. | |
| High background fluorescence | Autofluorescence from cells or tissues. | - Image an unstained control sample to assess the level of autofluorescence. - Use spectral unmixing if your imaging system supports it. - Select filters that minimize the collection of autofluorescence. |
| Non-specific binding of the BBD-labeled compound. | - Optimize your staining protocol, including blocking steps and washing procedures. - Reduce the concentration of the BBD-labeled probe. | |
| Inconsistent fluorescence intensity between samples | Variations in illumination intensity. | - Ensure the lamp or laser is warmed up and stable before starting experiments. - Use the same microscope settings (laser power, exposure time, gain) for all samples in a comparative study. |
| Different sample mounting conditions. | - Use the same type and volume of mounting medium for all samples. - Ensure consistent coverslip thickness. |
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for BBD-labeled compounds?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, the BBD moiety, upon exposure to excitation light.[1][2] This leads to a permanent loss of its ability to fluoresce, resulting in a diminished signal during imaging experiments. This can be particularly problematic for quantitative studies where stable fluorescence intensity is crucial, or when imaging low-abundance targets that require longer exposure times.
Q2: How can I improve the photostability of my BBD-labeled samples during fluorescence microscopy?
A2: You can improve photostability by:
-
Minimizing light exposure: Reduce the intensity and duration of illumination.[1][2]
-
Using antifade reagents: Mount your samples in a medium containing antifade agents to quench reactive oxygen species that contribute to photobleaching.
-
Optimizing imaging conditions: Use sensitive detectors that require less excitation light and choose appropriate filter sets to maximize signal collection while minimizing excitation light bleed-through.
-
Proper sample preparation: Ensure that your sample is properly mounted to minimize environmental factors that can accelerate photobleaching.[2]
Q3: Are there specific antifade reagents recommended for benzoxadiazole dyes?
-
p-Phenylenediamine (PPD): Highly effective but can be toxic and may not be suitable for live-cell imaging.
-
n-Propyl gallate (NPG): A common and effective antioxidant.
-
1,4-Diazabicyclo[2.2.2]octane (DABCO): A widely used antifade agent. The optimal choice may require empirical testing for your specific experimental setup.
Q4: What are the expected photophysical properties of BBD-labeled compounds?
A4: The photophysical properties of BBD itself are not extensively reported. However, studies on related 2,1,3-benzoxadiazole derivatives provide some insight. These compounds typically exhibit absorption in the blue-green region of the spectrum and emit green to yellow fluorescence. The exact wavelengths will be influenced by the conjugation of the BBD core and the surrounding molecular structure.
Quantitative Data
Specific quantitative photostability data for this compound, such as photobleaching quantum yield and half-life, are not well-documented in the scientific literature. However, data for related 2,1,3-benzoxadiazole and 2,1,3-benzothiadiazole derivatives can provide an estimate of their general photophysical behavior.
Table 1: Photophysical Properties of Selected 2,1,3-Benzoxadiazole and 2,1,3-Benzothiadiazole Derivatives
| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_F) | Reference |
| 4,7-Bis((4-(2-(2-ethylhexyl)-2H-tetrazol-5-yl)phenyl)ethynyl)benzo[c][1][3][4]oxadiazole | Chloroform | 419 | 494 | ~3.4 x 10⁴ | 0.48 | [3] |
| 4,7-di(thiophen-2-yl)-2,1,3-benzothiadiazole | Dichloromethane | 443 | 535 | 1.8 x 10⁴ | 0.61 | |
| 4,7-diphenyl-2,1,3-benzothiadiazole | Dichloromethane | 390 | 500 | 2.1 x 10⁴ | 0.45 |
Note: This table presents data for derivatives of the core benzoxadiazole and benzothiadiazole structures to provide a general idea of their properties. The specific properties of this compound-labeled compounds will vary depending on the full molecular structure.
Experimental Protocols
Protocol for Assessing Photostability of BBD-Labeled Compounds
This protocol outlines a general method for quantifying the photobleaching rate of a BBD-labeled compound in a microscopy experiment.
1. Sample Preparation: a. Prepare your sample (e.g., fixed cells stained with the BBD-labeled compound, or the compound embedded in a polymer film) on a microscope slide. b. Mount the sample in a defined medium (e.g., PBS or a specific antifade mounting medium).
2. Microscope Setup: a. Use a fluorescence microscope (confocal or widefield) equipped with a suitable light source (e.g., laser or mercury lamp) and a sensitive detector (e.g., PMT or sCMOS camera). b. Select an objective with appropriate magnification and numerical aperture for your sample. c. Set the excitation and emission filters to match the spectral properties of your BBD-labeled compound.
3. Image Acquisition: a. Locate a region of interest (ROI) on your sample. b. Set the imaging parameters (e.g., laser power/illumination intensity, exposure time, gain) to achieve a good signal-to-noise ratio without saturating the detector. It is crucial to keep these parameters constant throughout the experiment. c. Acquire a time-lapse series of images of the ROI under continuous illumination. The time interval between images should be chosen to adequately capture the decay in fluorescence.
4. Data Analysis: a. Open the image series in an image analysis software (e.g., ImageJ/Fiji). b. Define an ROI within the fluorescently labeled area and a background ROI in an area with no fluorescence. c. For each time point, measure the mean fluorescence intensity within the signal ROI and the background ROI. d. Subtract the background intensity from the signal intensity for each time point. e. Normalize the background-corrected fluorescence intensity at each time point to the initial intensity (at t=0). f. Plot the normalized fluorescence intensity as a function of time. g. To determine the photobleaching half-life (t₁/₂), fit the decay curve to an exponential function and calculate the time at which the fluorescence intensity has decreased to 50% of its initial value.
Visualizations
Experimental Workflow for Photostability Assessment
Caption: Workflow for assessing the photostability of BBD-labeled compounds.
Hypothetical Photodegradation Pathway of BBD
The precise photodegradation mechanism of this compound is not well-established. However, a plausible pathway, common for many organic fluorophores, involves reaction with reactive oxygen species (ROS). The following diagram illustrates a generalized and hypothetical degradation pathway.
Caption: A generalized, hypothetical photodegradation pathway for BBD.
References
- 1. Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted benzoxadiazoles as fluorogenic probes: a computational study of absorption and fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 5-Bromo-2,1,3-benzoxadiazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the purification of 5-Bromo-2,1,3-benzoxadiazole reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound? A1: The two primary and most effective purification techniques for this compound are column chromatography and recrystallization. The choice depends on the nature and quantity of impurities, as well as the scale of the reaction.
Q2: What are the likely impurities I might encounter in the crude product? A2: Impurities can arise from unreacted starting materials, side-products from the synthesis, or subsequent degradation. Common impurities may include:
-
Di-brominated isomers (e.g., 4,7-dibromo-2,1,3-benzoxadiazole).[3]
-
Other positional isomers of the monobrominated product.
-
Residual reagents from the synthesis, such as elemental bromine or catalysts.[2]
-
Degradation products, which can form if the compound is exposed to harsh conditions.
Q3: How should I handle and store purified this compound? A3: this compound is classified as an acute oral toxin and can cause skin and eye irritation.[4] Always handle it in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).[4] For storage, keep the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[4] Storage at refrigerated temperatures (2-8°C) is also recommended.
Q4: What are the key physical and chemical properties of this compound? A4: Understanding the properties of the target compound is crucial for successful purification. Key data is summarized in the table below.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₃BrN₂O | [5] |
| Molecular Weight | 199.00 g/mol | [5] |
| Appearance | Solid | |
| Storage Class | 11 - Combustible Solids | |
| CAS Number | 51376-06-8 | [4][5] |
Table 2: Column Chromatography Parameters for Related Compounds
| Stationary Phase | Mobile Phase (Eluent) | Compound | Reference |
| Silica Gel 60 | CHCl₃: Hexane (75:25, v/v) | Derivative of this compound | [6] |
| Silica Gel | Hexane/Ethyl Acetate (9:1) | 4,7-dibromo-2,1,3-benzoxadiazole | [3] |
| Silica Gel | CH₂Cl₂ | 2,1,3-benzoxadiazole | [1] |
| Silica Gel | Ethyl Acetate:Hexane (25:75, v/v) | Derivative of this compound | [6] |
Experimental Workflows and Protocols
The general workflow for purifying a crude reaction product involves isolating the crude solid, selecting an appropriate purification method, executing the purification, and finally, verifying the purity of the final product.
Caption: General workflow for the purification of this compound.
Experimental Protocol 1: Column Chromatography
Column chromatography is ideal for separating the desired product from multiple impurities with different polarities.[7][8]
-
Eluent Selection: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system (eluent). Test various ratios of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate or chloroform). The ideal eluent should provide a retention factor (Rƒ) of approximately 0.25-0.35 for this compound.[7]
-
Column Packing:
-
Clamp a glass column vertically and add a small plug of cotton or glass wool to the bottom.[7]
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, tapping gently to ensure even packing without air bubbles.[7]
-
Allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed. Add another thin layer of sand on top to protect the surface.[7]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully add the sample solution to the top of the column.
-
Drain the solvent until the sample is absorbed onto the top layer of sand.[8]
-
-
Elution and Fraction Collection:
-
Carefully add fresh eluent to the column, ensuring the top surface is not disturbed.
-
Begin collecting fractions in separate test tubes as the eluent flows through the column.[9]
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.[9]
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.
-
Caption: Experimental workflow for column chromatography purification.
Experimental Protocol 2: Recrystallization
Recrystallization is a highly effective technique for removing small amounts of impurities from a solid compound.[10]
-
Solvent Selection: Choose a solvent in which this compound has high solubility at elevated temperatures but low solubility at room temperature or below. Ethanol or chloroform have been used for similar compounds.[3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves. Add solvent dropwise until a clear, saturated solution is obtained near the boiling point.[10]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-heated funnel with filter paper into a clean, pre-heated flask. This prevents premature crystallization.[11]
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the solution during this cooling phase to allow for the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum to remove all residual solvent.
-
Caption: Experimental workflow for recrystallization.
Troubleshooting Guides
Column Chromatography
| Problem | Potential Cause | Suggested Solution |
| Poor separation of spots on TLC. | Inappropriate eluent system. | Re-optimize the eluent using different solvents or ratios. For non-polar impurities, increase the polarity of the eluent slowly. For polar impurities, start with a less polar eluent. |
| The desired compound does not move from the baseline (Rƒ = 0). | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| The desired compound runs with the solvent front (Rƒ = 1). | The eluent is too polar. | Decrease the polarity of the mobile phase. For example, increase the percentage of hexane in a hexane/ethyl acetate mixture. |
| Cracked or channeled column packing. | The column was packed improperly or allowed to run dry. | This leads to poor separation. The column must be repacked. Ensure the silica gel is packed uniformly and never let the solvent level drop below the top of the stationary phase.[7] |
| Co-elution of the product with an impurity. | The chosen eluent system is unable to resolve the compounds. | Try a different solvent system. For example, switch from an ethyl acetate/hexane system to a dichloromethane/hexane system, which offers different selectivity. |
Recrystallization
| Problem | Potential Cause | Suggested Solution |
| The compound "oils out" instead of forming crystals. | The solution is cooling too quickly, or the solvent is too nonpolar. | Re-heat the solution to dissolve the oil. Allow it to cool much more slowly. If the problem persists, add a small amount of a more polar co-solvent.[11] |
| No crystals form upon cooling. | The solution is not saturated enough (too much solvent was added), or the compound is very soluble even at low temperatures. | Boil off some of the solvent to concentrate the solution and attempt to cool again. If that fails, the chosen solvent is unsuitable. Select a different solvent. |
| Poor recovery of the product. | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Concentrate the solution by evaporating some solvent.[11] Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of ice-cold solvent for washing the crystals. |
| Colored impurities remain in the crystals. | The impurity co-crystallized with the product. | The impurity may have similar solubility properties. A preliminary purification by column chromatography may be necessary before recrystallization. Adding a small amount of activated charcoal to the hot solution before filtration can sometimes remove colored impurities. |
References
- 1. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 3. rsc.org [rsc.org]
- 4. fishersci.com [fishersci.com]
- 5. scbt.com [scbt.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. web.uvic.ca [web.uvic.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. magritek.com [magritek.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting low yields in 5-Bromo-2,1,3-benzoxadiazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2,1,3-benzoxadiazole. The recommended synthetic pathway involves a three-step process starting from 4-bromo-2-nitroaniline to ensure regioselectivity and optimize yield.
Experimental Workflow
The synthesis of this compound is typically achieved through a three-step process:
-
Bromination of 2-nitroaniline: Synthesis of the precursor 4-bromo-2-nitroaniline.
-
Reduction of 4-bromo-2-nitroaniline: Conversion of the nitro group to an amine to form 4-bromo-1,2-phenylenediamine.
-
Oxidative Cyclization: Formation of the 2,1,3-benzoxadiazole ring from 4-bromo-1,2-phenylenediamine.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
Step 1: Synthesis of 4-Bromo-2-nitroaniline
Q1: My bromination of 2-nitroaniline results in a low yield and a mixture of products. What is happening?
A1: The direct bromination of 2-nitroaniline can be challenging to control due to the activating effect of the amino group, which can lead to the formation of poly-brominated side products. The nitro group is a meta-director, while the amino group is an ortho-, para-director. This can result in a mixture of isomers. To improve regioselectivity and yield, consider protecting the amino group as an acetanilide before bromination.
Q2: What are some alternative, higher-yielding methods for preparing 4-bromo-2-nitroaniline?
A2: A reliable method involves the nitration of p-bromoacetanilide followed by hydrolysis. This approach provides better control over the regioselectivity. Another efficient method utilizes sodium bromide and hydrogen peroxide in an acidic medium for the bromination of 2-nitroaniline.[1]
| Reagent/Method | Typical Yield | Reference |
| Nitration of p-bromoacetanilide, then hydrolysis | Good to Excellent | General textbook procedure |
| NaBr / H₂O₂ in Acetic Acid | High | [1] |
Step 2: Reduction of 4-bromo-2-nitroaniline to 4-bromo-1,2-phenylenediamine
Q1: I am experiencing low yields during the reduction of 4-bromo-2-nitroaniline. What are the common causes?
A1: Low yields in this step can be attributed to several factors:
-
Incomplete Reaction: The reducing agent may be insufficient or of poor quality. Ensure you are using a sufficient excess of the reducing agent and that it is fresh.
-
Side Reactions: The reaction conditions may be promoting side reactions. The choice of reducing agent is critical to avoid these.
-
Product Loss During Workup: The product, 4-bromo-1,2-phenylenediamine, may be lost during extraction or purification. Ensure proper pH adjustment during aqueous workup and use an appropriate extraction solvent.
Q2: I am observing the loss of the bromine substituent (dehalogenation) during the reduction. How can I prevent this?
A2: Dehalogenation is a common side reaction, especially with catalytic hydrogenation (e.g., using H₂/Pd-C). To avoid this, it is recommended to use chemical reducing agents.
| Reducing Agent | Advantages | Disadvantages | Typical Yield |
| Fe / NH₄Cl in aq. Ethanol | Inexpensive, avoids dehalogenation | Requires filtration of iron salts | Good to Excellent[2] |
| SnCl₂ / HCl in Ethanol | High yield, avoids dehalogenation | Tin waste requires proper disposal | ~94-96%[2] |
| Catalytic Hydrogenation (H₂/Pd-C) | Clean reaction, high throughput | High risk of dehalogenation | Variable, often low due to side reaction[2] |
Step 3: Oxidative Cyclization of 4-bromo-1,2-phenylenediamine
Q1: The final cyclization step to form this compound is giving a low yield. How can I optimize this reaction?
A1: The oxidative cyclization of o-phenylenediamines to benzoxadiazoles can be sensitive to reaction conditions. Here are some factors to consider:
-
Oxidizing Agent: Sodium hypochlorite (bleach) is a common and effective oxidizing agent for this transformation.[3] Ensure you are using a fresh solution with a known concentration of active chlorine.
-
Reaction Temperature: This reaction is often exothermic. It is crucial to control the temperature, typically by performing the addition of the oxidizing agent at a low temperature (e.g., 0-5 °C) to minimize side reactions.
-
pH of the Reaction Mixture: The pH of the reaction can influence the reactivity of the oxidizing agent and the stability of the product. The reaction is typically carried out under basic conditions.[3]
-
Purity of the Starting Material: Impurities in the 4-bromo-1,2-phenylenediamine can interfere with the cyclization reaction. Ensure the starting material is of high purity.
Q2: What are the likely side products in the cyclization step, and how can I remove them?
A2: Potential side products can include unreacted starting material, over-oxidized products, or polymeric materials. Purification is typically achieved by column chromatography on silica gel.
| Parameter | Recommendation | Rationale |
| Oxidizing Agent | Fresh Sodium Hypochlorite (NaOCl) solution | Ensures sufficient oxidizing power for efficient cyclization.[3] |
| Temperature | 0-5 °C during NaOCl addition | Controls the exothermic reaction and minimizes side product formation. |
| Solvent | A two-phase system (e.g., Dichloromethane/Water) or an alcohol | Facilitates the reaction and subsequent workup. |
| Purification | Column Chromatography (Silica Gel) | Effective for separating the desired product from starting materials and byproducts. |
Detailed Experimental Protocols
Step 2: Reduction of 4-bromo-2-nitroaniline with Iron
-
To a stirred solution of 4-bromo-2-nitroaniline (1 equivalent) in a mixture of ethanol and water, add ammonium chloride (1.2 equivalents).
-
Heat the mixture to reflux.
-
Add iron powder (3-5 equivalents) portion-wise over 30 minutes.
-
Continue refluxing and monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, filter the hot solution through a pad of celite to remove the iron salts.
-
Wash the celite pad with hot ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The crude 4-bromo-1,2-phenylenediamine can be purified by recrystallization or used directly in the next step if of sufficient purity.
Step 3: Oxidative Cyclization with Sodium Hypochlorite
-
Dissolve the crude 4-bromo-1,2-phenylenediamine (1 equivalent) in a suitable solvent such as dichloromethane or methanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium hypochlorite (commercially available bleach, typically 5-10% active chlorine, 1.5-2.0 equivalents) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor by TLC until the starting material is consumed.
-
If using a two-phase system, separate the organic layer. If using an alcohol, add water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
References
Preventing degradation of 5-Bromo-2,1,3-benzoxadiazole during storage
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 5-Bromo-2,1,3-benzoxadiazole to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure maximum stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[1][2] For long-term storage, refrigeration (0-8°C) or freezing (-20°C) in the dark is recommended.[3]
Q2: My this compound has changed color. What could be the cause?
Color change is a common indicator of chemical degradation. The most likely causes are exposure to light (photodegradation), moisture (hydrolysis), or excessive heat (thermal decomposition).[1][2][4] It is crucial to investigate the purity of the material before further use.
Q3: What are the main degradation pathways for this compound?
While specific studies on this compound are limited, related benzoxadiazole and halogenated aromatic compounds are susceptible to three primary degradation pathways:
-
Photodegradation: Exposure to UV or ambient light can induce photochemical reactions, leading to the breakdown of the molecule.[1][3]
-
Hydrolysis: The oxadiazole ring can be susceptible to cleavage by water, especially if exposed to humid conditions or acidic/basic environments.[4]
-
Thermal Decomposition: High temperatures can cause the molecule to break down, potentially releasing hazardous gases such as nitrogen oxides and hydrogen bromide.[1]
Q4: What substances are incompatible with this compound?
Avoid storing this compound near strong oxidizing agents, alkalis, or reducing agents.[2] Such materials can react violently or catalyze degradation.
Q5: How can I minimize moisture exposure when handling the compound?
If the compound is stored in a refrigerator or freezer, allow the container to warm to room temperature before opening. This prevents atmospheric moisture from condensing on the cold solid.[3] After use, consider purging the container with an inert gas like dry nitrogen or argon before sealing to displace moist air.[3]
Troubleshooting Guide
If you suspect your this compound has degraded, follow this troubleshooting workflow.
Potential Degradation Pathways
The structure of this compound makes it susceptible to degradation from environmental factors. The diagram below illustrates the likely chemical processes involved.
Data on Storage Conditions
| Parameter | Recommended Condition | Rationale & Reference |
| Temperature | Cool place; Long-term: 0-8°C or -20°C | Minimizes thermal decomposition.[1][3] |
| Light | Protect from light (e.g., amber vial, store in dark) | Prevents photodegradation. Benzofurazans are photoreactive.[1][2][3] |
| Atmosphere | Tightly sealed container; Purge with inert gas (optional) | Prevents reaction with atmospheric moisture (hydrolysis) and oxygen.[1][3] |
| Humidity | Dry location; Use of a desiccator is advisable | Minimizes water availability for hydrolysis.[1][2] |
| Chemical Proximity | Segregate from strong oxidizing agents, alkalis, reducing agents | Prevents catalyzed degradation or hazardous reactions.[2] |
Experimental Protocols
Protocol: Accelerated Stability Assessment
This protocol is designed to assess the stability of this compound under stressed environmental conditions to predict its long-term shelf life.[5][6]
Objective: To evaluate the impact of elevated temperature, humidity, and intense light exposure on the purity of this compound.
Materials:
-
This compound (minimum 3 batches if available)
-
Clear and amber glass vials with inert caps
-
Stability chamber(s) capable of controlling temperature and relative humidity (RH)
-
Photostability chamber compliant with ICH Q1B guidelines[7][8]
-
Analytical balance
-
HPLC or LC-MS system with a validated stability-indicating method
-
Aluminum foil
Methodology:
-
Initial Analysis (T=0):
-
Perform a baseline purity analysis on a sample from each batch using a validated HPLC or LC-MS method. This is your T=0 reference point.
-
Record the physical appearance (e.g., color, form) of the material.
-
-
Sample Preparation:
-
Accurately weigh samples into separate clear and amber vials.
-
For each condition, prepare at least three replicate samples.
-
Prepare "dark control" samples for the photostability test by wrapping the vials completely in aluminum foil.[9]
-
-
Stress Conditions:
-
Thermal/Humidity Stress (Accelerated): Place samples in a stability chamber set to 40°C ± 2°C and 75% RH ± 5% RH.
-
Photostability Stress: Place samples (including dark controls) in a photostability chamber. Expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[7][9]
-
Long-Term Control: Store samples under the recommended long-term conditions (e.g., 5°C ± 3°C) for the duration of the study.
-
-
Time Points for Analysis:
-
For the accelerated thermal/humidity study, pull samples for analysis at predefined intervals, for example: 0, 1, 3, and 6 months.[6]
-
For the photostability study, analyze the samples after the full light exposure is complete.
-
-
Analysis:
-
At each time point, remove the samples from the chambers.
-
Allow them to equilibrate to room temperature before opening.
-
Record any changes in physical appearance.
-
Analyze the purity of each sample by the stability-indicating analytical method. Quantify the parent compound and any significant degradation products.
-
-
Data Evaluation:
-
Compare the purity results at each time point to the T=0 data.
-
Calculate the rate of degradation under accelerated conditions. The Arrhenius equation can be used to extrapolate and predict the shelf life under recommended storage conditions.[5]
-
In the photostability study, compare the degradation in the exposed samples to that in the dark controls. A significant difference indicates light sensitivity.[9]
-
References
- 1. Photophysical study of 5-substituted benzofurazan compounds as fluorogenic probes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Photophysical study of 5-substituted benzofurazan compounds as fluorogenic probes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. labdepotinc.com [labdepotinc.com]
- 8. ICH Official web site : ICH [ich.org]
- 9. q1scientific.com [q1scientific.com]
Optimizing solvent systems for 5-Bromo-2,1,3-benzoxadiazole reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2,1,3-benzoxadiazole. The information is designed to help optimize solvent systems and overcome common challenges encountered during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a moderately polar compound.[1] It generally exhibits good solubility in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN). It is also soluble in chlorinated solvents like dichloromethane (DCM) and chloroform (CHCl₃). Its solubility in nonpolar solvents like hexanes is limited. When selecting a solvent, it is crucial to consider the polarity of the other reactants and reagents to ensure a homogeneous reaction mixture.
Q2: I am not observing any product formation in my Suzuki-Miyaura coupling reaction with this compound. What are the initial troubleshooting steps?
A2: A lack of product in a Suzuki-Miyaura coupling can stem from several factors. Here are the primary aspects to investigate:
-
Catalyst Inactivity: Ensure your palladium catalyst and phosphine ligands are not degraded. It is advisable to use a fresh batch of catalyst or an air-stable precatalyst. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it needs to be reduced in situ.[2]
-
Oxygen Contamination: The Pd(0) catalyst is highly sensitive to oxygen.[3] Ensure that your solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., nitrogen or argon). Oxygen can lead to the unwanted homocoupling of boronic acids and catalyst decomposition.[2]
-
Ineffective Base or Solvent System: The base is crucial for the activation of the boronic acid.[3] The chosen solvent must be able to dissolve the base and the reactants. For instance, using an aqueous mixture with a solvent like dioxane or THF can be effective for inorganic bases such as K₂CO₃ or Cs₂CO₃.[4]
-
Purity of Starting Materials: Verify the purity of your this compound and the boronic acid. Impurities can poison the catalyst. Boronic acids can degrade over time, so using a freshly opened or purified batch is recommended.[2]
Q3: My Suzuki-Miyaura reaction starts but appears to stall, leaving a significant amount of starting material. What could be the cause?
A3: A stalled reaction often points to catalyst deactivation or solubility issues.
-
Catalyst Deactivation: The active Pd(0) species might be precipitating as palladium black, which can be caused by high temperatures or the presence of oxygen.[3] Consider using a more robust catalyst system or lowering the reaction temperature.
-
Ligand Degradation: Some phosphine ligands can be susceptible to oxidation or other degradation pathways under the reaction conditions.
-
Insolubility: The starting material, an intermediate, or the product might be precipitating from the solution, thus halting the reaction.[3] In such cases, switching to a different solvent system with better solubilizing properties for all components, such as DMF or toluene, might resolve the issue.
Q4: I am observing unexpected side products in my reaction. Could the solvent be the cause?
A4: Yes, the solvent can significantly influence the formation of side products.
-
Protic Solvents: Protic solvents like alcohols or water should be used with caution. They can act as nucleophiles in some cases, leading to substitution reactions, especially under basic or acidic conditions.[1]
-
Solvent Participation: Some solvents can participate in the reaction. For example, in palladium-catalyzed reactions, the solvent can sometimes act as a ligand or influence the stability of catalytic intermediates.
-
Temperature Effects: High reaction temperatures can promote side reactions. If you are observing byproducts, consider running the reaction at a lower temperature, which might require a longer reaction time but can improve selectivity.
Troubleshooting Guides
Low to No Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a more robust, air-stable precatalyst.[2] |
| Oxygen Contamination | Degas the solvent thoroughly (e.g., by sparging with argon or nitrogen, or freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas throughout the reaction.[3] |
| Poor Reagent Quality | Check the purity of this compound and the boronic acid. Purify if necessary. |
| Inappropriate Base/Solvent | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure the chosen solvent facilitates the dissolution of the base. A combination of an organic solvent with water (e.g., dioxane/H₂O, THF/H₂O) often works well with inorganic bases.[2][4] |
| Low Reaction Temperature | Gradually increase the reaction temperature. Monitor for product formation and potential degradation. |
Reaction Stalls or is Incomplete
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | Lower the reaction temperature. Use a more robust ligand that stabilizes the palladium catalyst. |
| Poor Solubility | Switch to a solvent with better solubilizing properties for all reactants and intermediates (e.g., DMF, toluene, or 2-MeTHF).[5] |
| Insufficient Reagent | Ensure the stoichiometry of the reagents is correct. A slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) is often used. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a dry reaction vessel, add this compound (1.0 eq.), the desired boronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via a syringe. The concentration should typically be between 0.1 M and 0.5 M with respect to the this compound.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing Workflows and Concepts
Caption: A general experimental workflow for the Suzuki-Miyaura coupling of this compound.
Caption: A decision-making flowchart for troubleshooting low-yield Suzuki-Miyaura coupling reactions.
References
Managing reaction temperature for 5-Bromo-2,1,3-benzoxadiazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing reaction temperature during the synthesis of 5-Bromo-2,1,3-benzoxadiazole. Proper temperature control is critical for achieving high yield and purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, with a focus on temperature-related problems.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Yield | Incomplete reaction due to insufficient temperature. | Ensure the reaction is heated to the specified temperature (e.g., reflux) and maintained for the required duration. Use a calibrated thermometer and an appropriate heating mantle or oil bath for consistent heat distribution. |
| Decomposition of starting materials or product at excessive temperatures. | Carefully monitor and control the reaction temperature. For exothermic reactions, consider adding reagents dropwise and using an ice bath to manage the internal temperature. | |
| Formation of Impurities/Side Products | Localized overheating (hot spots) leading to side reactions. | Ensure efficient stirring throughout the reaction to maintain a homogenous temperature distribution. For larger scale reactions, consider mechanical stirring. |
| Temperature is too high, promoting undesired reaction pathways. | Reduce the reaction temperature. If refluxing, ensure the solvent is appropriate and that the reflux rate is not excessive. | |
| Reaction Stalls or Proceeds Slowly | The reaction temperature is too low. | Gradually increase the temperature while monitoring the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC). |
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for the synthesis of this compound?
A1: The optimal temperature can vary depending on the specific synthetic route. For the bromination of 2,1,3-benzoxadiazole, the reaction is often initiated at a lower temperature (e.g., 0 °C) during the addition of the brominating agent to control the initial exotherm, and then heated to reflux to drive the reaction to completion. For instance, in the synthesis of the analogous 4,7-dibromo-2,1,3-benzothiadiazole, the mixture was stirred for 4 hours at room temperature followed by reflux for 6 hours.[1]
Q2: How can I accurately monitor and control the reaction temperature?
A2: Use a calibrated thermometer placed directly in the reaction mixture (if possible) or in the heating bath adjacent to the flask. Employ a reliable heating source such as a heating mantle with a temperature controller or a silicone oil bath. For reactions requiring cooling, an ice-salt bath or a cryocooler can be used.
Q3: My reaction is highly exothermic. How can I prevent it from overheating?
A3: To manage a highly exothermic reaction, consider the following strategies:
-
Slow Addition of Reagents: Add the reactive reagent dropwise using an addition funnel. This allows the heat to dissipate as it is generated.
-
Cooling Bath: Immerse the reaction flask in a cooling bath (e.g., ice-water or ice-salt) to absorb the excess heat.
-
Dilution: Using a larger volume of solvent can help to absorb and dissipate the heat more effectively.
Q4: What are the potential consequences of improper temperature control?
A4: Improper temperature control can lead to several undesirable outcomes, including:
-
Reduced Yield: The reaction may not proceed to completion if the temperature is too low, or the desired product may decompose if the temperature is too high.
-
Formation of Side Products: High temperatures can provide the activation energy for alternative reaction pathways, leading to the formation of impurities that can be difficult to separate. For example, in similar bromination reactions, over-bromination to form di- or tri-brominated species can occur.[2]
-
Safety Hazards: Uncontrolled exothermic reactions can lead to a rapid increase in temperature and pressure, potentially causing the reaction to boil over or the flask to rupture.
Experimental Protocols
Below are example protocols for the synthesis of related benzoxadiazole derivatives, highlighting the importance of temperature control.
Protocol 1: Synthesis of 4,7-Dibromo-2,1,3-benzoxadiazole [3]
-
Place 2,1,3-benzoxadiazole (1.23 g, 10 mmol) and Fe powder (0.12 g, 2.0 mmol) in a round-bottom flask.
-
Heat the mixture to 100°C.[3]
-
Add Br₂ (1.5 mL, 30 mmol) dropwise over a period of 2 hours, maintaining the temperature.
-
After the addition is complete, reflux the reaction mixture for 3 hours.[3]
-
Cool the reaction to room temperature before proceeding with workup.
Protocol 2: General Sonogashira Coupling Reaction [3][4]
-
In a three-neck round-bottom flask, mix the bromo-benzoxadiazole derivative (0.68 mmol), dry Et₃N (45 mL), bis(triphenylphosphine)palladium (II) dichloride (0.03 mmol), and triphenylphosphine (0.30 mmol).
-
Add copper iodide (0.030 g, 16 mmol).
-
Slowly add a solution of the respective aryl acetylene (1.47 mmol) in dry Et₃N dropwise.
Process Flow and Logic
The following diagram illustrates the logical workflow for managing reaction temperature during the synthesis of this compound.
Caption: Workflow for Temperature Management in Synthesis.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 4. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Amine Labeling Reagents: 5-Bromo-2,1,3-benzoxadiazole vs. NBD Fluoride
For researchers, scientists, and drug development professionals engaged in the fluorescent labeling of primary and secondary amines, the choice of reagent is critical for experimental success. An ideal labeling agent should offer high reactivity, stability, and strong fluorescence characteristics. This guide provides a detailed comparison between the well-established amine labeling reagent, 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), and another benzoxadiazole derivative, 5-Bromo-2,1,3-benzoxadiazole.
While NBD-F is a widely used fluorogenic dye, information regarding the application of this compound for amine labeling is scarce in scientific literature. It is primarily documented as a building block in organic synthesis.[1][2][3] Consequently, this guide will focus on the established properties and protocols for NBD-F and its direct, more established competitor, 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), while noting the lack of data for this compound as a viable alternative for this application.
Comparison of Physicochemical and Spectroscopic Properties
The following table summarizes the key characteristics of NBD-F and NBD-Cl, two closely related and commonly used amine-reactive labeling reagents.
| Property | NBD Fluoride (NBD-F) | NBD Chloride (NBD-Cl) | This compound |
| Molecular Formula | C₆H₂FN₃O₃ | C₆H₂ClN₃O₃ | C₆H₃BrN₂O |
| Molecular Weight | 183.10 g/mol | 199.55 g/mol | 199.00 g/mol |
| Reactivity with Amines | High | Moderate | Not reported for labeling |
| Excitation Max (amine adduct) | ~470 nm | ~465 nm (primary amines), ~485 nm (secondary amines) | Not available |
| Emission Max (amine adduct) | ~530 nm | ~535 nm (primary amines), ~540 nm (secondary amines) | Not available |
| Fluorescence of Reagent | Non-fluorescent | Non-fluorescent | Not reported |
| Fluorescence of Amine Adduct | Strong green fluorescence | Strong green fluorescence | Not available |
Reactivity and Performance in Amine Labeling
NBD-F and NBD-Cl are both fluorogenic reagents, meaning they are essentially non-fluorescent until they react with primary or secondary amines to form a stable, fluorescent product.[4] The key difference between these two reagents lies in their reactivity. NBD-F is significantly more reactive than NBD-Cl, allowing for faster labeling reactions under milder conditions.[5] This increased reactivity is advantageous for sensitive biological samples where prolonged exposure to harsh conditions could be detrimental.
The fluorescence of NBD-amine adducts is highly sensitive to the local environment. In aqueous solutions, the fluorescence can be weak, while in more hydrophobic environments, such as within a protein's folded structure or a lipid membrane, the fluorescence is significantly enhanced. This property can be exploited to probe the microenvironment of the labeled molecule.
Due to the lack of available data, the reactivity and performance of this compound as an amine labeling agent cannot be assessed.
Experimental Protocols for Amine Labeling
Below are generalized protocols for labeling amines with NBD-F. These should be optimized for specific applications.
General Protocol for Labeling Peptides/Proteins with NBD-F:
-
Buffer Preparation: Prepare a 0.1 M sodium bicarbonate or borate buffer, pH 8.0-9.0. Ensure the buffer is free of any primary or secondary amine contaminants (e.g., Tris).
-
Analyte Solution: Dissolve the amine-containing sample (peptide, protein) in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Reagent Solution: Prepare a stock solution of NBD-F in a dry, polar organic solvent such as dimethylformamide (DMF) or acetonitrile at a concentration of 10-50 mM. This solution should be prepared fresh.
-
Labeling Reaction: Add the NBD-F stock solution to the analyte solution. The molar ratio of NBD-F to amine will need to be optimized but a 5 to 20-fold molar excess of the reagent is a common starting point.
-
Incubation: Incubate the reaction mixture at 50-60°C for 5-60 minutes, protected from light. The optimal time and temperature will depend on the reactivity of the specific amine.
-
Quenching (Optional): The reaction can be stopped by adding a small molecule amine, such as glycine or Tris, to consume the excess NBD-F.
-
Purification: The labeled product can be separated from unreacted reagent and byproducts using techniques such as size-exclusion chromatography or dialysis.
Logical Workflow for Amine Labeling
The following diagram illustrates the general workflow for fluorescently labeling an amine-containing molecule and subsequent analysis.
Caption: A flowchart of the amine labeling process.
Chemical Reaction of NBD-F with a Primary Amine
The reaction between NBD-F and a primary amine proceeds via a nucleophilic aromatic substitution mechanism. The amine nitrogen attacks the electron-deficient carbon atom to which the fluorine is attached, leading to the displacement of the fluoride ion and the formation of a highly fluorescent NBD-amine adduct.
References
A Comparative Analysis of Benzoxadiazole and Benzothiadiazole Fluorescent Probes
In the landscape of fluorescent probe development, benzoxadiazole (BOX) and benzothiadiazole (BTD) derivatives have emerged as prominent scaffolds for the design of sensitive and selective tools for bioimaging and chemical sensing. Their utility stems from favorable photophysical properties, including tunable emission wavelengths, high fluorescence quantum yields, and significant Stokes shifts. This guide provides an objective comparison of the performance of BOX and BTD-based fluorescent probes, supported by experimental data, detailed methodologies, and visual representations of their operational principles.
Core Structural Differences and Photophysical Consequences
Benzoxadiazole and benzothiadiazole share a common bicyclic heteroaromatic core structure, differing only in the heteroatom at the 2-position of the five-membered ring (oxygen in BOX, sulfur in BTD). This seemingly subtle structural variation imparts distinct electronic and, consequently, photophysical characteristics to the resulting fluorescent probes.
Generally, the sulfur atom in BTD is less electronegative and more polarizable than the oxygen atom in BOX. This difference influences the intramolecular charge transfer (ICT) character of the molecules, which is a key mechanism governing their fluorescence properties. BTD derivatives often exhibit more pronounced ICT, leading to several advantageous features for fluorescence imaging.[1][2]
Performance Comparison: A Data-Driven Overview
To facilitate a direct comparison, the following tables summarize key photophysical parameters for representative benzoxadiazole and benzothiadiazole fluorescent probes from the literature. It is important to note that these values can be highly dependent on the specific molecular structure and the solvent environment.
Table 1: Photophysical Properties of Selected Benzoxadiazole (BOX) Fluorescent Probes
| Probe/Derivative | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_f) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Solvent | Reference |
| 4,7-diaryl-BOX | 426 | 521 | 95 | 0.32 | Not Specified | Chloroform | [3] |
| NBD-labeled lipid | 463 | 536 | 73 | Not Specified | 22,000 | Not Specified | [4] |
| H₂S Probe | 468 | 550 | 82 | "Turn-on" | Not Specified | PBS | [5] |
| D-π-A-π-D BOX | ~419 | ~496 | ~77 | ~0.5 | ~2.7 x 10⁷ | Chloroform | [6][7] |
Table 2: Photophysical Properties of Selected Benzothiadiazole (BTD) Fluorescent Probes
| Probe/Derivative | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_f) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Solvent | Reference |
| 4,7-diaryl-BTD | 437 | 544 | 107 | 0.27 | Not Specified | Chloroform | [3] |
| Lipid Droplet Probe | 450-480 | 550-650 | >100 | High in nonpolar media | Not Specified | Various | [8][9][10] |
| Ion Sensor | ~370 | ~515 | ~145 | 0.55 (free), 0.69 (bound) | Not Specified | DMSO | [11] |
| D-A-D BTD | 384-408 | 481-535 | 81-148 | Not Specified | 13,100-40,400 | Not Specified | [12] |
| Asymmetrical BTD | Not Specified | Not Specified | >160 | High | Not Specified | Chloroform | [13] |
From the data, a general trend emerges where BTD-based probes often exhibit larger Stokes shifts compared to their BOX counterparts.[3] This is a significant advantage in fluorescence imaging as it minimizes the overlap between excitation and emission spectra, thereby reducing background noise and improving signal-to-noise ratios.[10] While quantum yields are highly variable for both classes, BTD derivatives have been engineered to be exceptionally bright, particularly in nonpolar environments such as lipid droplets.[8][9][10]
Signaling and Sensing Mechanisms
Both BOX and BTD cores can be functionalized to create probes that respond to specific analytes or changes in their microenvironment. Common strategies involve the modulation of the intramolecular charge transfer (ICT) process.
Caption: Analyte binding modulates the ICT state of the probe, leading to a "turn-on" or "turn-off" fluorescent response.
A common application for both classes of probes is the detection of metal ions.[11][14][15] For instance, a BTD-based chemosensor for Zn²⁺ has been reported to exhibit a ratiometric response upon ion binding.[11] Similarly, BOX derivatives have been developed for the detection of various cations.[15] Another significant area of application is the imaging of lipid droplets in living cells, where the nonpolar environment of the droplets enhances the fluorescence of solvatochromic BTD probes.[8][9][10]
Experimental Protocols
Synthesis of a 4,7-Disubstituted Benzothiadiazole Probe
The synthesis of functionalized BTD probes often involves cross-coupling reactions to introduce donor and acceptor moieties at the 4 and 7 positions. A general synthetic workflow is outlined below.
Caption: A typical synthetic route for asymmetrically substituted BTD probes using sequential cross-coupling reactions.
A detailed protocol for a Suzuki coupling reaction is as follows:
-
To a solution of 4,7-dibromo-2,1,3-benzothiadiazole (1 equivalent) in a suitable solvent (e.g., toluene or dioxane) is added the desired boronic acid or ester (1.1 equivalents).
-
An aqueous solution of a base (e.g., K₂CO₃ or Cs₂CO₃, 3 equivalents) is added to the mixture.
-
The reaction mixture is degassed with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
A palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) is added, and the mixture is heated to reflux (typically 80-100 °C) under an inert atmosphere.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired monosubstituted product.
-
The second substituent can be introduced by repeating the Suzuki coupling with a different boronic acid or ester.[16]
Determination of Fluorescence Quantum Yield (Φ_f)
The relative quantum yield of a fluorescent probe is typically determined by comparison with a well-characterized standard of known quantum yield.
-
Standard Selection: Choose a quantum yield standard with an absorption and emission profile that overlaps with the sample of interest. Common standards include quinine sulfate, fluorescein, and rhodamine derivatives.
-
Solution Preparation: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement: Record the fluorescence emission spectra of each solution using a fluorometer, exciting at the same wavelength used for the absorbance measurements. Ensure that the experimental conditions (e.g., slit widths, detector voltage) are identical for all measurements.
-
Data Analysis: Integrate the area under the emission curve for each spectrum.
-
Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)
where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
'sample' and 'std' refer to the sample and the standard, respectively.
-
Measurement of Molar Extinction Coefficient (ε)
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.
-
Solution Preparation: Prepare a stock solution of the fluorescent probe of a precisely known concentration in a suitable solvent. From this stock solution, prepare a series of dilutions of known concentrations.
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the wavelength of maximum absorption (λ_max).
-
Data Analysis: Plot a graph of absorbance versus concentration. According to the Beer-Lambert law (A = εcl), this plot should be linear, with the y-intercept passing through the origin.
-
Calculation: The molar extinction coefficient (ε) is the slope of the linear regression line. The path length (l) is typically the width of the cuvette (usually 1 cm).[17][18]
Conclusion
Both benzoxadiazole and benzothiadiazole serve as versatile platforms for the development of high-performance fluorescent probes. The choice between a BOX or BTD scaffold will depend on the specific application and the desired photophysical properties. BTD derivatives often offer the advantage of larger Stokes shifts and high brightness in nonpolar environments, making them particularly well-suited for applications such as lipid droplet imaging.[8][9][10] However, BOX-based probes, such as the widely used NBD fluorophore, have a long-standing history in bioimaging and continue to be valuable tools for sensing and labeling applications.[4][5] The continued exploration and functionalization of both these heterocyclic systems will undoubtedly lead to the development of even more sophisticated and powerful tools for researchers, scientists, and drug development professionals.
References
- 1. Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A cancer cell-specific benzoxadiazole-based fluorescent probe for hydrogen sulfide detection in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sci-Hub [sci-hub.red]
- 6. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hydrophilic polymeric fluorescent probes based on benzothiadiazole constructed for real-time monitoring of lipid droplet levels in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A benzothiadiazole-based polar fluorescent probe for targeting lipid droplets in living cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Indolylbenzothiadiazoles as highly tunable fluorophores for imaging lipid droplet accumulation in astrocytes and glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+ and Colorimetric Chemosensors for Zn2+, Cu2+, and Ni2+ Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A multifunctional benzothiadiazole-based fluorescence sensor for Al3+, Cr3+ and Fe3+ - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 15. A New Benzoxazole-Based Fluorescent Macrocyclic Chemosensor for Optical Detection of Zn2+ and Cd2+ | MDPI [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. How to Measure the Extinction Coefficient of a Fluorescent Protein | MtoZ Biolabs [mtoz-biolabs.com]
- 18. researchgate.net [researchgate.net]
Validation of a Novel Analytical Method Utilizing 5-Bromo-2,1,3-benzoxadiazole for Amine and Thiol Quantification: A Comparative Guide
In the landscape of analytical chemistry, particularly within pharmaceutical and biomedical research, the accurate quantification of amines and thiols is paramount. These functional groups are integral to a vast array of biomolecules, including amino acids, neurotransmitters, and proteins. Due to their often-low volatility and lack of a strong chromophore, derivatization is a frequently employed strategy to enhance their detectability in chromatographic methods like High-Performance Liquid Chromatography (HPLC). This guide presents a validation framework for a new analytical method employing 5-Bromo-2,1,3-benzoxadiazole as a derivatizing agent and offers a comparative analysis against established alternatives.
Introduction to Derivatization and the Promise of this compound
Derivatization is a chemical modification process that converts an analyte into a product with properties more suitable for analysis.[1] This can lead to improved chromatographic separation, enhanced ionization efficiency for mass spectrometry, or the introduction of a fluorescent or UV-active tag for sensitive detection.[2] A variety of reagents are commonly used for the derivatization of amines and thiols, including Dansyl-Cl, o-phthalaldehyde (OPA), Fmoc-Cl, and Dabsyl-Cl.[2][3]
This compound, a member of the benzofurazan family, presents itself as a promising fluorogenic reagent.[4] Its reaction with amines and thiols is anticipated to yield highly fluorescent derivatives, enabling sensitive quantification. This guide outlines a comprehensive validation protocol for a proposed analytical method using this novel reagent and compares its potential performance with established derivatizing agents.
Proposed Analytical Method and Validation
The validation of an analytical method is a critical process to ensure its reliability, accuracy, and reproducibility for its intended purpose.[5] The following sections detail a proposed HPLC method using this compound and a comprehensive plan for its validation, in line with established guidelines.
Experimental Protocol: Derivatization and HPLC Analysis
This protocol describes the derivatization of a model primary amine/thiol analyte with this compound followed by HPLC analysis with fluorescence detection.
1. Reagents and Materials:
-
This compound solution (1 mg/mL in acetonitrile)
-
Analyte stock solution (1 mg/mL in a suitable solvent)
-
Borate buffer (0.1 M, pH 9.0)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a fluorescence detector and a C18 column
2. Derivatization Procedure:
-
To 100 µL of the analyte standard or sample solution, add 200 µL of borate buffer.
-
Add 100 µL of the this compound solution.
-
Vortex the mixture and incubate at 60°C for 30 minutes in a water bath.
-
Cool the mixture to room temperature.
-
Inject a suitable volume (e.g., 20 µL) into the HPLC system.
3. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water
-
Flow Rate: 1.0 mL/min
-
Fluorescence Detector: Excitation at ~390 nm, Emission at ~520 nm (to be optimized)
-
Column Temperature: 30°C
Method Validation Parameters and Hypothetical Data
The following tables summarize the key validation parameters and present hypothetical, yet realistic, data for the proposed method.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Hypothetical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 2: Linearity
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 0.1 - 10.0 | 0.9995 |
Table 3: Precision
| Level | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=6) |
| Low QC | 2.1% | 2.5% |
| Mid QC | 1.5% | 1.8% |
| High QC | 1.2% | 1.6% |
Table 4: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Mean Recovery (%) | %RSD |
| 0.5 | 98.5% | 1.9% |
| 2.5 | 101.2% | 1.4% |
| 7.5 | 99.8% | 1.1% |
Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Hypothetical Value (µg/mL) |
| LOD | 0.03 |
| LOQ | 0.1 |
Visualizing the Process: Reaction and Workflow
To better illustrate the proposed method, the following diagrams outline the chemical reaction and the experimental workflow.
Caption: Derivatization of an amine or thiol with this compound.
Caption: Workflow for the validation of the proposed analytical method.
Comparative Analysis with Alternative Derivatizing Reagents
The selection of a derivatizing reagent is a critical decision in method development.[1] The following table provides a comparative overview of the proposed method using this compound against other commonly used reagents.
Table 6: Comparison of Derivatizing Reagents for Amines and Thiols
| Reagent | Target Analytes | Detection | Key Advantages | Potential Disadvantages |
| This compound (Proposed) | Primary & Secondary Amines, Thiols | Fluorescence | Potentially high sensitivity and stable derivatives. | Requires heating for derivatization; limited published data. |
| Dansyl Chloride | Primary & Secondary Amines, Phenols | Fluorescence, UV | Versatile, produces fluorescent and ionizable derivatives.[2] | Long reaction times (30-120 minutes); reagent can be hydrolyzed.[3] |
| o-Phthalaldehyde (OPA) | Primary Amines (in presence of a thiol) | Fluorescence | Fast reaction at room temperature.[6] | Derivatives can be unstable; does not react with secondary amines.[6] |
| FMOC-Cl | Primary & Secondary Amines | Fluorescence | Useful under highly acidic chromatographic conditions.[2] | Reagent can interfere with chromatography.[3] |
| Dabsyl Chloride | Primary & Secondary Amines | UV-Visible | Forms stable sulfonamide derivatives.[3] | Lower sensitivity compared to fluorescent reagents. |
Conclusion
The proposed analytical method utilizing this compound as a derivatizing agent shows promise for the sensitive and reliable quantification of amines and thiols. The outlined validation protocol provides a robust framework for establishing the method's performance characteristics. While established reagents like Dansyl Chloride and OPA offer known advantages, the potential for high sensitivity with the benzoxadiazole derivative warrants further investigation. The successful validation of this new method would provide researchers, scientists, and drug development professionals with a valuable new tool for their analytical challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sdiarticle4.com [sdiarticle4.com]
- 4. Evaluation of benzofurazan derivatives as fluorogenic reagents for thiols and amines using high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. pharmadevils.com [pharmadevils.com]
- 6. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Photostability of Common Fluorophores with a Focus on 5-Bromo-2,1,3-benzoxadiazole
For researchers, scientists, and drug development professionals utilizing fluorescence-based techniques, the photostability of a fluorophore is a critical parameter that dictates the reliability and reproducibility of experimental results. Continuous exposure to excitation light can lead to the irreversible photochemical destruction, or photobleaching, of a fluorophore, resulting in a diminished signal and potential artifacts. This guide provides a comparative overview of the photostability of several widely used fluorophores, with a special focus on the characteristics of 5-Bromo-2,1,3-benzoxadiazole.
Quantitative Photostability Comparison
The photostability of a fluorophore is often quantified by its photobleaching quantum yield (Φb) or its photobleaching half-life (t1/2). The photobleaching quantum yield represents the probability that a fluorophore will be photobleached after absorbing a single photon. A lower Φb indicates higher photostability. The photobleaching half-life is the time it takes for the fluorescence intensity of a fluorophore to decrease to 50% of its initial value under specific illumination conditions.
It is important to note that direct comparison of photostability data across different studies can be challenging due to variations in experimental conditions such as excitation intensity, wavelength, and the local chemical environment.[1] The following table summarizes available quantitative and qualitative photostability data for several common fluorophores.
| Fluorophore Family | Specific Dye | Photobleaching Quantum Yield (Φb) | Photostability Half-life (t1/2) | Notes |
| Benzoxadiazole | This compound | Data not readily available | Data not readily available | Benzofurazan derivatives are known to undergo photoreactions from an excited singlet state, which may suggest a degree of photolability.[2] However, some derivatives exhibit high fluorescence quantum yields.[3] |
| Xanthene | Fluorescein (FITC) | ~3-4 x 10⁻⁵ | Seconds to minutes | Prone to photobleaching, especially at higher illumination intensities.[4] Its photostability is also pH-dependent. |
| Rhodamine | Rhodamine B | Data not readily available | Generally more photostable than fluorescein.[5][6] | Photostability can be influenced by the molecular structure, with certain derivatives showing enhanced stability.[5][6] |
| Cyanine | Cy3 | Data not readily available | Moderate | Generally considered to have moderate photostability.[7] Encapsulation can enhance photostability.[8] |
| Cyanine | Cy5 | ~2.0 x 10⁻⁶ | Moderate | Generally shows moderate photostability.[7][9] |
| Alexa Fluor | Alexa Fluor 488 | Data not readily available | Significantly higher than FITC | Known for their superior photostability compared to traditional dyes like FITC.[10][11][12] |
| Alexa Fluor | Alexa Fluor 568 | Data not readily available | Higher than FITC | Demonstrates greater photostability compared to FITC.[12] |
Experimental Protocol for Measuring Photobleaching Half-life
To allow for direct and reliable comparison of fluorophore photostability, a standardized experimental protocol is essential. The following method outlines a common approach for determining the photobleaching half-life of a fluorophore using fluorescence microscopy.[7]
Objective: To quantify and compare the photostability of different fluorophores by measuring their photobleaching half-life (t1/2) under controlled illumination.
Materials:
-
Fluorophore solutions of interest at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Microscope slides and coverslips.
-
Fluorescence microscope equipped with a stable light source (e.g., laser or LED), appropriate filter sets for the fluorophores being tested, and a sensitive camera.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation:
-
Prepare a solution of the fluorophore in the desired buffer.
-
To minimize diffusion, immobilize the fluorophore. This can be achieved by preparing a thin film of the fluorophore solution on a microscope slide and allowing it to air dry, or by embedding the fluorophore in a polymer matrix such as polyacrylamide.
-
-
Microscope Setup:
-
Turn on the fluorescence microscope and allow the light source to stabilize for at least 30 minutes.
-
Select the appropriate filter set for the fluorophore under investigation.
-
Set the excitation intensity to a constant and defined level. It is crucial to use the same intensity for all fluorophores being compared.
-
-
Image Acquisition:
-
Focus on the sample plane.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds).
-
Continue acquiring images until the fluorescence intensity has decreased to less than 50% of its initial value.
-
-
Data Analysis:
-
Open the acquired image series in the image analysis software.
-
Select a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by measuring the intensity of a region without any fluorophore and subtracting this value from the ROI measurements.
-
Normalize the background-corrected intensity values to the initial intensity at time zero.
-
Plot the normalized fluorescence intensity as a function of time.
-
The photobleaching half-life (t1/2) is the time at which the fluorescence intensity drops to 50% of the initial value. For a more precise determination, the decay curve can be fitted to an exponential decay function.[7]
-
Visualizing the Experimental Workflow and Photobleaching
To further clarify the experimental process and the underlying phenomenon of photobleaching, the following diagrams are provided.
Caption: Experimental workflow for determining photobleaching half-life.
Caption: Simplified Jablonski diagram illustrating photobleaching.
The Mechanism of Photobleaching
Photobleaching occurs when a fluorophore in an excited electronic state undergoes irreversible chemical modification.[4] Upon absorption of a photon, a fluorophore transitions from its ground state (S0) to an excited singlet state (S1). From the S1 state, the molecule can return to the ground state by emitting a photon (fluorescence). However, it can also undergo intersystem crossing to a longer-lived excited triplet state (T1).[4] In this triplet state, the fluorophore is more susceptible to chemical reactions, particularly with molecular oxygen, which can lead to its permanent destruction and loss of fluorescence.[4]
Conclusion
The selection of a fluorophore with high photostability is paramount for quantitative and long-term fluorescence imaging experiments. While specific photostability data for this compound is not extensively documented in publicly available literature, the general photoreactive nature of the benzofurazan class warrants careful consideration for applications requiring prolonged or intense illumination. For demanding imaging applications, fluorophores from the Alexa Fluor family often represent a more robust choice due to their well-established high photostability.[10][11][12][13] By following a standardized protocol for photostability assessment, researchers can make informed decisions about the most suitable fluorophore for their specific experimental needs, thereby enhancing the quality and reliability of their findings.
References
- 1. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
- 2. Photophysical study of 5-substituted benzofurazan compounds as fluorogenic probes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Photobleaching [evidentscientific.com]
- 5. Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. arxiv.org [arxiv.org]
- 9. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alexa Fluor Brand Overview | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Analysis of Reactivity: 4-Bromo vs. 5-Bromo Benzoxadiazole Derivatives in Key Organic Reactions
A deep dive into the comparative reactivity of 4-bromo and 5-bromo benzoxadiazole derivatives reveals nuanced differences dictated by electronic and steric factors. While direct, side-by-side quantitative comparisons in the literature are scarce, a comprehensive analysis of analogous reactions and theoretical principles provides valuable insights for researchers in drug discovery and materials science. Generally, the 5-bromo isomer is anticipated to exhibit greater reactivity in palladium-catalyzed cross-coupling reactions, whereas the 4-bromo isomer is predicted to be more susceptible to nucleophilic aromatic substitution.
Benzoxadiazole, also known as benzofurazan, and its derivatives are privileged scaffolds in medicinal chemistry and materials science due to their unique electronic properties and biological activities. The introduction of a bromine atom at either the 4- or 5-position provides a versatile handle for further functionalization through various cross-coupling and substitution reactions. Understanding the relative reactivity of these isomers is crucial for efficient synthetic planning and the rational design of novel molecules.
This guide provides a comparative overview of the reactivity of 4-bromo- and 5-bromo-2,1,3-benzoxadiazole in four key reaction classes: Suzuki-Miyaura coupling, Stille coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr).
General Reactivity Principles: Electronic and Steric Effects
The reactivity of the C-Br bond in 4-bromo and 5-bromo benzoxadiazole is primarily governed by the electron-withdrawing nature of the fused oxadiazole ring system. This heterocycle deactivates the benzene ring towards electrophilic attack but activates it towards nucleophilic substitution.
-
Electronic Effects: The oxadiazole ring exerts a strong -I (inductive) and -M (mesomeric) effect. In the case of 4-bromobenzoxadiazole , the bromine atom is ortho to one of the nitrogen atoms of the oxadiazole ring. This proximity leads to a more pronounced electron deficiency at the C4 position, making it more susceptible to nucleophilic attack. For 5-bromobenzoxadiazole , the bromine is in a meta-like position relative to one nitrogen and para-like to the other, resulting in a comparatively less electron-deficient C-Br bond. In palladium-catalyzed cross-coupling reactions, which are often initiated by oxidative addition of the palladium catalyst to the C-Br bond, a more electron-deficient carbon can sometimes facilitate this step. However, the overall reaction rate is a complex interplay of various factors.
-
Steric Hindrance: The bromine atom in the 4-position is flanked by a hydrogen atom and the fused oxadiazole ring. In contrast, the bromine atom in the 5-position is situated between two hydrogen atoms. This suggests that the 4-position is sterically more encumbered, which can hinder the approach of bulky palladium catalyst complexes in cross-coupling reactions.
Comparison of Reactivity in Key Reactions
Based on these principles and data from related heterocyclic systems, the following trends in reactivity can be anticipated.
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura, Stille, and Buchwald-Hartwig
In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the aryl-bromide bond is often the rate-determining step.
-
Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron compound. Due to the steric hindrance around the 4-position, it is expected that 5-bromobenzoxadiazole will generally exhibit higher reactivity and afford better yields compared to the 4-bromo isomer under similar conditions.
-
Stille Coupling: This reaction involves the coupling of an organostannane with an organic halide. Similar to the Suzuki coupling, the steric bulk around the 4-position is likely to disfavor the oxidative addition step, making 5-bromobenzoxadiazole the more reactive partner .
-
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. The steric environment around the C-Br bond is a critical factor. Consequently, 5-bromobenzoxadiazole is predicted to be more amenable to this transformation , especially when employing bulky phosphine ligands that are common in modern Buchwald-Hartwig protocols.[1][2]
The following table summarizes hypothetical comparative data based on general principles and observations from similar heterocyclic systems.
| Reaction | Isomer | Catalyst/Ligand (Typical) | Base (Typical) | Solvent (Typical) | Temperature (°C) (Typical) | Anticipated Yield (%) |
| Suzuki-Miyaura | 4-Bromo | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 60-75 |
| 5-Bromo | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 75-90 | |
| Stille | 4-Bromo | PdCl₂(PPh₃)₂ | - | Toluene | 110 | 55-70 |
| 5-Bromo | PdCl₂(PPh₃)₂ | - | Toluene | 110 | 70-85 | |
| Buchwald-Hartwig | 4-Bromo | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 50-65 |
| 5-Bromo | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 70-85 |
Note: The yields presented are hypothetical estimates to illustrate the expected reactivity trend and are not based on direct experimental comparison from a single source.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the attack of a nucleophile on the electron-deficient aromatic ring is the key step. The rate of this reaction is highly dependent on the electrophilicity of the carbon atom bearing the leaving group and the stability of the intermediate Meisenheimer complex.[3]
Due to the stronger electron-withdrawing effect of the oxadiazole ring at the ortho position (C4), 4-bromobenzoxadiazole is expected to be significantly more reactive towards nucleophilic aromatic substitution than the 5-bromo isomer. The attack of a nucleophile at the C4 position generates a more stabilized Meisenheimer complex due to the proximity of the electron-withdrawing nitrogen atom.
| Reaction | Isomer | Nucleophile (Typical) | Base (Typical) | Solvent (Typical) | Temperature (°C) (Typical) | Anticipated Reactivity |
| SNAr | 4-Bromo | Secondary Amine (e.g., Morpholine) | K₂CO₃ | DMSO | 80-100 | High |
| 5-Bromo | Secondary Amine (e.g., Morpholine) | K₂CO₃ | DMSO | 100-120 | Moderate to Low |
Experimental Protocols
While direct comparative protocols are not available, the following are representative experimental methodologies for each reaction type, adapted from procedures for similar bromo-substituted heterocyclic compounds.
General Protocol for Suzuki-Miyaura Coupling
A mixture of the bromobenzoxadiazole isomer (1.0 equiv.), arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 4 mol%), and base (e.g., K₂CO₃, 2.0 equiv.) in a suitable solvent system (e.g., toluene/ethanol/water 4:1:1) is degassed and heated under an inert atmosphere (e.g., at 90 °C) for a specified time (e.g., 12 hours). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.[4]
General Protocol for Stille Coupling
To a solution of the bromobenzoxadiazole isomer (1.0 equiv.) and the organostannane (1.1 equiv.) in a dry solvent (e.g., toluene) is added a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%). The mixture is degassed and heated to reflux under an inert atmosphere for a specified time (e.g., 16 hours). After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the coupled product.[5]
General Protocol for Buchwald-Hartwig Amination
A mixture of the bromobenzoxadiazole isomer (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 equiv.) in a dry, deoxygenated solvent (e.g., toluene) is heated in a sealed tube under an inert atmosphere at a specified temperature (e.g., 100 °C) for a certain period (e.g., 24 hours). After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is then purified by column chromatography.[6]
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
To a solution of the bromobenzoxadiazole isomer (1.0 equiv.) in a polar aprotic solvent (e.g., DMSO) is added the nucleophile (e.g., a secondary amine, 1.5 equiv.) and a base (e.g., K₂CO₃, 2.0 equiv.). The mixture is heated to a specified temperature (e.g., 100 °C) and stirred for a set time (e.g., 12 hours). After completion, the reaction mixture is poured into water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[7]
Visualizing Reaction Pathways and Workflows
To further illustrate the processes discussed, the following diagrams are provided.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands [comptes-rendus.academie-sciences.fr]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of 5-Bromo-2,1,3-benzoxadiazole Derivatization and Established Methods for Thiol and Amine Quantification
For researchers, scientists, and drug development professionals, the precise quantification of thiols and amines is paramount for understanding biological processes and developing novel therapeutics. This guide provides a comprehensive cross-validation of derivatization using 5-Bromo-2,1,3-benzoxadiazole analogues with established methodologies, offering a comparative analysis of their performance based on experimental data.
This publication objectively compares the derivatization of thiols and amines using benzoxadiazole-based reagents with widely used methods such as Ellman's reagent (DTNB), monobromobimane (mBBr), and o-phthalaldehyde (OPA). The guide is intended to assist researchers in selecting the most suitable derivatization strategy for their specific analytical needs, considering factors such as sensitivity, selectivity, and compatibility with different detection techniques.
Performance Comparison of Derivatization Reagents
The selection of an appropriate derivatizing agent is critical for the successful quantification of thiols and amines by HPLC. The following tables summarize the key performance characteristics of benzoxadiazole-based reagents and other commonly used methods.
For Thiol Analysis
| Feature | 4-Amino-5,7-dinitrobenzofurazan (ABD-F) | Ellman's Reagent (DTNB) | Monobromobimane (mBBr) |
| Detection Principle | Fluorometric | Colorimetric | Fluorometric |
| Excitation Wavelength | ~389 nm[1] | N/A | ~380-398 nm[1] |
| Emission Wavelength | ~513 nm[1] | N/A (Absorbance at ~412 nm) | ~478-490 nm[1] |
| Limit of Detection (LOD) | As low as 0.25 µM or 1 picomole[1] | Typically in the low µM range[1] | Generally more sensitive than DTNB, with LODs in the sub-µM range[1] |
| Derivative Stability | Thiol conjugates are much more stable in aqueous solution than NBD-Cl or NBD-F derivatives.[2] | The TNB product can be unstable in samples.[3] | Stable derivatives.[4] |
| Key Advantages | High sensitivity, non-fluorescent reagent with fluorescent product.[2][5] | Simple, rapid, and widely used for total sulfhydryl quantification.[6] | Reacts with thiols to form highly fluorescent, stable products.[4] |
| Key Disadvantages | May react slowly with other functional groups like hydroxyl and α-amino groups.[2] | Less sensitive compared to fluorometric methods, potential for overestimation due to hydrolysis at high pH.[3][6] | Requires removal of excess reagent before analysis. |
For Amine and Amino Acid Analysis
| Feature | 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | o-Phthalaldehyde (OPA) | Phenylisothiocyanate (PITC) |
| Detection Principle | Fluorometric | Fluorometric | UV-Vis |
| Excitation Wavelength | ~470 nm[7] | ~340 nm | N/A |
| Emission Wavelength | ~530 nm[7] | ~455 nm | N/A (Absorbance at ~254 nm) |
| Limit of Detection (LOD) | 2.8-20 fmol[8] | High sensitivity, suitable for very low concentrations.[9] | 1-10 pmol |
| Reactivity | Reacts with primary and secondary amines.[7] | Reacts with primary amines in the presence of a thiol.[10] | Reacts with primary and secondary amines. |
| Derivative Stability | Highly stable derivatives. | Derivatives can be unstable.[11] | Stable derivatives. |
| Key Advantages | High sensitivity, stable derivatives, reacts with both primary and secondary amines.[7] | Very fast reaction, good for automated systems.[11] | Reliable and well-established method.[12] |
| Key Disadvantages | Requires heating for the reaction.[11] | Does not react with secondary amines, derivatives can be unstable.[9][11] | Longer run times compared to some other methods.[12] |
Experimental Protocols
Detailed methodologies are essential for the successful application of these derivatization techniques.
Protocol 1: Thiol Derivatization with a Benzoxadiazole Reagent (SBD-F)
This protocol is adapted for the quantification of intracellular thiols using ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F).[5]
Materials:
-
Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F)
-
Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfides
-
Buffer solution (e.g., borate buffer, pH 9.5)
-
Methanol
-
HPLC system with a fluorescence detector and a C18 column
Procedure:
-
Sample Preparation: Homogenize or lyse cells and centrifuge to remove debris.
-
Reduction (Optional): To measure total thiols (reduced and oxidized forms), incubate the sample with TCEP to reduce disulfide bonds.
-
Derivatization: Mix the sample with the SBD-F solution in the buffer. Incubate at 60°C for 1 hour.
-
HPLC Analysis: Inject the derivatized sample into the HPLC system. Separate the SBD-thiol adducts using a suitable gradient of a buffered mobile phase and methanol. Detect the fluorescent derivatives with excitation at approximately 385 nm and emission at 515 nm.[13]
Protocol 2: Amine Derivatization with a Benzoxadiazole Reagent (NBD-F)
This protocol describes the pre-column derivatization of amino acids with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F).[7]
Materials:
-
4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) solution in acetonitrile
-
Borate buffer (50 mM, pH 8.0) containing 20 mM EDTA
-
Hydrochloric acid (HCl) solution (50 mM)
-
HPLC system with a fluorescence detector and a C18 column
Procedure:
-
Sample Preparation: Prepare the amino acid sample in the borate buffer.
-
Derivatization: Mix 300 µL of the sample solution with 100 µL of 100 mM NBD-F in acetonitrile. Heat the mixture at 60°C for 1 minute.
-
Reaction Termination: Cool the reaction vial on ice and add 400 µL of 50 mM HCl to stop the reaction.
-
HPLC Analysis: Inject the resulting solution into the HPLC system. The NBD-labeled amino acids are detected by fluorescence with excitation at 470 nm and emission at 530 nm.[7]
Protocol 3: Thiol Quantification using Ellman's Reagent (DTNB)
This is a classic colorimetric assay for the quantification of total free sulfhydryl groups.[6]
Materials:
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 7.5)
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare the sample in the phosphate buffer.
-
Reaction: Add the DTNB solution to the sample. The reaction of DTNB with a free sulfhydryl group results in the formation of a mixed disulfide and 2-nitro-5-thiobenzoic acid (TNB), which has a yellow color.
-
Measurement: Measure the absorbance of the solution at 412 nm. The concentration of sulfhydryl groups is calculated using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).[14]
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the key steps in the derivatization and analysis workflows.
Conclusion
The derivatization of thiols and amines with this compound analogues, such as NBD-F and SBD-F, offers a highly sensitive and robust method for their quantification. These reagents provide several advantages, including the formation of stable and highly fluorescent derivatives, allowing for detection at very low concentrations. When compared to established methods, benzoxadiazole-based derivatization often provides superior sensitivity to colorimetric assays like the Ellman's test and broader reactivity (with both primary and secondary amines) compared to reagents like OPA. The choice of the optimal derivatization strategy will ultimately depend on the specific requirements of the analysis, including the nature of the analyte, the complexity of the sample matrix, and the desired level of sensitivity. This guide provides the necessary data and protocols to make an informed decision for your research needs.
References
- 1. benchchem.com [benchchem.com]
- 2. 用可见光激发的硫醇反应探针2.2节-赛默飞| Thermo Fisher Scientific - CN | Thermo Fisher Scientific - CN [thermofisher.cn]
- 3. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A monobromobimane-based assay to measure the pharmacokinetic profile of reactive sulphide species in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Derivatization Reagent for HPLC NBD-F | CAS 29270-56-2 Dojindo [dojindo.com]
- 8. A fully automated amino acid analyzer using NBD-F as a fluorescent derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bevital.no [bevital.no]
- 10. actascientific.com [actascientific.com]
- 11. benchchem.com [benchchem.com]
- 12. Comparison of different derivatisation for amino acids determination of foie gras by high performance liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. myfoodresearch.com [myfoodresearch.com]
- 14. longdom.org [longdom.org]
A Comparative Guide to the Specificity of 5-Bromo-2,1,3-benzoxadiazole-Based Sensors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the specificity of 5-Bromo-2,1,3-benzoxadiazole-based fluorescent sensors, a prominent class of tools for the detection of biologically important thiols and hydrogen sulfide. By objectively comparing their performance with alternative methods and presenting supporting experimental data, this document aims to equip researchers with the necessary information to select the most suitable sensing strategy for their specific needs.
Introduction to this compound (BBD) Sensors
This compound (BBD) and its chloro-analogue, 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), are widely utilized fluorogenic scaffolds in the design of chemosensors.[1][2] These sensors are particularly effective in detecting nucleophilic species such as biothiols—cysteine (Cys), homocysteine (Hcy), and glutathione (GSH)—and hydrogen sulfide (H₂S). Their mechanism of action typically involves a nucleophilic aromatic substitution (SNA) reaction where the halide is displaced by the analyte, leading to a significant change in the fluorophore's photophysical properties, often resulting in a "turn-on" fluorescence response.[2] The specificity of these sensors is a critical parameter, dictating their utility in complex biological environments.
Signaling Pathway of BBD-Based Sensors for Biothiol Discrimination
The differential reactivity of BBD/NBD-based probes with various biothiols forms the basis of their selectivity. While the initial nucleophilic attack by the thiolate group is common to Cys, Hcy, and GSH, the subsequent intramolecular reaction, known as the Smiles rearrangement, is unique to Cys and Hcy. This is due to the presence of a proximate amino group in these molecules, which is absent in GSH. This secondary reaction leads to the formation of a more fluorescent and spectrally distinct amino-substituted product, allowing for the discrimination of Cys/Hcy from the more abundant GSH.[3]
Performance Comparison: BBD-Based Sensors vs. Alternatives
The selection of a sensor depends on various factors including sensitivity, selectivity, response time, and the specific analyte of interest. The following tables provide a comparative overview of BBD-based sensors and other common methods for the detection of cysteine, glutathione, and hydrogen sulfide.
Table 1: Comparison of Sensors for Cysteine (Cys) Detection
| Sensor Type | Sensing Mechanism | Limit of Detection (LOD) | Response Time | Key Advantages | Key Disadvantages |
| BBD/NBD-Based | Nucleophilic Aromatic Substitution & Smiles Rearrangement | 20 nM - 3.3 µM[3][4] | Minutes | High selectivity for Cys/Hcy over GSH, "turn-on" response. | Can have cross-reactivity with Hcy. |
| Michael Addition Probes | Michael Addition | 11.2 nM - 0.59 µM[5][6] | Seconds to minutes | Fast response, some probes are reversible. | Can have cross-reactivity with other biothiols. |
| Metal Complex-Based | Analyte-induced displacement of a metal ion from a complex | 0.33 µM[4] | Fast | High selectivity for Cys. | Potential for interference from other metal-chelating species. |
| Electrochemical Sensors | Electrocatalytic oxidation of Cys | 43 nM[2] | Seconds | High sensitivity, real-time monitoring. | Requires specialized equipment, potential for electrode fouling. |
Table 2: Comparison of Sensors for Glutathione (GSH) Detection
| Sensor Type | Sensing Mechanism | Limit of Detection (LOD) | Response Time | Key Advantages | Key Disadvantages |
| BBD/NBD-Based | Nucleophilic Aromatic Substitution | ~µM range | Minutes | Can detect GSH, but often with lower fluorescence enhancement than Cys/Hcy. | Lower sensitivity and specificity compared to Cys/Hcy. |
| Ellman's Reagent | Thiol-disulfide exchange | ~3 µM | 15-30 minutes | Well-established, simple colorimetric assay. | Non-specific for total thiols, not suitable for live-cell imaging. |
| Thiol-Disulfide Exchange Probes | Cleavage of a disulfide bond by GSH | 28 µM[7] | Minutes | Some probes offer ratiometric detection. | Can react with other biothiols. |
| Colorimetric (TMB-Ag⁺) | GSH-induced reduction of oxidized TMB | 0.05 µM[8] | < 20 minutes | Simple, naked-eye detection possible. | May have interference from other reducing agents. |
| Electrochemical Sensors | Electrocatalytic oxidation of GSH | 0.051 µM[9] | Seconds | High sensitivity and wide linear range. | Requires electrode modification and specialized equipment. |
Table 3: Comparison of Sensors for Hydrogen Sulfide (H₂S) Detection
| Sensor Type | Sensing Mechanism | Limit of Detection (LOD) | Response Time | Key Advantages | Key Disadvantages |
| BBD/NBD-Based | Thiolysis of NBD-amines or ethers | 24 nM - 79 nM[10][11] | ~1 minute[12] | High sensitivity and selectivity, "turn-on" response. | pH-dependent response in some cases. |
| Azide Reduction Probes | H₂S-mediated reduction of an azide to an amine | Varies | Varies | High selectivity for H₂S. | Can be slow, potential for side reactions. |
| Michael Addition Probes | Michael addition of H₂S followed by cyclization | Varies | Fast | Specific for H₂S over other biothiols. | Irreversible reaction. |
| Electrochemical Sensors | Direct oxidation or reduction of H₂S | Varies | Seconds | Real-time and continuous monitoring. | Susceptible to interference from other electroactive species. |
| Gas Chromatography (GC) | Separation and detection by a sulfur-specific detector | ppb range | Minutes to hours | High accuracy and can speciate different sulfur compounds. | Laboratory-based, not suitable for in-situ measurements. |
Experimental Protocols
Synthesis of a Generic BBD-based Probe
The synthesis of a this compound-based sensor typically involves the modification of a commercially available BBD precursor. A general synthetic route is outlined below. For specific reaction conditions, including solvents, temperatures, and purification methods, it is imperative to consult the primary literature for the specific probe of interest.[5][9]
-
Starting Material: 4,7-Dibromo-2,1,3-benzoxadiazole.
-
Reaction: A nucleophilic aromatic substitution reaction is performed to introduce a linker or a recognition moiety at one of the bromine positions. This is often achieved using a palladium-catalyzed cross-coupling reaction (e.g., Sonogashira or Suzuki coupling) or by direct substitution with a suitable nucleophile.
-
Purification: The crude product is purified using column chromatography on silica gel.
-
Characterization: The structure of the final probe is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
General Protocol for Specificity Evaluation of a Fluorescent Probe
The following workflow outlines the key steps to assess the specificity of a newly synthesized fluorescent probe for a target analyte in the presence of potential interferents.
Detailed Steps:
-
Solution Preparation: Prepare stock solutions of the fluorescent probe (typically in DMSO) and the target analyte and potential interfering species in a suitable buffer (e.g., PBS or HEPES, pH 7.4).
-
Fluorescence Spectroscopy:
-
Record the fluorescence emission spectrum of the probe alone.
-
Titrate the probe solution with increasing concentrations of the target analyte and record the corresponding fluorescence spectra to determine the dose-response curve and the limit of detection (LOD).
-
-
Selectivity Assay:
-
Incubate the probe with a high concentration of each potential interfering species (e.g., other amino acids, GSH, H₂O₂, metal ions) and record the fluorescence response. A minimal change in fluorescence indicates high selectivity.
-
-
Competition Assay:
-
Incubate the probe with the target analyte in the presence of a large excess of interfering species to ensure that the probe's response to the target is not affected.
-
-
Live Cell Imaging:
-
Culture appropriate cells (e.g., HeLa, MCF-7) on a glass-bottom dish.
-
Incubate the cells with the fluorescent probe at an optimized concentration and for a suitable duration.
-
To confirm specificity in a cellular context, pre-treat cells with a known scavenger of the target analyte (e.g., N-ethylmaleimide (NEM) for thiols) before adding the probe. A diminished fluorescence signal in the pre-treated cells supports the probe's specificity.[8][13]
-
Visualize the intracellular fluorescence using a confocal microscope.
-
Conclusion
This compound-based sensors offer a powerful and versatile platform for the selective detection of biothiols and hydrogen sulfide. Their specificity, particularly for discriminating cysteine and homocysteine from glutathione, is a significant advantage over many other methods. However, for applications requiring the highest sensitivity or real-time monitoring, alternative techniques such as electrochemical sensors may be more appropriate. The choice of sensor should be guided by a thorough evaluation of the performance metrics presented in this guide in the context of the specific research question and experimental conditions. The detailed experimental protocols provided herein offer a starting point for the rigorous validation of any chosen sensing strategy.
References
- 1. Design strategies of fluorescent probes for selective detection among biothiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A specific fluorescent probe for fast detection and cellular imaging of cysteine based on a water-soluble conjugated polymer combined with copper(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Fluorescent Probes for Live Cell Thiol Detection [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 10. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fast-Response Turn-on Fluorescent Probes Based on Thiolysis of NBD Amine for H2 S Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Analysis of Fluorescence Quantum Yields in Substituted Benzoxadiazoles
For Researchers, Scientists, and Drug Development Professionals
The 2,1,3-benzoxadiazole scaffold is a cornerstone in the design of fluorescent probes and optoelectronic materials due to its advantageous photophysical properties, including high molar absorption coefficients and significant Stokes shifts.[1][2] A critical parameter in the evaluation of these fluorophores is the fluorescence quantum yield (ΦF), which quantifies the efficiency of the conversion of absorbed photons into emitted photons. This guide provides a comparative analysis of the quantum yields of various substituted benzoxadiazoles, supported by experimental data, to aid in the selection and design of fluorophores for specific applications.
Influence of Substitution and Solvent Polarity on Quantum Yield
The fluorescence quantum yield of benzoxadiazole derivatives is highly sensitive to the nature and position of substituents on the aromatic ring, as well as the polarity of the surrounding solvent.[3] This sensitivity arises from the modulation of intramolecular charge transfer (ICT) states, which play a pivotal role in the photophysical behavior of these compounds.[1][2]
Case Study 1: 4,7-Disubstituted 2,1,3-Benzoxadiazoles
A study on a series of 4,7-bis(arylethynyl)-2,1,3-benzoxadiazole derivatives demonstrates the impact of terminal substituents on the quantum yield. The data presented below, obtained in chloroform, highlights how modifications to the peripheral groups of the π-conjugated system influence the fluorescence efficiency.
| Compound | R Group on Tetrazole | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | Quantum Yield (ΦF) |
| 9a | 2-Ethylhexyl | 419 | 494 | 3,738 | 0.51 |
| 9b | Octyl | 419 | 498 | 3,786 | 0.53 |
| 9c | Decyl | 419 | 495 | 3,762 | 0.54 |
| 9d | Dodecyl | 419 | 498 | 3,786 | 0.52 |
Data sourced from a study on new fluorophores containing a 2,1,3-benzoxadiazole unit.[1]
The data indicates that for this particular series of compounds, variations in the length of the alkyl chain on the terminal tetrazole ring do not significantly alter the quantum yield in chloroform, with all derivatives exhibiting strong bluish-green fluorescence with ΦF values between 0.51 and 0.54.[1]
Case Study 2: Solvent Effects on a 4,7-Disubstituted 2,1,3-Benzoxadiazole
The polarity of the solvent can dramatically influence the quantum yield. In polar solvents, the more polar excited state can be stabilized, which may facilitate non-radiative decay pathways and lead to a decrease in fluorescence quantum yield.[3] However, in some cases, molecular aggregation in less polar solvents can suppress ICT in the excited state, leading to an increase in quantum yield in more polar environments.[1] The following table illustrates the solvent-dependent fluorescence properties of compound 9a .
| Solvent | λem (nm) | Quantum Yield (ΦF) |
| Heptane | 457 | 0.27 |
| Toluene | 474 | 0.44 |
| Tetrahydrofuran (THF) | 478 | 0.53 |
| Acetone | 486 | 0.71 |
Data for compound 9a, a 4,7-bis(((4-(2-(2-ethylhexyl)-2H-tetrazol-5-yl)phenyl)ethynyl)benzo[c][1][4][5]oxadiazole), demonstrates a significant increase in quantum yield with increasing solvent polarity.[1][6]
This trend suggests that for this specific derivative, the quantum yield increases with the increasing affinity of the solvent for the compound.[1]
Case Study 3: 4-Amino-7-nitro-2,1,3-benzoxadiazole (NBD) Derivatives
Derivatives of 4-amino-7-nitro-2,1,3-benzoxadiazole (NBD) are widely used as fluorescent probes in biological systems.[7] Their fluorescence is particularly sensitive to the local environment. Generally, an increase in solvent polarity leads to a significant red shift in the emission spectrum and a decrease in the fluorescence quantum yield.[3] This is attributed to the stabilization of the polar excited state in polar solvents, which enhances non-radiative decay processes.[3] While a comprehensive comparative table is challenging to compile due to the vast number of derivatives and conditions reported in the literature, the general principle of decreasing quantum yield with increasing solvent polarity is a key consideration for researchers using NBD-based probes.
Experimental Protocol: Relative Fluorescence Quantum Yield Determination
The determination of fluorescence quantum yield is crucial for characterizing new fluorophores. The relative method, which compares the fluorescence of the sample to a well-characterized standard of known quantum yield, is a widely adopted and reliable technique.[1]
Materials and Instrumentation
-
Fluorometer: A spectrofluorometer capable of recording corrected emission spectra.
-
UV-Vis Spectrophotometer: To measure the absorbance of the sample and standard solutions.
-
Cuvettes: Quartz cuvettes with a 1 cm path length.
-
Solvents: Spectroscopic grade solvents are required.
-
Reference Standard: A compound with a known and stable quantum yield. Quinine sulfate in 0.5 M H₂SO₄ (ΦF = 0.55) is a common standard for the blue-green spectral region.[1][4]
-
Sample Compound: The substituted benzoxadiazole derivative to be analyzed.
Procedure
-
Preparation of Stock Solutions: Prepare stock solutions of both the reference standard and the sample compound in the desired solvent.
-
Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the standard and the sample with absorbances in the range of 0.01 to 0.1 at the excitation wavelength. This is to ensure linearity and avoid inner filter effects.
-
Absorbance Measurement: Using the UV-Vis spectrophotometer, record the absorbance of each dilution at the chosen excitation wavelength. The excitation wavelength should be the same for both the sample and the standard.
-
Fluorescence Measurement:
-
Set the excitation wavelength on the fluorometer to the value used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each dilution of the standard and the sample. Ensure that the experimental conditions (e.g., excitation and emission slit widths) are identical for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each recorded spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.
-
Determine the slope (gradient) of the resulting straight lines for both the standard (GradStd) and the sample (GradSample).
-
-
Quantum Yield Calculation: The quantum yield of the sample (ΦF(Sample)) is calculated using the following equation:
ΦF(Sample) = ΦF(Std) × (GradSample / GradStd) × (η2Sample / η2Std)
Where:
-
ΦF(Std) is the quantum yield of the standard.
-
GradSample and GradStd are the gradients from the plots of integrated fluorescence intensity versus absorbance.
-
ηSample and ηStd are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.
-
Below is a graphical representation of the experimental workflow for determining the relative quantum yield.
References
- 1. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 5. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. arkat-usa.org [arkat-usa.org]
Evaluating 5-Bromo-2,1,3-benzoxadiazole as a Fluorescent Probe in Biological Media: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the intricate study of biological systems, the selection of an appropriate fluorescent probe is a critical determinant of experimental success. This guide provides a comprehensive evaluation of 5-Bromo-2,1,3-benzoxadiazole, a thiol-reactive fluorescent probe, by comparing its performance with common alternatives. Supported by experimental data and detailed protocols, this document aims to facilitate an informed decision for its application in various biological media.
Performance Comparison of Thiol-Reactive Fluorescent Probes
The utility of a fluorescent probe is defined by its photophysical properties, reactivity, and stability in biological environments. Here, we compare this compound with other widely used thiol-reactive probes. It is important to note that specific quantitative data for this compound is limited in publicly available literature; therefore, data from closely related 2,1,3-benzoxadiazole and benzofurazan derivatives are used for a comprehensive comparison.
| Property | This compound (and related Benzoxadiazoles) | 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) | Maleimides (e.g., Fluorescein-5-Maleimide) | Haloacetyls (e.g., Iodoacetamidofluorescein) |
| Excitation Max (nm) | ~470-480 | ~465 | ~490 | ~490 |
| Emission Max (nm) | ~530-540 | ~535 | ~515 | ~517 |
| Quantum Yield (Φf) | Generally higher than benzothiadiazole analogues[1] | Environment-dependent, often lower in aqueous solutions[2] | High (e.g., Fluorescein ~0.9) | High (e.g., Fluorescein ~0.9) |
| Photostability | Moderate to good | Moderate | Moderate to low (photobleaching can be an issue) | Moderate |
| Reactivity | Reacts with thiols (cysteine residues)[3] | Reacts with thiols and primary amines[4] | Highly specific for thiols at neutral pH[5] | Reacts with thiols, can also react with histidine and methionine[4] |
| Reaction pH | Mildly basic (e.g., pH 7.5-8.5)[3] | pH > 8 for amines, slightly acidic to neutral for thiols[4] | Neutral (pH 6.5-7.5)[5] | Neutral to slightly basic (pH 7-8) |
| Stability of Conjugate | Stable thioether bond[3] | Thioether bond can be unstable, with potential for label migration[6] | Stable thioether bond | Stable thioether bond |
| Cell Permeability | Good, due to small size and planar structure | Good | Generally good | Generally good |
Experimental Protocols
Protocol 1: Labeling of Cysteine-Containing Peptides/Proteins with this compound
This protocol is adapted from a high-yield, chemoselective S-alkylation method for cysteine-containing peptides using benzofurazan halogenides, which are structurally and chemically similar to this compound[3].
Materials:
-
This compound
-
Cysteine-containing peptide or protein
-
Activated molecular sieves (3 Å)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.5)
-
Purification system (e.g., RP-HPLC)
Procedure:
-
Preparation of Reactants:
-
Dissolve the cysteine-containing peptide/protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare a stock solution of this compound in anhydrous DMF (e.g., 10-20 mM).
-
-
Reaction Setup:
-
In a reaction vial, add the peptide/protein solution.
-
Add activated 3 Å molecular sieves.
-
Under an inert atmosphere (e.g., argon), add a 1.2-fold molar excess of the this compound stock solution to the peptide/protein solution.
-
-
Incubation:
-
Stir the reaction mixture at room temperature for 12 hours, protected from light.
-
-
Work-up and Purification:
-
Remove the molecular sieves by centrifugation or filtration.
-
Purify the labeled peptide/protein from unreacted probe and byproducts using an appropriate method such as reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization:
-
Confirm the successful labeling and purity of the product by mass spectrometry and UV-Vis spectroscopy.
-
Application in Studying Signaling Pathways: A Hypothetical Workflow for Monitoring MAPK Activity
The following diagram illustrates a hypothetical workflow for using a this compound-based biosensor to study the MAPK signaling cascade.
Workflow Description:
-
Biosensor Design: A peptide or protein substrate containing a specific phosphorylation site for a MAPK (e.g., ERK) and a strategically placed cysteine residue is designed.
-
Labeling: The cysteine residue of the biosensor is labeled with this compound using the protocol described above.
-
Cellular Delivery: The labeled biosensor is introduced into live cells.
-
MAPK Activation: The cells are treated with a stimulus (e.g., a growth factor) to activate the MAPK pathway.
-
Phosphorylation and Conformational Change: The activated MAPK (e.g., ERK) phosphorylates the biosensor. This phosphorylation event induces a conformational change in the biosensor.
-
Fluorescence Readout: The conformational change alters the microenvironment of the attached this compound probe, leading to a detectable change in its fluorescence properties (intensity, lifetime, or emission spectrum).
-
Imaging and Analysis: The change in fluorescence is monitored over time using fluorescence microscopy, providing a real-time readout of MAPK activity within single cells.
Conclusion
This compound presents itself as a viable fluorescent probe for biological applications, particularly for the labeling of cysteine residues in peptides and proteins. Its favorable photophysical properties, including a potentially high quantum yield compared to its sulfur-containing analogues, make it an attractive candidate for developing sensitive assays. While direct comparative data is still emerging, its structural similarity to well-characterized benzofurazan probes suggests robust performance. The provided experimental protocol offers a reliable method for its conjugation to biomolecules. Furthermore, the hypothetical workflow for monitoring MAPK activity illustrates the potential for this compound to be adapted for the development of novel biosensors to dissect complex cellular signaling pathways. As with any fluorescent probe, careful optimization and validation are crucial for its successful implementation in specific biological contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. Methods for analyzing MAPK cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.uniupo.it [iris.uniupo.it]
- 4. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzoquinone activates the ERK/MAPK signaling pathway via ROS production in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Benzoxadiazole Derivatives and Dansyl Chloride for Protein Labeling
For researchers, scientists, and drug development professionals, the precise labeling of proteins is a cornerstone of experimental biology. The choice of a fluorescent label can significantly impact the outcome of an experiment, influencing everything from detection sensitivity to the biological activity of the protein of interest. This guide provides a detailed, data-driven comparison of two classes of fluorescent labels: 5-Bromo-2,1,3-benzoxadiazole and the classic reagent, Dansyl chloride.
Due to a scarcity of specific experimental data for this compound in protein labeling applications, this guide will draw upon data from closely related and well-characterized nitrobenzoxadiazole (NBD) derivatives, such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) and 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), to provide a representative comparison against Dansyl chloride. This approach allows for a meaningful evaluation of the broader benzoxadiazole dye class in this context.
At a Glance: Key Performance Indicators
| Feature | Benzoxadiazole Derivatives (NBD-based) | Dansyl Chloride |
| Reactive Towards | Primary and secondary amines, Thiols | Primary and secondary amines (N-terminus, Lysine), Tyrosine, Histidine |
| Reaction pH | Neutral to slightly alkaline (pH 7-9) | Alkaline (pH 9-10.5) |
| Excitation Max (λex) | ~465-488 nm | ~335-340 nm |
| Emission Max (λem) | ~530-545 nm | ~510-560 nm (environment-dependent) |
| Quantum Yield | Environmentally sensitive, generally moderate | Environmentally sensitive, can be high in non-polar environments |
| Stability of Conjugate | Generally stable | Stable sulfonamide bond |
| Size of Label | Small | Relatively small |
| "Turn-on" Fluorescence | Yes, typically non-fluorescent until reaction | Yes, non-fluorescent until reaction |
Delving into the Chemistry: Reaction Mechanisms
The utility of a protein label is fundamentally dictated by its chemical reactivity towards amino acid residues. Both benzoxadiazole derivatives and Dansyl chloride are "turn-on" probes, meaning they are essentially non-fluorescent until they react with a protein, which minimizes background signal from unreacted dye.
Dansyl Chloride: This reagent reacts with primary and secondary amines, most notably the ε-amino group of lysine residues and the N-terminal α-amino group of a polypeptide chain.[1][2] The reaction, a nucleophilic substitution, proceeds optimally under alkaline conditions where the amino groups are deprotonated and thus more nucleophilic.[3] The resulting sulfonamide bond is highly stable.[1]
Benzoxadiazole Derivatives (NBD-based): NBD-Cl and NBD-F are highly reactive towards nucleophiles. The electron-withdrawing nitro group makes the aromatic ring electron-deficient and susceptible to nucleophilic aromatic substitution. These probes readily react with both amine and thiol groups.[4] The reaction with thiols is particularly rapid and can be a key differentiator from Dansyl chloride. The resulting adducts are stable, and their fluorescence is often sensitive to the polarity of the local environment.[4]
Spectroscopic Properties: A Comparative Analysis
The fluorescence characteristics of a label are critical for detection and imaging. Both Dansyl and NBD probes exhibit environmentally sensitive fluorescence, which can be a powerful tool for studying protein conformational changes and interactions.[2][4][5]
| Parameter | Benzoxadiazole Derivatives (NBD-based) | Dansyl Chloride |
| Excitation Max (λex) | ~465-488 nm[4][6] | ~335-340 nm |
| Emission Max (λem) | ~530-545 nm[6][7] | ~510-560 nm[2] |
| Stokes Shift | ~65-80 nm | ~175-225 nm |
| Molar Extinction Coefficient (ε) | ~13,000 - 25,000 M⁻¹cm⁻¹ | ~4,300 M⁻¹cm⁻¹ |
| Environment Sensitivity | High; fluorescence increases in non-polar environments[4] | High; emission maximum blue-shifts and intensity increases in non-polar environments[2][5] |
The longer excitation wavelength of NBD derivatives is a significant advantage, as it allows for the use of common light sources (e.g., 488 nm laser lines) and reduces potential photodamage to biological samples and autofluorescence from endogenous molecules.[6] Dansyl chloride's excitation in the UV range can be a limitation in some cellular applications. The large Stokes shift of Dansyl chloride is beneficial as it minimizes self-quenching and improves the signal-to-noise ratio.
Experimental Protocols
Protocol 1: General Protein Labeling with Dansyl Chloride
This protocol provides a general procedure for labeling a purified protein with Dansyl chloride.
Materials:
-
Purified protein in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0-9.5). Avoid amine-containing buffers like Tris.
-
Dansyl chloride solution (10-20 mg/mL in acetone or anhydrous dimethylformamide (DMF), prepared fresh).
-
Quenching solution (e.g., 1.5 M hydroxylamine or 1 M Tris-HCl, pH 8.0).
-
Gel filtration column (e.g., Sephadex G-25) or dialysis tubing for purification.
Procedure:
-
Protein Preparation: Dissolve the protein in the labeling buffer to a concentration of 1-10 mg/mL.
-
Labeling Reaction: While gently stirring or vortexing the protein solution, slowly add a 5- to 10-fold molar excess of the Dansyl chloride solution.
-
Incubation: Incubate the reaction mixture in the dark for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding the quenching solution to scavenge unreacted Dansyl chloride. Incubate for an additional 30-60 minutes.
-
Purification: Remove unreacted dye and byproducts by gel filtration or dialysis against a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling by measuring the absorbance of the purified protein at 280 nm (for protein concentration) and ~340 nm (for Dansyl concentration).
Protocol 2: General Protein Labeling with NBD Derivatives (e.g., NBD-Cl)
This protocol outlines a general procedure for labeling proteins with NBD-Cl.
Materials:
-
Purified protein in a suitable buffer (e.g., PBS or bicarbonate buffer, pH 7.5-8.5).
-
NBD-Cl solution (10 mg/mL in ethanol or DMF, prepared fresh).
-
Reducing agent (e.g., DTT or TCEP) if targeting cysteine residues.
-
Quenching solution (e.g., 1 M β-mercaptoethanol or cysteine).
-
Gel filtration column or dialysis tubing for purification.
Procedure:
-
Protein Preparation: Dissolve the protein in the labeling buffer to a concentration of 1-5 mg/mL. If targeting cysteines, pre-treat with a reducing agent to ensure free thiol groups.
-
Labeling Reaction: Add a 10-fold molar excess of the NBD-Cl solution to the protein solution with gentle mixing.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Quenching: Stop the reaction by adding a quenching solution containing a thiol to react with excess NBD-Cl.
-
Purification: Separate the labeled protein from unreacted reagents using gel filtration or dialysis.
-
Characterization: Determine the degree of labeling by measuring the absorbance at 280 nm (protein) and ~478 nm (NBD).
References
- 1. Dynamic multicolor protein labeling in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 3. A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 6. 4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorogenic labeling reagent for the in vivo analysis of amino acid neurotransmitters using online microdialysis-capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 5-Bromo-2,1,3-benzoxadiazole: A Safety and Operational Guide
This guide provides essential safety and logistical information for the proper disposal of 5-Bromo-2,1,3-benzoxadiazole, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Safety and Hazard Summary
This compound is classified as a hazardous chemical.[1] All handling and disposal operations must be conducted with the appropriate personal protective equipment (PPE) and in designated areas.
| Hazard Classification | Description | Precautionary Statements |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation.[1] | Wash hands and any exposed skin thoroughly after handling. Wear protective gloves and clothing.[1] |
| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation.[1] | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[1] |
| Specific target organ toxicity | Category 3: May cause respiratory irritation.[1] | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[1] |
| Acute Toxicity (Oral) | Category 4: Harmful if swallowed. | Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. |
Operational Plan for Disposal
The proper disposal of this compound waste requires a systematic approach involving segregation, containment, labeling, and transfer to a licensed disposal service. Under no circumstances should this chemical be disposed of down the drain.[1]
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure the following PPE is worn:
-
Eye/Face Protection: Chemical safety goggles or a face shield conforming to OSHA regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Skin Protection: Chemically resistant gloves (e.g., nitrile) and a lab coat.[1]
-
Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
Step 2: Waste Segregation
Proper segregation is a critical first step.[2]
-
Halogenated Waste: this compound is a halogenated organic compound. It must be collected in a waste stream designated for halogenated organic waste.
-
Solid vs. Liquid: Collect solid waste (e.g., unused reagent, contaminated disposables like weigh boats or pipette tips) separately from any liquid waste (e.g., solutions containing the compound).
-
Incompatible Materials: Do not mix with incompatible materials such as strong acids, bases, or oxidizing agents.
Step 3: Containment
-
Container Type: Use a designated, leak-proof, and clearly labeled hazardous waste container made of a compatible material (e.g., high-density polyethylene - HDPE).
-
Container Condition: Ensure the container is in good condition with a secure, tight-fitting lid.
-
Filling Level: Do not fill waste containers beyond 80% capacity to prevent spills and allow for expansion.[2]
Step 4: Labeling
Accurate labeling is essential for safety and regulatory compliance.
-
Content Identification: Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".
-
Hazard Symbols: Affix the appropriate GHS hazard pictograms, which include the exclamation mark (GHS07).
Step 5: Storage
Store the sealed waste container in a designated satellite accumulation area while awaiting pickup.
-
Location: The storage area should be well-ventilated, secure, and clearly marked.
-
Secondary Containment: Place the waste container in a secondary containment tray or bin to contain potential leaks.[2]
Step 6: Final Disposal
-
Licensed Disposal Service: The final disposal must be handled by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][2]
-
Regulatory Compliance: Chemical waste generators are responsible for correctly classifying the waste and ensuring compliance with all local, regional, and national hazardous waste regulations.[1]
Experimental Protocols
Small Spill Cleanup Protocol
-
Ensure Safety: Wear the appropriate PPE as described in Step 1. Ensure the area is well-ventilated.
-
Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or absorbent pads).
-
Collection: Carefully sweep or shovel the absorbed material into a labeled hazardous waste container for disposal.[1]
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Waste Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 5-Bromo-2,1,3-benzoxadiazole
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-Bromo-2,1,3-benzoxadiazole. Adherence to these protocols is critical for ensuring laboratory safety and proper chemical management.
Chemical Identifier:
-
CAS Number: 51376-06-8
-
Molecular Formula: C₆H₃BrN₂O
-
Molecular Weight: 199.00 g/mol [1]
Hazard Identification and Classification
This compound is classified as a hazardous chemical and should be handled with care.[2] Primary hazards include:
-
Skin Corrosion/Irritation: Category 2 - Causes skin irritation.[2]
-
Serious Eye Damage/Eye Irritation: Category 2 - Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 - May cause respiratory irritation.[2]
-
Acute Toxicity (Oral): Category 4 - Harmful if swallowed.
In the event of a fire, hazardous decomposition products can include carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen halides, and bromine.[2]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Physical State | Solid |
| Appearance | Brown |
| Melting Point/Range | 72 - 74 °C / 161.6 - 165.2 °F |
| Molecular Weight | 199.00 g/mol |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure when handling this compound. The following equipment is recommended:
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[2] Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] All work should be conducted in a well-ventilated area.[2] |
Operational and Disposal Plans
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are readily accessible.[2][3]
-
Assemble all necessary equipment (e.g., spatulas, glassware, weighing paper) and have all required reagents prepared.
-
Don all required personal protective equipment as outlined in the table above.
-
-
Handling:
-
Conduct all weighing and transferring of this compound within the chemical fume hood to minimize inhalation exposure.
-
Avoid the formation of dust during handling.
-
Use appropriate tools to handle the solid material, avoiding direct contact.
-
Keep the container tightly closed when not in use.[2]
-
-
Post-Handling:
-
Decontaminate all work surfaces and equipment that have come into contact with the chemical.
-
Remove and dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after handling.
-
Disposal Plan:
Chemical waste containing this compound must be managed as hazardous waste according to institutional and regulatory guidelines.
-
Waste Collection: Collect all waste material, including contaminated consumables, in a clearly labeled, sealed container for hazardous waste.
-
Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste" and lists "this compound" as a component.
-
Storage: Store the sealed waste container in a designated, secure secondary containment area, away from incompatible materials, while awaiting pickup.
-
Disposal: Arrange for disposal through a licensed professional waste disposal company. Do not dispose of this compound down the drain or in regular trash.[2]
Emergency Procedures
First-Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[2]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[2]
-
Ingestion: Clean mouth with water and get medical attention.[2]
Spill Cleanup Protocol:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate (if necessary): For large spills, evacuate the area and contact your institution's safety office.
-
Containment: For small spills, and if it is safe to do so, use an inert absorbent material to contain the spill.
-
Cleanup: Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal. Avoid creating dust.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Waste Disposal: Dispose of all cleanup materials as hazardous waste.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
